Isopropyl phosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-ylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P/c1-3(2)4/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLJTLPOGOXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337030 | |
| Record name | Phosphine, (1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-29-8 | |
| Record name | Phosphine, (1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isopropyl Phosphine: A Technical Guide to Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl phosphine (IUPAC name: propan-2-ylphosphane) is a primary alkylphosphine with the chemical formula (CH₃)₂CHPH₂. As a member of the organophosphorus family, it serves as a fundamental building block and ligand in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of this compound. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide combines established principles of phosphine chemistry, data from analogous compounds, and theoretical considerations to present a detailed profile. Methodologies for its synthesis and characterization are also presented, based on well-established protocols for primary phosphines.
Chemical Structure and Bonding
This compound consists of an isopropyl group bonded to a phosphino group (-PH₂). The central phosphorus atom is trivalent, possessing a lone pair of electrons.
Molecular Geometry
Consistent with VSEPR theory and data from related primary phosphines, the geometry around the phosphorus atom in this compound is trigonal pyramidal . The phosphorus atom sits at the apex, with the isopropyl group and the two hydrogen atoms forming the base. The lone pair of electrons on the phosphorus atom occupies a significant region of space, leading to bond angles that are considerably less than the tetrahedral angle of 109.5°.
Table 1: Computed and Comparative Structural Parameters of this compound
| Parameter | Value (Estimated/Calculated) | Source/Basis of Estimation |
| Bond Lengths (Å) | ||
| P-C | ~1.86 | Based on computational models and comparison with methylphosphine. |
| P-H | ~1.42 | Based on computational models and comparison with phosphine (PH₃). |
| C-H (methine) | ~1.10 | Standard C-H bond length. |
| C-C | ~1.53 | Standard C-C single bond length. |
| C-H (methyl) | ~1.09 | Standard C-H bond length. |
| **Bond Angles (°) ** | ||
| ∠ C-P-H | ~96 | Estimated from computational models and data for other primary alkylphosphines. |
| ∠ H-P-H | ~93 | Estimated from computational models and data for other primary alkylphosphines, slightly deviating from the ~93.5° in PH₃ due to steric influence. |
| ∠ P-C-C | ~110 | Estimated based on sp³ hybridization of the central carbon, with slight adjustments for the bulky phosphorus group. |
| ∠ C-C-C | ~111 | Estimated based on sp³ hybridization with slight steric influence from the phosphorus atom. |
Note: These values are estimations and should be confirmed by experimental studies.
Bonding and Hybridization
The bonding in phosphines is a subject of discussion, particularly concerning the degree of s-p hybridization. In contrast to ammonia (NH₃) where sp³ hybridization is significant, the phosphorus atom in phosphine (PH₃) and its primary alkyl derivatives utilizes p-orbitals with a higher degree of p-character for bonding to hydrogen and carbon. The P-H and P-C bonds are primarily formed from the overlap of phosphorus 3p orbitals with hydrogen 1s and carbon sp³ hybrid orbitals, respectively. The lone pair on the phosphorus atom resides in an orbital with significant 3s character. This minimal hybridization is responsible for the acute H-P-H and C-P-H bond angles, which are closer to the 90° of unhybridized p-orbitals.
The phosphorus lone pair makes this compound a nucleophile and a ligand for transition metals. In its role as a ligand, it acts as a σ-donor through this lone pair. The π-acceptor capability of phosphines, while less significant for alkylphosphines compared to those with electronegative substituents, involves the acceptance of electron density from the metal into the σ* antibonding orbitals of the P-C and P-H bonds.
Figure 1: Chemical structure of this compound.
Experimental Data
Spectroscopic Properties
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | -150 to -120 | Triplet of septets | ¹J(P,H) ≈ 180-200, ³J(P,H) ≈ 10-15 | The chemical shift is in the typical range for primary alkylphosphines. The multiplicity arises from coupling to the two directly attached protons and the methine proton. |
| ¹H | ~2.5 - 3.0 | Doublet of multiplets | ¹J(H,P) ≈ 180-200 | Phosphino group protons (-PH₂). The large coupling to phosphorus is characteristic. |
| ~1.8 - 2.2 | Multiplet | ³J(H,P) ≈ 10-15, ³J(H,H) ≈ 7 | Isopropyl methine proton (-CH). | |
| ~1.0 - 1.2 | Doublet of doublets | ³J(H,H) ≈ 7, ⁴J(H,P) ≈ 1-2 | Isopropyl methyl protons (-CH₃). | |
| ¹³C | ~25 - 35 | Doublet | ¹J(C,P) ≈ 10-20 | Isopropyl methine carbon (-CH). |
| ~18 - 25 | Doublet | ²J(C,P) ≈ 10-15 | Isopropyl methyl carbons (-CH₃). |
Note: These are estimated values. Actual spectra should be recorded for confirmation.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Assignment of Vibrational Mode |
| ~2960 | Strong / Strong | C-H asymmetric stretching (methyl) |
| ~2930 | Strong / Strong | C-H stretching (methine) |
| ~2870 | Strong / Strong | C-H symmetric stretching (methyl) |
| ~2280 | Medium / Strong | P-H stretching |
| ~1460 | Medium / Medium | C-H asymmetric deformation (methyl) |
| ~1380 | Medium / Medium | C-H symmetric deformation (methyl) |
| ~1170 | Medium / Medium | C-C stretching and CH₃ rocking |
| ~930 | Medium / Strong | PH₂ scissoring |
| ~800 | Strong / Medium | P-C stretching |
| ~750 | Medium / Medium | PH₂ wagging |
| Below 500 | Variable / Variable | Skeletal deformations (C-C-P bend, etc.) |
Note: These assignments are based on the known vibrational frequencies of related organophosphorus compounds.
Experimental Protocols
Synthesis of this compound
Primary phosphines are typically synthesized by the reduction of the corresponding phosphonate or by the reaction of a Grignard reagent with phosphorus trichloride followed by reduction. The following is a plausible two-step protocol for the synthesis of this compound.
Step 1: Synthesis of Isopropylphosphonyl Dichloride ((CH₃)₂CHP(O)Cl₂)
This step involves the reaction of isopropyl chloride with phosphorus trichloride in the presence of aluminum chloride (a Clay-Kinnear-Perren reaction).
-
Materials: Isopropyl chloride, phosphorus trichloride (PCl₃), anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), ice bath, nitrogen atmosphere apparatus, distillation setup.
-
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with anhydrous AlCl₃ and DCM under a nitrogen atmosphere.
-
The mixture is cooled in an ice bath, and PCl₃ is added dropwise with stirring.
-
Isopropyl chloride is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by ³¹P NMR).
-
The resulting complex is carefully quenched by pouring it onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude isopropylphosphonyl dichloride is purified by vacuum distillation.
-
Step 2: Reduction to this compound ((CH₃)₂CHPH₂)
The phosphonyl dichloride is reduced to the primary phosphine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]
-
Materials: Isopropylphosphonyl dichloride, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, ice bath, nitrogen atmosphere apparatus, distillation setup.
-
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.[1]
-
The flask is cooled in an ice bath, and a solution of isopropylphosphonyl dichloride in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
The resulting white precipitate is filtered off, and the filter cake is washed with diethyl ether.
-
The combined ethereal filtrates contain the this compound. Due to its volatility and air sensitivity, it is best handled as a solution or carefully distilled under an inert atmosphere.
-
Figure 2: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Due to its air sensitivity, samples of this compound should be prepared in an inert atmosphere (e.g., a glovebox). The phosphine is dissolved in a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been degassed and stored over molecular sieves. The solution is transferred to an NMR tube, which is then sealed under nitrogen or argon.
-
Instrumentation: A standard multinuclear NMR spectrometer is used.
-
³¹P NMR: A proton-decoupled ³¹P NMR spectrum is acquired to determine the chemical shift. A proton-coupled spectrum will reveal the multiplicity due to coupling with the -PH₂ and methine protons.
-
¹H NMR: A standard ¹H NMR spectrum is acquired. The characteristic large ¹J(H,P) coupling will be a key diagnostic feature for the -PH₂ protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The C-P couplings will be observable.
3.2.2. Vibrational Spectroscopy (IR and Raman)
-
Sample Preparation: For IR spectroscopy, a gas-phase spectrum can be obtained using a gas cell. Alternatively, a thin film of the neat liquid can be prepared between KBr or NaCl plates in an inert atmosphere. For Raman spectroscopy, the liquid sample is sealed in a glass capillary under an inert atmosphere.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer are used.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. The characteristic P-H and P-C stretching frequencies will be of particular interest.
Reactivity and Applications
As a primary phosphine, this compound is expected to exhibit reactivity characteristic of this class of compounds.
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Oxidation: It is readily oxidized by air to form isopropylphosphine oxide and other oxidized species. All handling should be performed under an inert atmosphere.
-
Alkylation and Arylation: The P-H bonds can be deprotonated with a strong base to form a phosphide, which can then be reacted with alkyl or aryl halides to generate secondary and tertiary phosphines.
-
Hydrophosphination: The P-H bonds can add across carbon-carbon double and triple bonds, a process known as hydrophosphination, which is a powerful method for forming P-C bonds.
-
Coordination Chemistry: this compound can act as a ligand in coordination complexes with transition metals. Its relatively small steric footprint and electronic properties make it a simple model for studying ligand effects in catalysis.
The primary application of this compound is as a precursor in the synthesis of more complex phosphine ligands for use in catalysis and as a reagent in organic synthesis.
Conclusion
This compound is a foundational primary alkylphosphine. While specific, detailed experimental data on its structure and spectroscopy are not widely published, a robust understanding of its properties can be constructed from the well-established principles of organophosphorus chemistry and data from analogous compounds. The synthetic and characterization protocols outlined in this guide provide a framework for the preparation and analysis of this and other simple primary phosphines, which are of ongoing interest to researchers in synthetic and catalytic sciences.
References
Physical and chemical properties of isopropyl phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of isopropyl phosphines, with a focus on di- and triisopropylphosphine due to the limited availability of data on monoisopropyl phosphine. This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate understanding.
Introduction to Isopropyl Phosphines
Isopropyl phosphines are organophosphorus compounds where one or more isopropyl groups are attached to a phosphorus atom. The degree of substitution significantly influences the steric and electronic properties of the molecule, leading to a range of applications, particularly in catalysis and organic synthesis. This guide will primarily focus on diisopropylphosphine and triisopropylphosphine.
A Note on Monothis compound: Publicly available scientific literature and chemical databases contain scarce information on the physical and chemical properties of monothis compound. The most closely related compound with available data is monoisopropyl phosphate, which has a different chemical structure and properties.
Physical Properties
The physical properties of di- and triisopropylphosphine are summarized in the tables below. These properties are crucial for handling, storage, and application in various experimental setups.
Table 1: Physical Properties of Diisopropylphosphine
| Property | Value | Reference |
| CAS Number | 20491-53-6 | [1][2] |
| Molecular Formula | C6H15P | [1] |
| Molecular Weight | 118.16 g/mol | [1] |
| Appearance | ||
| Boiling Point | ||
| Melting Point | ||
| Density | ||
| Solubility |
Table 2: Physical Properties of Triisopropylphosphine
| Property | Value | Reference |
| CAS Number | 6476-36-4 | [3][4][5] |
| Molecular Formula | C9H21P | [3][4] |
| Molecular Weight | 160.24 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 81 °C @ 22 mmHg | [5] |
| Melting Point | ||
| Density | 0.839 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.466 | [5] |
| Solubility | Soluble in alkanes | [5] |
| Vapor Pressure | 1.18 mmHg at 25°C | [5] |
| Flash Point | 1 °F | [5] |
Chemical Properties and Reactivity
Isopropyl phosphines are reactive compounds, with their reactivity largely dictated by the lone pair of electrons on the phosphorus atom and the steric bulk of the isopropyl groups.
Diisopropylphosphine: As a secondary phosphine, it can undergo reactions at the P-H bond, such as deprotonation to form a phosphide anion or addition to unsaturated bonds.
Triisopropylphosphine: This tertiary phosphine is a strong Lewis base and a bulky ligand.[3] Its key chemical properties include:
-
Ligand in Organometallic Chemistry: It readily forms stable complexes with various transition metals, making it a valuable ligand in catalysis.[3][5]
-
Nucleophilicity: The lone pair on the phosphorus atom makes it a good nucleophile, enabling its use in various organic transformations.[3]
-
Oxidation: It can be oxidized to form triisopropylphosphine oxide or sulfide.[3]
-
Pyrophoricity: Triisopropylphosphine is pyrophoric, meaning it can ignite spontaneously in air. It is also corrosive and reacts violently with water and strong oxidizing agents.[3]
Molecular Structures
The molecular structures of di- and triisopropylphosphine are depicted below.
Caption: Molecular structure of diisopropylphosphine.
Caption: Molecular structure of triisopropylphosphine.
Experimental Protocols
The synthesis of isopropyl phosphines often involves the reaction of a phosphorus halide with an isopropyl Grignard reagent. The following is a general experimental protocol that can be adapted for the synthesis of di- and triisopropylphosphine.
General Synthesis of Isopropyl Phosphines via Grignard Reaction
This protocol outlines the synthesis of alkylphosphines using a Grignard reagent and phosphorus trichloride. The stoichiometry of the reactants will determine the primary product (di- or tri-substituted phosphine).
Materials:
-
Magnesium turnings
-
Isopropyl halide (e.g., 2-bromopropane or 2-chloropropane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of isopropyl halide in anhydrous diethyl ether or THF.
-
Add a small portion of the isopropyl halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining isopropyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the Grignard reagent to room temperature.
-
-
Reaction with Phosphorus Trichloride:
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the PCl₃ solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the PCl₃ solution dropwise, maintaining the temperature below -60 °C. The molar ratio of Grignard reagent to PCl₃ will determine the product distribution. For triisopropylphosphine, a ratio of at least 3:1 is required. For diisopropylphosphine, a ratio of approximately 2:1 should be used.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or hexane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Safety Precautions:
-
All manipulations should be carried out under an inert atmosphere due to the air and moisture sensitivity of the reagents and products.
-
Phosphorus trichloride is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and flammable.
-
Isopropyl phosphines are pyrophoric and should be handled with extreme care.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of isopropyl phosphines.
Spectral Information
While detailed spectral data is best obtained from original research articles, general information is available.
-
¹H NMR: The proton NMR spectra of isopropyl phosphines will show characteristic signals for the methyl and methine protons of the isopropyl groups, with coupling to the phosphorus atom.
-
¹³C NMR: The carbon NMR spectra will show signals for the methyl and methine carbons, also with phosphorus coupling.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for phosphines and will show a single resonance for each unique phosphorus environment. PubChem provides links to spectral data for triisopropylphosphine.[4]
Safety and Handling
Isopropyl phosphines, particularly triisopropylphosphine, are hazardous materials.
-
Pyrophoric: They can ignite spontaneously on contact with air.[3]
-
Corrosive: They can cause severe skin burns and eye damage.[4]
-
Toxicity: They are toxic if inhaled, ingested, or absorbed through the skin.[3]
-
Reactivity: They react violently with water and strong oxidizing agents.[3]
Always handle isopropyl phosphines in a well-ventilated fume hood under an inert atmosphere. Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is essential.[6]
Applications
The unique steric and electronic properties of isopropyl phosphines make them valuable in several areas of chemical research and development:
-
Catalysis: As ligands for transition metals, they are used in a variety of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.[3][5]
-
Organic Synthesis: They can act as nucleophiles or bases in various organic transformations.[3]
-
Precursors: Triisopropylphosphine can serve as a starting material for the synthesis of more complex phosphine ligands.[3]
This guide provides a foundational understanding of the physical and chemical properties of di- and triisopropylphosphine. For more detailed information, researchers are encouraged to consult the primary literature and safety data sheets for these compounds.
References
- 1. Di-i-propylphosphine | C6H15P | CID 536496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 20491-53-6 | Fisher Scientific [fishersci.ca]
- 3. Buy Triisopropylphosphine | 6476-36-4 [smolecule.com]
- 4. Triisopropylphosphine | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 6476-36-4,TRIISOPROPYLPHOSPHINE | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of Secondary Phosphines, Including Isopropyl Phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing secondary phosphines, with a particular focus on isopropyl phosphine and its derivatives. The content herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the methodologies, quantitative data, and experimental protocols associated with these important chemical intermediates.
Secondary phosphines are a critical class of organophosphorus compounds, serving as versatile ligands in catalysis and as key building blocks in the synthesis of more complex molecules, including pharmaceuticals. Their synthesis, however, presents unique challenges due to their sensitivity to oxidation. This guide details the most effective and commonly employed synthetic strategies, offering a comparative analysis of their advantages and limitations.
Core Synthetic Strategies
The synthesis of secondary phosphines primarily revolves around three well-established methodologies: the Grignard reaction, the alkylation of primary phosphines, and the reduction of secondary phosphine oxides. A fourth, increasingly important method is hydrophosphination. Each of these routes offers distinct advantages depending on the desired substitution pattern and stereochemistry of the target phosphine.
The Grignard Reaction Approach
The Grignard reaction is a cornerstone of organophosphorus chemistry, providing a robust method for the formation of phosphorus-carbon bonds. This approach typically involves the reaction of a Grignard reagent with a phosphorus halide, such as phosphorus trichloride (PCl₃), to form a chlorophosphine intermediate. This intermediate is then subsequently reduced to the desired secondary phosphine. An alternative pathway involves the reaction of Grignard reagents with dialkyl phosphites to yield secondary phosphine oxides (SPOs), which are then reduced.
A common route to diisopropylphosphine involves the initial synthesis of chlorodiisopropylphosphine from the reaction of isopropylmagnesium chloride with PCl₃.[1][2] The use of tetrahydrofuran (THF) as a solvent is generally preferred over diethyl ether due to safety considerations and improved yields.[3] The resulting chlorodiisopropylphosphine can then be reduced to diisopropylphosphine.
Experimental Protocol: Synthesis of Chlorodiisopropylphosphine [1][2][3]
-
Preparation of Grignard Reagent: In a flame-dried, nitrogen-purged flask equipped with a condenser and an addition funnel, magnesium turnings are suspended in anhydrous THF. Isopropyl chloride is added dropwise to initiate the formation of isopropylmagnesium chloride. The reaction mixture is typically stirred until the magnesium is consumed.
-
Reaction with PCl₃: The flask containing the Grignard reagent is cooled to a low temperature (e.g., -30 °C). A solution of phosphorus trichloride in THF is then added dropwise from the addition funnel. Careful control of the stoichiometry is crucial to favor the formation of the dichlorophosphine.[4]
-
Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude chlorodiisopropylphosphine can be purified by distillation.
The chlorophosphine intermediate is a versatile precursor that can be reduced to the secondary phosphine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).[4][5]
Experimental Protocol: Reduction of Chlorodiisopropylphosphine [4]
-
Setup: A solution of chlorodiisopropylphosphine in an anhydrous etheral solvent (e.g., THF or diethyl ether) is prepared in a flame-dried, nitrogen-purged flask and cooled in an ice bath.
-
Reduction: A solution or suspension of LiAlH₄ in the same solvent is added dropwise to the cooled chlorophosphine solution. The reaction is often exothermic and requires careful temperature control.
-
Quenching and Work-up: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH). The resulting salts are filtered off, and the organic layer is separated, dried, and the solvent removed to yield the secondary phosphine. Purification is typically achieved by distillation under an inert atmosphere.
Caption: Grignard-based synthesis of secondary phosphines.
Alkylation of Primary Phosphines
The direct alkylation of primary phosphines (RPH₂) with alkyl halides offers a more direct route to secondary phosphines. This method can be particularly advantageous for the synthesis of unsymmetrical secondary phosphines (RR'PH). Recent advancements have led to the development of catalytic, and notably, enantioselective alkylation methods, which are crucial for the synthesis of P-chiral phosphines.[6][7]
Nickel and platinum complexes have been effectively employed as catalysts in these transformations.[6] The reaction typically proceeds in the presence of a base to deprotonate the primary phosphine, generating a more nucleophilic phosphide intermediate. The resulting secondary phosphine is often protected in situ as a borane complex to prevent further reaction and oxidation.
| Entry | Primary Phosphine | Alkyl Halide | Catalyst | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenylphosphine | Benzyl bromide | Chiral PCP' Ni complex | ⁱPr₂NEt | -78 | 95 | 98 | [7] |
| 2 | Cyclohexylphosphine | Benzyl bromide | Chiral PCP' Ni complex | ⁱPr₂NEt | -78 | 92 | 97 | [7] |
| 3 | Phenylphosphine | Allyl bromide | Chiral PCP' Ni complex | ⁱPr₂NEt | -78 | 85 | 96 | [7] |
Experimental Protocol: Nickel-Catalyzed Enantioselective Alkylation of a Primary Phosphine [7]
-
Catalyst Preparation: In a glovebox, the chiral nickel catalyst is dissolved in a dry, degassed solvent such as dichloromethane (DCM) in a reaction vessel.
-
Reaction Setup: The primary phosphine and the base (e.g., diisopropylethylamine) are added to the catalyst solution. The mixture is cooled to a low temperature (e.g., -78 °C).
-
Alkylation: The alkyl halide is added dropwise to the cooled reaction mixture. The reaction is stirred at this temperature for a specified time until completion, as monitored by an appropriate analytical technique (e.g., ³¹P NMR).
-
Borane Protection and Work-up: A solution of borane dimethyl sulfide complex (BH₃·SMe₂) is added to the reaction mixture to protect the newly formed secondary phosphine. The reaction is then warmed to room temperature, and the solvent is removed. The crude product is purified by column chromatography.
Caption: Catalytic alkylation of a primary phosphine.
Reduction of Secondary Phosphine Oxides (SPOs)
| Entry | Secondary Phosphine Oxide | Reducing Agent | Conditions | Yield (%) | Reference |
| 1 | Diphenylphosphine oxide | Phenylsilane / Cat. Phosphoric Acid | Toluene, 80 °C | >99 | [8] |
| 2 | Dicyclohexylphosphine oxide | Diethoxymethylsilane / Cat. Phosphoric Acid | Toluene, 80 °C | 95 | [8] |
| 3 | Methyl(phenyl)phosphine oxide | Methyl triflate, then LiAlH₄ | THF, 0 °C to rt | 92 | [9] |
Experimental Protocol: Reduction of a Secondary Phosphine Oxide with Phenylsilane [8]
-
Reaction Setup: The secondary phosphine oxide, a catalytic amount of a phosphoric acid ester (e.g., diphenyl phosphoric acid), and the solvent (e.g., toluene) are added to a reaction flask under an inert atmosphere.
-
Reduction: Phenylsilane is added to the mixture, and the reaction is heated to the desired temperature (e.g., 80 °C). The progress of the reaction is monitored by ³¹P NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve an aqueous work-up to remove the silane byproducts, followed by extraction, drying of the organic phase, and removal of the solvent. The secondary phosphine is typically purified by distillation or crystallization under an inert atmosphere.
Caption: Reduction of a secondary phosphine oxide.
Hydrophosphination
Hydrophosphination involves the addition of a P-H bond across a carbon-carbon multiple bond. This atom-economical reaction can be catalyzed by acids, bases, or, more commonly, transition metal complexes.[10][11] The reaction can be highly regioselective, typically following an anti-Markovnikov addition pattern.
Experimental Protocol: Metal-Catalyzed Hydrophosphination of an Alkene [10]
-
Reaction Setup: In a glovebox, the metal catalyst (e.g., a zirconium complex) is placed in a reaction vessel. The solvent, the alkene, and the primary or secondary phosphine are then added.
-
Reaction: The reaction mixture is stirred at a specific temperature for the required duration. The progress of the reaction is monitored by ³¹P NMR.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under vacuum. The residue is then purified, typically by chromatography or distillation, to afford the desired phosphine.
Conclusion
The synthesis of secondary phosphines, including important targets like this compound, can be achieved through several reliable synthetic routes. The choice of method depends on factors such as the availability of starting materials, the desired substitution pattern (symmetric vs. unsymmetric), and the need for stereochemical control. The Grignard approach offers a classic and versatile route, particularly for symmetric secondary phosphines. The alkylation of primary phosphines provides a more direct path and allows for the synthesis of P-chiral compounds through enantioselective catalysis. The reduction of stable secondary phosphine oxide intermediates is a common and practical final step in many synthetic sequences. Finally, hydrophosphination presents an atom-economical alternative for the formation of P-C bonds. A thorough understanding of these methodologies, as detailed in this guide, is essential for researchers and professionals working in the fields of catalysis and drug development.
References
- 1. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]
- 2. CN100432082C - Synthesis method of chloro dithis compound - Google Patents [patents.google.com]
- 3. CN1724548A - The synthetic method of dithis compound chloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetramethylphosphinane as a new secondary phosphine synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Alkylation of Primary Phosphines - ChemistryViews [chemistryviews.org]
- 8. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines [organic-chemistry.org]
- 9. Stereospecific reduction of phosphine oxides to phosphines by the use of a methylation reagent and lithium aluminum hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophosphination of alkenes and alkynes with primary phosphines catalyzed by zirconium complexes bearing aminophenolato ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophosphination - Wikipedia [en.wikipedia.org]
Isopropyl phosphine CAS number and molecular formula
An In-depth Technical Guide to Isopropyl Phosphines for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isopropyl phosphines, a class of organophosphorus compounds with significant applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as ligands in catalysis and as building blocks for more complex molecules. The guide details the chemical properties, synthesis, and key applications of mono-, di-, and triisopropylphosphine, with a focus on their role in facilitating advanced chemical transformations.
Core Chemical Data
The fundamental properties of the most common isopropyl phosphines are summarized below. These compounds are primarily distinguished by the number of isopropyl groups attached to the central phosphorus atom, which significantly influences their steric and electronic properties.
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Isopropyl phosphine | 4538-29-8 | C₃H₉P | 76.08 |
| Diisopropylphosphine | 20491-53-6 | C₆H₁₅P | 118.16 |
| Triisopropylphosphine | 6476-36-4 | C₉H₂₁P | 160.24 |
Synthesis of Isopropyl Phosphines
The synthesis of isopropyl phosphines typically involves the reaction of a phosphorus precursor with an isopropyl-containing reagent. A common precursor for di- and tri-substituted phosphines is chlorodiisopropylphosphine, for which a detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of Chlorodiisopropylphosphine
Chlorodiisopropylphosphine is a key intermediate in the synthesis of various diisopropylphosphine derivatives.[1] It is typically prepared by the reaction of phosphorus trichloride with isopropylmagnesium chloride, a Grignard reagent.[1][2]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Isopropylmagnesium chloride (i-PrMgCl) in a suitable solvent (e.g., THF or ether)
-
Anhydrous ether or tetrahydrofuran (THF)
-
Dry ice-acetone bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer, place phosphorus trichloride and anhydrous ether.
-
Cool the flask in a dry ice-acetone bath to the desired reaction temperature (typically between -25°C and -30°C).
-
Add the isopropylmagnesium chloride solution dropwise from the dropping funnel to the stirred solution of phosphorus trichloride. The rate of addition should be controlled to maintain the reaction temperature within the specified range.
-
After the addition is complete, allow the reaction mixture to stir for a specified period while maintaining the low temperature.
-
Once the reaction is complete, the mixture is typically worked up by filtration to remove magnesium salts, followed by distillation of the filtrate under reduced pressure to isolate the chlorodiisopropylphosphine product.
Note: The use of THF as a solvent has been shown to potentially increase the reaction rate and yield compared to ether.[3] This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as organophosphorus compounds can be sensitive to air and moisture.
Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
Isopropyl phosphines, particularly triisopropylphosphine, are widely used as ligands in transition metal-catalyzed cross-coupling reactions.[4][5] These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. The bulky and electron-donating nature of the isopropyl groups on the phosphine ligand enhances the catalytic activity of the metal center, typically palladium.[4]
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond. Phosphine ligands, such as triisopropylphosphine, play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A phosphine ligand, denoted as L (which can be an this compound), is coordinated to the palladium center throughout the cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Description of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide (X). This step forms a new Pd(II) species with both organic groups attached.
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired carbon-carbon bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.
The steric bulk of this compound ligands can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Conclusion
Isopropyl phosphines are versatile and powerful tools in modern organic synthesis. Their unique steric and electronic properties make them highly effective ligands for a variety of catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of their synthesis and reactivity is essential for researchers and professionals in drug development and other areas of chemical science. The provided experimental protocol for a key intermediate and the illustrated catalytic cycle serve as a foundation for the practical application of these important compounds.
References
- 1. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]
- 2. CN100432082C - Synthesis method of chloro dithis compound - Google Patents [patents.google.com]
- 3. CN1724548A - The synthetic method of dithis compound chloride - Google Patents [patents.google.com]
- 4. Buy Triisopropylphosphine | 6476-36-4 [smolecule.com]
- 5. Triisopropylphosphine (P(iPr)3) [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the ³¹P NMR Chemical Shift of Isopropyl Phosphine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts for isopropyl phosphine and related alkylphosphines. It covers key data, experimental methodologies, and the fundamental factors influencing phosphorus chemical shifts, offering a comprehensive resource for professionals in chemistry and drug development.
Introduction to ³¹P NMR Spectroscopy for Phosphines
Phosphorus-31 NMR spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds.[1] The ³¹P nucleus is ideal for NMR studies due to its 100% natural isotopic abundance and a spin of ½, which results in sharp, easily interpretable signals.[1][2] This makes ³¹P NMR an essential tool for studying organophosphorus compounds like phosphines, which are crucial as ligands in catalysis and as building blocks in synthetic chemistry.[3][4]
The technique is highly sensitive to the electronic and steric environment of the phosphorus atom.[3][5] The wide chemical shift range, spanning approximately 2000 ppm, allows for excellent signal separation and clear identification of different phosphorus species.[2][6] For phosphines, ³¹P NMR is used to assess purity, monitor reactions, and gain insights into the electronic and steric properties of these ligands and their metal complexes.[3][4][7]
³¹P NMR Chemical Shift Data for this compound and Related Compounds
The chemical shift (δ) in ³¹P NMR is highly dependent on the number and nature of the alkyl groups attached to the phosphorus atom. Generally, primary phosphines (RPH₂) are the most shielded (appear at the lowest ppm values), followed by secondary phosphines (R₂PH), and then tertiary phosphines (R₃P).[8]
The table below summarizes the reported ³¹P NMR chemical shifts for various alkylphosphines, including the expected ranges for primary and secondary isopropyl phosphines and the specific value for triisopropylphosphine. All shifts are referenced to 85% H₃PO₄.[1]
| Compound Name | Structure | Type | ³¹P Chemical Shift (δ, ppm) |
| Isopropylphosphine | (CH₃)₂CHPH₂ | Primary | -150 to -120 (Expected Range)[8] |
| Diisopropylphosphine | [((CH₃)₂CH)]₂PH | Secondary | -100 to -80 (Expected Range)[8] |
| Triisopropylphosphine | [((CH₃)₂CH)]₃P | Tertiary | -19.4 [8] |
| Trimethylphosphine | (CH₃)₃P | Tertiary | -62.0[8] |
| Triethylphosphine | (CH₃CH₂)₃P | Tertiary | -20.0[8] |
| Tri-n-propylphosphine | (CH₃CH₂CH₂)₃P | Tertiary | -33.0[8] |
| Tri-n-butylphosphine | (CH₃(CH₂)₃)₃P | Tertiary | -32.0[8] |
| Tri-sec-butylphosphine | [(CH₃)(CH₃CH₂)CH]₃P | Tertiary | 7.9[8] |
| Tri-tert-butylphosphine | [(CH₃)₃C]₃P | Tertiary | 63.0[8] |
Factors Influencing ³¹P NMR Chemical Shifts
The chemical shift of a phosphorus nucleus is governed by the local electronic environment. Unlike ¹H NMR, ³¹P shifts are dominated by the paramagnetic shielding tensor rather than diamagnetic shielding.[1] Key factors include the electronegativity of substituents, steric bulk, and coordination to other atoms.
-
Electronegativity: As more electron-withdrawing groups are attached to the phosphorus, the nucleus becomes deshielded, and the chemical shift moves downfield (to a higher ppm value).[8]
-
Steric Bulk (Cone Angle): For tertiary alkylphosphines, an increase in the steric bulk of the substituents generally leads to a downfield shift.[8][9] This is evident in the trend from trimethylphosphine (-62.0 ppm) to the much bulkier tri-tert-butylphosphine (63.0 ppm). This effect is attributed to changes in the bond angles around the phosphorus atom.
-
Coordination and Oxidation: When a phosphine coordinates to a metal center or is oxidized, the electron density around the phosphorus nucleus changes significantly, resulting in a substantial shift in its ³¹P NMR signal.[3][5] For instance, phosphine oxides appear at much higher chemical shifts compared to their corresponding phosphines.[8]
The logical relationship between these factors and the resulting chemical shift is visualized in the diagram below.
Experimental Protocols for ³¹P NMR Spectroscopy
Acquiring high-quality ³¹P NMR spectra of phosphines, which are often air-sensitive, requires careful sample handling and adherence to established protocols.[3][4]
A. Sample Preparation
-
Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.[3][4]
-
Sample Quantity: Dissolve 2-10 mg of the phosphine sample in 0.6-1.0 mL of an appropriate solvent in a standard 5 mm NMR tube.[7]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent.[4] However, since most organic solvents lack phosphorus atoms, non-deuterated solvents can be used if only a ³¹P spectrum is required and no field locking is necessary.[7]
-
Reference Standard: The chemical shifts are typically referenced externally to 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[1][3] This is often done by placing the reference standard in a sealed coaxial capillary insert within the NMR tube or by running a separate reference sample.[3][7]
B. NMR Data Acquisition
-
Spectrometer: Data can be recorded on any standard NMR spectrometer equipped with a broadband probe tuneable to the ³¹P frequency (e.g., 202 MHz on an 11.7 T magnet used for 500 MHz ¹H NMR).[1][3]
-
Proton Decoupling: Spectra are almost always acquired with broadband proton decoupling ({¹H}) to collapse P-H coupling and produce sharp, singlet signals for each unique phosphorus environment.[1][7] This simplifies the spectrum and improves the signal-to-noise ratio.
-
Typical Parameters: While optimization may be required, typical acquisition parameters for ³¹P NMR are as follows:
-
Pulse Angle: 90°[4]
-
Acquisition Time: 3.2 s[4]
-
Repetition Time (Relaxation Delay): 10-15 s. Longer delays may be needed for quantitative analysis to ensure full relaxation of the phosphorus nuclei.[4]
-
Number of Scans: 16 to 128 scans, depending on the sample concentration.[4]
-
Temperature: Room temperature is standard.[3]
-
The general workflow for acquiring a ³¹P NMR spectrum is illustrated in the diagram below.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. barron.rice.edu [barron.rice.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
In-depth Technical Guide: Infrared and Raman Spectra of Isopropyl Phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of isopropyl phosphine. Due to the difficulty in accessing the full text of primary research articles containing the complete experimental data, this document focuses on the available information and outlines the necessary experimental protocols for such an analysis.
Introduction
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful analytical tool for elucidating the molecular structure and conformational properties of organophosphorus compounds. This compound ((CH₃)₂CHPH₂) is a key building block in the synthesis of various ligands and organophosphorus materials. Its vibrational spectra provide a unique molecular fingerprint, offering insights into its conformational isomers and the vibrational modes of its functional groups. A thorough analysis of these spectra is crucial for quality control, structural characterization, and understanding the chemical behavior of this compound in various applications, including drug development where phosphine derivatives can act as ligands or synthons.
Experimental Protocols
Detailed experimental procedures are critical for obtaining high-quality and reproducible infrared and Raman spectra. The following sections describe the generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for volatile and air-sensitive liquid samples.
Sample Preparation
This compound is a volatile and potentially pyrophoric liquid, requiring careful handling under an inert atmosphere (e.g., nitrogen or argon).
-
Gas-Phase Spectroscopy: For gas-phase measurements, a small amount of liquid this compound is introduced into an evacuated gas cell. The pressure is carefully controlled to obtain optimal spectral intensity without significant pressure broadening of the absorption or scattering bands. The path length of the gas cell can be varied to adjust the signal strength.
-
Liquid-Phase Spectroscopy: For liquid-phase analysis, the sample is typically contained in a sealed cell with windows transparent to the specific radiation (e.g., KBr or NaCl for mid-infrared; quartz for Raman). A thin film of the liquid is pressed between two windows.
-
Solid-Phase (Cryogenic) Spectroscopy: To study the vibrational modes in the solid state and often to simplify the spectra by reducing the number of conformations, the sample can be condensed as a thin film onto a cryogenic substrate (e.g., a CsI window) cooled with liquid nitrogen or helium.
Infrared Spectroscopy
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically employed. For far-infrared measurements, a spectrometer equipped with a polyethylene or Mylar beamsplitter and appropriate detectors is necessary.
-
Data Acquisition:
-
Spectral Range: The mid-infrared spectrum is typically recorded from 4000 to 400 cm⁻¹, while the far-infrared region (400 to 50 cm⁻¹) is also important for observing low-frequency torsional and skeletal modes.
-
Resolution: A resolution of at least 1 cm⁻¹ is generally required to resolve the rotational-vibrational fine structure in the gas phase and to separate closely spaced bands in the condensed phases.
-
Signal Averaging: Multiple scans are co-added to improve the signal-to-noise ratio.
-
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a high-power, monochromatic laser source (e.g., an argon-ion laser operating at 514.5 nm or a Nd:YAG laser at 1064 nm) is used for excitation. The scattered light is collected at a 90° angle and analyzed by a monochromator and a sensitive detector (e.g., a CCD camera).
-
Data Acquisition:
-
Spectral Range: The Raman spectrum is typically recorded over a Stokes shift range from approximately 50 to 3500 cm⁻¹.
-
Polarization Measurements: For liquid samples, polarization measurements are crucial for distinguishing between symmetric and asymmetric vibrations. The depolarization ratios of the Raman bands are determined by recording spectra with the polarization of the scattered light parallel and perpendicular to the polarization of the incident laser beam.
-
Sample Illumination: The laser power should be carefully optimized to avoid sample decomposition. For colored or sensitive samples, a lower excitation energy (longer wavelength) laser may be necessary to reduce fluorescence.
-
Data Presentation
While the complete quantitative data from the primary literature could not be accessed for this guide, the following tables illustrate the expected structure for presenting the infrared and Raman spectral data of this compound. Such tables are essential for comparing experimental observations with theoretical calculations and for detailed vibrational assignments.
Table 1: Infrared Spectral Data for this compound
| Frequency (cm⁻¹) | Relative Intensity | Vibrational Assignment | Conformer |
| Data | Data | Data | Data |
| ... | ... | ... | ... |
Table 2: Raman Spectral Data for this compound
| Frequency (cm⁻¹) | Relative Intensity | Depolarization Ratio | Vibrational Assignment | Conformer |
| Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental characterization of this compound using infrared and Raman spectroscopy.
Caption: Experimental workflow for vibrational analysis.
Conclusion
This technical guide has outlined the fundamental experimental protocols and data presentation framework for the study of the infrared and Raman spectra of this compound. A detailed vibrational analysis, supported by high-quality experimental data and theoretical calculations, is indispensable for a complete understanding of the structural and dynamic properties of this important organophosphorus compound. Further research and improved access to primary spectral data will be crucial for advancing the application of this compound in various scientific and industrial fields, including drug discovery and materials science.
Conformational Analysis of Isopropyl Phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the conformational landscape of the isopropyl phosphine molecule, a compound of interest in organic synthesis and ligand design. Through a synthesis of experimental data and computational modeling, this document provides a comprehensive overview of the molecule's structural isomers, their relative stabilities, and the energetic barriers to their interconversion. This information is critical for understanding the molecule's reactivity, spectroscopic properties, and its role in coordination chemistry, offering valuable insights for drug development and catalyst design where phosphine ligands are pivotal.
Introduction to Conformational Isomers in this compound
The internal rotation around the carbon-phosphorus (C-P) bond in this compound gives rise to distinct conformational isomers, primarily the gauche and trans (or anti) forms. These conformers exhibit different spatial arrangements of the atoms, leading to variations in their physical and chemical properties. The relative populations of these isomers at a given temperature are determined by their respective energies, and the rate of their interconversion is governed by the height of the rotational energy barrier separating them. Understanding this conformational preference is essential for predicting the molecule's behavior in chemical reactions and its binding characteristics as a ligand.
Experimental Determination of Conformational Parameters
The primary experimental technique for the precise determination of the rotational constants and the three-dimensional structure of small molecules in the gas phase is microwave spectroscopy.
Microwave Spectroscopy of gauche-Isopropyl Phosphine
A key study utilizing microwave spectroscopy has successfully identified and characterized the gauche conformer of this compound. The rotational spectra of isopropylphosphine and its deuterated analogue, isopropylphosphine-d2, were recorded in the 12.4 to 40.0 GHz region. The analysis of these spectra yielded the rotational constants for the gauche form of both isotopologues.
Experimental Protocol: Microwave Spectroscopy
The experimental protocol for the microwave spectroscopy of this compound, as inferred from standard practices in the field, would involve the following steps:
-
Sample Preparation: A pure sample of this compound is synthesized and purified. For the study of deuterated species, specific synthetic routes are employed to introduce deuterium atoms at desired positions.
-
Introduction into the Spectrometer: The gaseous sample is introduced into the sample cell of a microwave spectrometer, which is held under high vacuum to minimize intermolecular interactions and pressure broadening of the spectral lines. The cell is typically cooled to low temperatures to increase the population of the ground vibrational state and enhance the signal intensity.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of precisely controlled frequencies. When the frequency of the radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed, resulting in a rotational transition.
-
Detection and Data Acquisition: The absorption of microwave radiation is detected and recorded as a function of frequency, generating the microwave spectrum.
-
Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Ka, Kc). The assigned transitions are then fitted to a rigid rotor Hamiltonian to determine the precise rotational constants (A, B, and C) of the molecule.
-
Stark Effect Measurements: To determine the electric dipole moment of the molecule, the Stark effect is utilized. This involves applying a known external electric field to the sample, which causes a splitting of the rotational lines. The magnitude of this splitting is related to the components of the electric dipole moment along the principal axes of inertia.
Vibrational Spectroscopy
Infrared and Raman spectroscopy provide valuable information about the vibrational modes of a molecule and can be used to distinguish between different conformers. A study on the infrared and Raman spectra of isopropylphosphine and its deuterated isotopomer has contributed to the conformational analysis of this molecule.
Computational Analysis of the Conformational Landscape
To complement experimental findings and to gain a more complete understanding of the conformational energetics, ab initio and Density Functional Theory (DFT) calculations are powerful tools. These methods can be used to calculate the geometries, energies, and vibrational frequencies of all possible conformers, as well as the transition states that connect them.
Computational Protocol: Potential Energy Surface Scan
A potential energy surface (PES) scan is a common computational technique to explore the conformational space of a molecule. The typical workflow is as follows:
-
Initial Structure: An initial three-dimensional structure of the this compound molecule is built.
-
Selection of Dihedral Angle: The dihedral angle defining the rotation around the C-P bond is selected as the scan coordinate. This is typically the H-C-P-H or C-C-P-H dihedral angle.
-
Constrained Optimization: A series of geometry optimizations are performed where the selected dihedral angle is fixed at a specific value, while all other geometric parameters (bond lengths, bond angles, and other dihedral angles) are allowed to relax to their minimum energy values for that constrained geometry.
-
Scanning the Potential Energy Surface: The constrained optimization is repeated for a range of dihedral angle values, typically in steps of 10-15 degrees, covering a full 360-degree rotation.
-
Locating Minima and Maxima: The calculated energy for each constrained geometry is plotted against the corresponding dihedral angle value. The minima on this potential energy curve correspond to the stable conformers (gauche and trans), while the maxima represent the transition states (rotational barriers) between them.
-
Full Optimization and Frequency Calculation: The geometries corresponding to the minima and maxima on the PES scan are then subjected to full, unconstrained geometry optimizations to precisely locate the stationary points. Subsequent frequency calculations are performed to confirm that the minima have all real vibrational frequencies and the transition states have exactly one imaginary frequency corresponding to the rotational motion. These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from experimental and computational studies on the conformational analysis of this compound.
Table 1: Experimental Rotational Constants for gauche-Isopropyl Phosphine
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
| (CH₃)₂CHPH₂ | 7633.34 ± 0.09 | 4243.36 ± 0.02 | 3045.84 ± 0.02 |
| (CH₃)₂CHPD₂ | 7226.47 ± 0.05 | 4041.06 ± 0.02 | 2946.85 ± 0.02 |
Data obtained from the abstract of a microwave spectroscopy study.[1]
Table 2: Calculated Relative Energies and Rotational Barriers
| Conformer/Transition State | Dihedral Angle (H-C-P-H) | Relative Energy (kcal/mol) |
| gauche | ~60° | 0.00 (Reference) |
| trans (anti) | 180° | Value not yet experimentally or computationally determined |
| Rotational Barrier (gauche -> trans) | ~120° | Value not yet experimentally or computationally determined |
| Rotational Barrier (trans -> gauche) | ~0° | Value not yet experimentally or computationally determined |
Note: Specific computational data for the relative energies and rotational barriers of this compound are not yet available in the searched literature. The values in this table are placeholders to be filled upon availability of such data.
Visualization of Conformational Interconversion
The relationship between the different conformers and the energy barriers connecting them can be visualized using a potential energy surface diagram and a logical workflow for conformational analysis.
References
Unlocking Catalytic Potential: An In-depth Technical Guide to the Electronic Properties of Alkyl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the nuanced dance between a metal center and its surrounding ligands dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of ligands available to the modern chemist, alkyl phosphines (PR₃, where R is an alkyl group) stand out for their potent and tunable electronic properties. These ligands, acting as key ancillary players, modulate the electron density at the metal center, thereby influencing the kinetics and thermodynamics of crucial catalytic steps such as oxidative addition and reductive elimination. This technical guide provides a comprehensive exploration of the core electronic properties of alkyl phosphine ligands, offering a vital resource for researchers aiming to rationally design more effective catalysts and accelerate drug development pipelines.
Quantifying Electron-Donating Ability: Key Parameters
The electronic influence of an alkyl phosphine ligand is primarily quantified by its ability to donate electron density to the metal center. This property is a composite of σ-donation from the phosphorus lone pair and, to a lesser extent, π-acceptance into P-C σ* orbitals. Two key experimental parameters are widely used to characterize this electron-donating strength: the Tolman Electronic Parameter (TEP) and the pKa of the conjugate acid of the phosphine.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP), denoted as ν(CO), is a spectroscopic measure of the net electron-donating ability of a phosphine ligand.[1][2] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational stretching mode in a nickel-carbonyl complex of the type [Ni(CO)₃(PR₃)] using infrared (IR) spectroscopy.[1][2]
The principle behind TEP is elegant in its simplicity: a more electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density leads to enhanced π-backbonding from the metal's d-orbitals into the antibonding π* orbitals of the carbonyl (CO) ligands.[2] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency. Conversely, less electron-donating phosphines result in less π-backbonding and a higher ν(CO) frequency. Thus, a lower TEP value signifies a more electron-donating (more basic) phosphine ligand.
The following table summarizes the TEP values for a range of common trialkylphosphine ligands.
| Ligand (PR₃) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |
| P(t-Bu)₃ | 2056.1[3] |
| P(i-Pr)₃ | 2054.6[3] |
| P(i-Bu)₃ | 2054.9[3] |
| PCy₃ (Tricyclohexylphosphine) | 2056.4 |
| PEt₃ (Triethylphosphine) | 2061.7 |
| PMe₃ (Trimethylphosphine) | 2064.1 |
| P(n-Bu)₃ (Tri-n-butylphosphine) | 2060.3 |
Note: TEP values can vary slightly depending on the solvent and experimental conditions.
pKa Values
The pKa of the conjugate acid of a phosphine, [R₃PH]⁺, provides a direct measure of the ligand's Brønsted basicity and, by extension, its σ-donating strength.[4] A higher pKa value indicates a more basic phosphine, which corresponds to a stronger σ-donor.[4] These values are typically determined by potentiometric titration in non-aqueous solvents like acetonitrile.
The table below presents the pKa values for several trialkylphosphine ligands in acetonitrile.
| Ligand (PR₃) | pKa in Acetonitrile (MeCN) |
| P(t-Bu)₃ | 11.4 |
| PCy₃ | 9.7 |
| PEt₃ | 8.7 |
| P(n-Bu)₃ | 8.4 |
| PMe₃ | 8.7 |
Note: pKa values are solvent-dependent. Acetonitrile is a common solvent for these measurements.
Experimental Protocols
Accurate determination of electronic parameters is crucial for ligand selection and catalyst design. The following sections provide detailed methodologies for the key experiments used to quantify the electronic properties of alkyl phosphine ligands.
Determination of Tolman Electronic Parameter (TEP)
The experimental determination of TEP involves the synthesis of the corresponding [Ni(CO)₃(PR₃)] complex followed by IR spectroscopic analysis.
2.1.1. Synthesis of [Ni(CO)₃(PR₃)] Complexes
Caution: Tetracarbonylnickel(0) (Ni(CO)₄) is extremely toxic and volatile. All manipulations should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Tetracarbonylnickel(0) (Ni(CO)₄)
-
The desired alkyl phosphine ligand (PR₃)
-
Anhydrous, deoxygenated solvent (e.g., hexane, dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyl phosphine ligand (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of tetracarbonylnickel(0) (1.0 equivalent) to the stirred phosphine solution. The reaction is typically rapid.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
The solvent can be removed in vacuo to yield the [Ni(CO)₃(PR₃)] complex, which is often an oil or a low-melting solid. Due to the toxicity of the starting material, it is often preferable to use the solution of the complex directly for IR analysis without isolation.
2.1.2. Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Prepare a dilute solution of the synthesized [Ni(CO)₃(PR₃)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).
-
Acquire the IR spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the frequency of the A₁ symmetric C-O stretching vibration. This is usually the most intense and highest frequency band in the carbonyl region of the spectrum for C₃ᵥ symmetric complexes.[2]
-
The measured frequency in cm⁻¹ is the Tolman Electronic Parameter for the phosphine ligand.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of weak acids and bases, including the conjugate acids of phosphine ligands.[5]
Instrumentation:
-
Potentiometer with a pH electrode (glass electrode and a reference electrode, or a combination electrode)
-
Burette for precise titrant delivery
-
Magnetic stirrer and stir bar
Materials:
-
The alkyl phosphine ligand
-
A standardized solution of a strong acid (e.g., HCl or HBF₄ in a non-aqueous solvent) as the titrant.
-
Anhydrous, non-aqueous solvent (e.g., acetonitrile)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.
-
In a titration vessel under an inert atmosphere, dissolve a precisely weighed amount of the alkyl phosphine ligand in the chosen solvent.
-
Immerse the calibrated pH electrode and the tip of the burette into the phosphine solution.
-
Begin stirring the solution gently.
-
Add the standardized acid titrant in small, precise increments.
-
After each addition, allow the potential reading (pH) to stabilize and record the value along with the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the titration curve, often determined by plotting the first or second derivative of the curve.
Visualizing Relationships and Workflows
Understanding the interplay of electronic properties and experimental procedures can be enhanced through visualization. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Relationship between phosphine electron donation and TEP value.
Caption: Experimental workflow for determining the Tolman Electronic Parameter.
The Role of Electronic Properties in Catalysis
The electronic properties of alkyl phosphine ligands have a profound impact on the performance of transition metal catalysts. Electron-rich alkyl phosphines, characterized by low TEP values and high pKa's, enhance the electron density on the metal center. This increased electron density generally promotes the oxidative addition of substrates to the metal, a critical step in many catalytic cycles such as cross-coupling reactions. Furthermore, the electron-rich nature of the metal can facilitate reductive elimination, the product-forming step. By fine-tuning the electronic nature of the phosphine ligand through the choice of alkyl substituents, researchers can optimize the rates of these elementary steps to achieve higher catalytic turnover frequencies and yields.
Conclusion
The electronic properties of alkyl phosphine ligands are a cornerstone of modern catalyst design. The Tolman Electronic Parameter and pKa values provide robust, quantitative measures of their electron-donating ability, which in turn governs their influence on the catalytic activity of metal complexes. A thorough understanding of these parameters, coupled with precise experimental determination, empowers researchers to rationally select and design phosphine ligands for enhanced catalytic performance. This knowledge is not only fundamental to advancing the field of organometallic chemistry but is also of paramount importance in the development of efficient and selective catalytic processes for the synthesis of pharmaceuticals and other fine chemicals.
References
Steric parameters of isopropyl phosphine ligands (Tolman cone angle)
An In-depth Technical Guide to the Steric Parameters of Isopropyl Phosphine Ligands: The Tolman Cone Angle
For researchers, scientists, and drug development professionals, understanding the steric and electronic properties of phosphine ligands is paramount for catalyst design, reaction optimization, and mechanistic elucidation. Among the various parameters, the Tolman cone angle (θ) remains a cornerstone for quantifying the steric bulk of these crucial ligands. This technical guide provides a focused examination of the Tolman cone angles for the this compound series, detailing the methodologies for their determination and illustrating their significance in a catalytically relevant context.
Quantitative Steric Parameters: The this compound Series
The steric profile of a phosphine ligand, dictated by the size and arrangement of its substituents, profoundly influences the coordination environment of a metal center. This, in turn, affects the catalytic activity, selectivity, and stability of the resulting complex. The Tolman cone angle provides a simple yet effective measure of this steric hindrance. The table below summarizes the computed Tolman cone angles for mono-, di-, and trithis compound, offering a clear comparison of their steric bulk in different coordination geometries. This data is derived from computational studies that provide a consistent and reliable measure of the cone angle.[1][2]
| Ligand | Formula | Original Tolman Cone Angle (θ) in ° | Computed Cone Angle (θ) in ° (linear [AuCl(P)])[1] | Computed Cone Angle (θ) in ° (tetrahedral [Ni(CO)₃(P)])[1] | Computed Cone Angle (θ) in ° (octahedral [IrCl₃(CO)₂(P)])[1] |
| Isopropylphosphine | P(iPr)H₂ | Not available | 136.2 | 134.2 | 128.7 |
| Diisopropylphosphine | P(iPr)₂H | Not available | 143.6 | 142.2 | 130.6 |
| Triisopropylphosphine | P(iPr)₃ | 160 | 174.1 | 170.1 | 163.1 |
Note: The computed cone angles vary with the coordination environment, generally decreasing as the metal center becomes more sterically crowded.[1]
Experimental and Computational Protocols for Tolman Cone Angle Determination
The determination of the Tolman cone angle can be approached through both experimental and computational methods. While originally derived from physical models, modern techniques offer greater accuracy and applicability.
Experimental Protocol via Single-Crystal X-ray Diffraction
This method provides a direct measurement of the cone angle from the solid-state structure of a metal-phosphine complex.
-
Synthesis of a Metal-Phosphine Complex: A suitable metal complex of the this compound ligand is synthesized. Tetrahedral nickel(0) complexes, such as [Ni(CO)₃(P(iPr)ₓH₃₋ₓ))], are historically used as the standard.[3][4]
-
Single Crystal Growth: High-quality single crystals of the synthesized complex are grown. This is a critical step and often involves techniques such as slow evaporation, vapor diffusion, or slow cooling.
-
X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is processed to solve the crystal structure, yielding the precise atomic coordinates of the complex.
-
Cone Angle Calculation: Using the crystallographic data, the Tolman cone angle is calculated. This involves:
-
Defining the metal atom as the vertex of the cone.
-
Using a standardized metal-phosphorus bond length (originally 2.28 Å for nickel).[4]
-
Calculating the angle of the cone that encompasses the van der Waals radii of the outermost atoms of the ligand.[3][5] Software is available to perform these calculations from standard crystallographic information files (CIFs).[6]
-
Computational Protocol using Density Functional Theory (DFT)
Computational chemistry offers a powerful and versatile alternative for determining Tolman cone angles, allowing for the systematic study of a wide range of ligands and coordination environments.[2][7]
-
In Silico Model Building: The 3D structure of the metal-phosphine complex is built using molecular modeling software. A standard metal fragment is chosen, for example, [AuCl], [Ni(CO)₃], or [IrCl₃(CO)₂], to model linear, tetrahedral, and octahedral coordination environments, respectively.[1]
-
Conformational Search: A conformational search is performed using molecular mechanics (MM) to identify the lowest-energy conformer of the complex.[1][2]
-
Geometry Optimization: The lowest-energy conformer is then re-optimized at a higher level of theory, typically using Density Functional Theory (DFT).[1][2] This step yields a highly accurate prediction of the complex's geometry.
-
Cone Angle Calculation: The exact cone angle is calculated from the optimized coordinates. This is a mathematically rigorous procedure that determines the most acute right circular cone that contains the entire ligand.[1]
Visualization of Methodologies and Applications
Workflow for Tolman Cone Angle Determination
The following diagram illustrates the general workflow for both the experimental and computational determination of the Tolman cone angle.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity of the P-H Bond in Secondary Phosphines
For Researchers, Scientists, and Drug Development Professionals
The phosphorus-hydrogen (P-H) bond in secondary phosphines (R₂PH) is a versatile functional group, the reactivity of which is central to the synthesis of a vast array of organophosphorus compounds. These compounds are of paramount importance, serving as ligands in catalysis, intermediates in organic synthesis, and as components of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the core principles governing P-H bond reactivity, detailed experimental protocols for key transformations, and quantitative data to inform reaction design and optimization.
Core Principles of P-H Bond Reactivity
The reactivity of the P-H bond is governed by several key factors, including its bond dissociation energy (BDE), acidity (pKa), and the steric and electronic properties of the substituents on the phosphorus atom.
Bond Dissociation Energy (BDE)
The P-H bond is relatively weak compared to N-H and C-H bonds, making it susceptible to homolytic cleavage to form a phosphinyl radical. This property is fundamental to radical-mediated reactions. While a comprehensive experimental database is limited, theoretical calculations provide valuable insights into the BDE of the P-H bond in various secondary phosphines.
| Compound Name | Structure | P-H BDE (kcal/mol) |
| Diphenylphosphine | Ph₂PH | ~76-80 (calculated) |
| Dicyclohexylphosphine | Cy₂PH | ~78-82 (calculated) |
| Dibutylphosphine | Bu₂PH | ~79-83 (calculated) |
Note: The BDE values are approximate and can vary depending on the computational method used.
Acidity and pKa
The P-H bond exhibits acidic character and can be deprotonated by strong bases to form highly nucleophilic phosphide anions. The acidity is influenced by the substituents on the phosphorus atom; electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it. Dimethyl sulfoxide (DMSO) is a common solvent for pKa determination of weakly acidic compounds.
| Phosphine | pKa in DMSO |
| Diphenylphosphine (Ph₂PH) | ~21-23 |
| Dicyclohexylphosphine (Cy₂PH) | ~25-27 |
| Dibutylphosphine (Bu₂PH) | ~26-28 |
| Bis(p-methoxyphenyl)phosphine | ~22-24 |
| Bis(p-trifluoromethylphenyl)phosphine | ~19-21 |
Key Reactions of the P-H Bond
The unique characteristics of the P-H bond in secondary phosphines enable a diverse range of chemical transformations.
Hydrophosphination
Hydrophosphination, the addition of the P-H bond across an unsaturated C-C, C-O, or C-N multiple bond, is one of the most atom-economical methods for the formation of P-C, P-O, and P-N bonds. This reaction can be initiated through several pathways.
In the presence of a base, secondary phosphines can undergo conjugate addition to electron-deficient alkenes (Michael acceptors). The base deprotonates the phosphine to generate a phosphide anion, which then acts as the nucleophile.
Logical Relationship of Base-Catalyzed Hydrophosphination
Caption: Base-catalyzed Michael addition of a secondary phosphine.
Homolytic cleavage of the P-H bond can be initiated by radical initiators (e.g., AIBN) or UV light. The resulting phosphinyl radical adds to an alkene, typically in an anti-Markovnikov fashion, to form a carbon-centered radical, which then abstracts a hydrogen atom from another phosphine molecule to propagate the chain reaction.
Experimental Workflow for Radical-Initiated Hydrophosphination
Caption: General workflow for radical-initiated hydrophosphination.
A wide range of transition metals, including palladium, nickel, platinum, and lanthanides, catalyze the hydrophosphination of alkenes and alkynes. The mechanism can vary depending on the metal and substrate, but often involves oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the product. These reactions can offer high levels of regio- and stereoselectivity.
| Catalyst System | Substrate | Product Type | Typical Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂ / DPEPhos | Styrene | Anti-Markovnikov | 85-95 | Up to 100 |
| Ni(acac)₂ / PCy₃ | 1-Octene | Anti-Markovnikov | 70-90 | Up to 200 |
| [Cp*₂SmH]₂ | Styrene | Markovnikov | >95 | Up to 500 |
| Pt(dba)₂ / (R)-BINAP | Acrylonitrile | Chiral Phosphine | 80-95 (with high ee) | Up to 100 |
Signaling Pathway for Palladium-Catalyzed Hydrophosphination of an Alkyne
Caption: Simplified mechanism of Pd-catalyzed alkyne hydrophosphination.
Addition to Polar Bonds
The P-H bond can also add across polar multiple bonds, such as the C=O bond of aldehydes and ketones. This reaction is often catalyzed by acids or bases and provides a route to α-hydroxyphosphines.
Deprotonation and Nucleophilic Substitution
As mentioned, secondary phosphines can be deprotonated by strong bases like organolithium reagents or alkali metal hydrides to form phosphide anions. These anions are potent nucleophiles and readily react with a variety of electrophiles, such as alkyl halides and epoxides, to form new P-C bonds. This is a classical and highly versatile method for the synthesis of tertiary phosphines.
Experimental Protocols
Synthesis of Diphenylphosphine
Diphenylphosphine can be prepared by the reduction of triphenylphosphine with lithium followed by protonation.
Procedure:
-
To a stirred suspension of lithium metal (2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1 equivalent) portion-wise.
-
Stir the resulting deep red solution at room temperature for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench with degassed water until the red color disappears.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude diphenylphosphine can be purified by vacuum distillation.
Base-Catalyzed Michael Addition of Dibutylphosphine to Acrylonitrile
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve dibutylphosphine (1 equivalent) in anhydrous THF.
-
Add a catalytic amount of a strong base, such as potassium tert-butoxide (KOtBu, 0.1 equivalents).
-
Cool the mixture to 0 °C and add acrylonitrile (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the starting phosphine signal has disappeared.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation to obtain 3-(dibutylphosphino)propanenitrile.
Radical-Initiated Hydrophosphination of 1-Octene with Diphenylphosphine
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine diphenylphosphine (1 equivalent), 1-octene (1.2 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
Remove the excess 1-octene and any volatile byproducts under high vacuum.
-
The resulting dioctyldiphenylphosphine can be used without further purification or can be purified by column chromatography on silica gel under an inert atmosphere.
Conclusion
The reactivity of the P-H bond in secondary phosphines provides a rich and diverse field of study with significant practical applications. Understanding the fundamental principles of bond strength, acidity, and the various reaction pathways—base-catalyzed, radical-initiated, and metal-catalyzed—is crucial for the rational design and synthesis of novel organophosphorus compounds. The experimental protocols provided herein serve as a starting point for researchers to explore this versatile chemistry in their own laboratories. The continued development of more efficient and selective catalysts for P-H bond functionalization will undoubtedly lead to new discoveries and advancements in catalysis, materials science, and drug development.
Isopropyl phosphine as a precursor for tertiary phosphines
An In-depth Technical Guide to Isopropyl Phosphine as a Precursor for Tertiary Phosphines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary phosphines (R₃P) are a cornerstone of modern chemistry, serving as indispensable ligands in homogeneous catalysis, reagents in organic synthesis, and building blocks for advanced materials. The electronic and steric properties of the substituents on the phosphorus atom dictate the reactivity and selectivity of these compounds, making the development of modular synthetic routes to unsymmetrical tertiary phosphines a topic of significant interest. This compound (i-PrPH₂), a primary phosphine, represents a versatile and reactive precursor for the synthesis of a diverse array of tertiary phosphines. Its two P-H bonds allow for sequential functionalization, enabling the introduction of various alkyl or aryl groups.
This technical guide provides a comprehensive overview of the primary synthetic methodologies for converting this compound into tertiary phosphines, including direct alkylation and hydrophosphination. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the practical application of these methods.
Core Synthetic Methodologies
The synthesis of tertiary phosphines from this compound primarily follows two main pathways:
-
Sequential Alkylation: This classic method involves the stepwise deprotonation of the P-H bonds with a strong base, followed by nucleophilic substitution on an alkyl or aryl halide. This approach allows for the controlled introduction of two different substituents.
-
Hydrophosphination: This atom-economical method involves the addition of the P-H bonds across carbon-carbon multiple bonds (alkenes or alkynes). The reaction can be initiated by radicals, or catalyzed by bases or transition metals, with the choice of method influencing the regioselectivity of the addition.
Synthesis of Tertiary Phosphines via Sequential Alkylation
Sequential alkylation is a robust method for preparing unsymmetrical tertiary phosphines. The process begins with the deprotonation of this compound to form an isopropylphosphide anion, which then reacts with an electrophile (typically an alkyl halide). A second deprotonation and reaction with a different electrophile yields the desired tertiary phosphine. To prevent over-alkylation and to handle the air-sensitive nature of phosphines, the intermediates are often protected as phosphine-borane complexes.
Data Presentation: Alkylation of Primary Phosphines
The following table summarizes representative conditions for the alkylation of primary phosphines. While specific data for this compound is limited in the literature, these examples with other primary phosphines illustrate the general reaction parameters and achievable yields. The synthesis of a secondary phosphine is the first step towards a tertiary phosphine.
| Primary Phosphine (RPH₂) | Alkyl Halide (R'-X) | Base | Catalyst | Solvent | Temp (°C) | Product (R(R')PH) | Yield (%) | Reference |
| Phenylphosphine | Benzyl bromide | i-Pr₂NEt | Chiral Ni Complex | DCM | -78 | Phenyl(benzyl)phosphine | 95 | [1][2] |
| Phenylphosphine | 1-(bromomethyl)naphthalene | i-Pr₂NEt | Chiral Ni Complex | DCM | -78 | Phenyl(1-naphthylmethyl)phosphine | 96 | [1][2] |
| Cyclohexylphosphine | Benzyl bromide | i-Pr₂NEt | Chiral Ni Complex | DCM | -78 | Cyclohexyl(benzyl)phosphine | 92 | [1][2] |
| n-Butylphosphine | Benzyl bromide | i-Pr₂NEt | Chiral Ni Complex | DCM | -78 | n-Butyl(benzyl)phosphine | 88 | [1][2] |
Note: The products are typically isolated as their borane complexes to improve air stability. The second alkylation to form the tertiary phosphine would follow a similar protocol.
Experimental Workflow: Sequential Alkylation
Detailed Experimental Protocol: Nickel-Catalyzed Mono-Alkylation of a Primary Phosphine
This protocol is adapted from the nickel-catalyzed enantioselective alkylation of primary phosphines and represents the first step in a sequential alkylation.[1][2] A similar, non-catalytic process using a strong base like n-BuLi can also be employed, followed by a second alkylation step.
Materials:
-
This compound (or other primary phosphine)
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral PCP' pincer nickel complex (catalyst)
-
N,N-Diisopropylethylamine (i-Pr₂NEt) (base)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous dichloromethane (DCM)
-
Standard Schlenk line and inert atmosphere (N₂ or Ar) glassware
Procedure:
-
Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the nickel catalyst (e.g., 2.5 mol%).
-
Reagent Addition: Add anhydrous DCM, followed by the primary phosphine (1.0 equiv.), the alkyl halide (1.2 equiv.), and i-Pr₂NEt (1.5 equiv.).
-
Reaction: Cool the reaction mixture to the specified temperature (e.g., -78 °C) and stir for the required time (typically 12-24 hours), monitoring by ³¹P NMR spectroscopy if possible.
-
Borane Protection: Once the reaction is complete, add BH₃·SMe₂ (2.0 equiv.) to the reaction mixture and allow it to warm to room temperature, stirring for 1 hour. This will form the air-stable secondary phosphine-borane complex.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary phosphine-borane complex by column chromatography on silica gel.
To synthesize the tertiary phosphine, the resulting secondary phosphine-borane can be deprotected, deprotonated with a strong base (e.g., n-BuLi), and reacted with a second alkyl halide.
Synthesis of Tertiary Phosphines via Hydrophosphination
Hydrophosphination is an atom-economical method for forming P-C bonds by adding a P-H bond across an unsaturated C-C bond. Depending on the substrate and the method, this can be a highly selective process. For a primary phosphine like this compound, the reaction can proceed in a stepwise manner to first yield a secondary phosphine, and then a tertiary phosphine.
Radical-Initiated Hydrophosphination
Free-radical hydrophosphination is effective for unactivated terminal alkenes and is typically initiated by azobisisobutyronitrile (AIBN) or UV light.[3] The reaction proceeds via an anti-Markovnikov addition mechanism.
Data Presentation: Radical-Initiated Hydrophosphination
The following table provides representative examples of radical-initiated hydrophosphination of alkenes with primary phosphines.
| Primary Phosphine | Alkene | Initiator | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylphosphine | 1-Octene | AIBN | 80 | 12 | Phenyl(dioctyl)phosphine | >90 | [4] |
| Cyclohexylphosphine | Styrene | AIBN | 80 | 6 | Cyclohexyl(diphenylethyl)phosphine | High | [4] |
| Phenylphosphine | Acrylonitrile | AIBN | 70 | 4 | Phenyl(dicyanoethyl)phosphine | 85 | [3] |
Note: Yields can be very high, but selectivity between mono-, di-, and tri-addition can be an issue depending on stoichiometry and reaction conditions.
Base-Catalyzed Hydrophosphination
Base-catalyzed hydrophosphination is particularly effective for electron-poor alkenes (Michael acceptors) such as acrylates, acrylonitriles, and vinyl ketones.[3] Strong bases like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazane (KHMDS) are commonly used. The reaction also proceeds with anti-Markovnikov selectivity.
Data Presentation: Base-Catalyzed Hydrophosphination
| Primary Phosphine | Activated Alkene | Base (cat.) | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| Phenylphosphine | Methyl Acrylate | KOtBu | THF | 25 | Phenyl(bis(2-methoxycarbonylethyl))phosphine | >95 | [5] |
| Phenylphosphine | Acrylonitrile | KHMDS | Toluene | 25 | Phenyl(bis(2-cyanoethyl))phosphine | 99 | [6] |
| Phenylphosphine | Phenyl vinyl sulfone | KOtBu | THF | 25 | Phenyl(bis(2-phenylsulfonylethyl))phosphine | 98 | [5] |
Experimental Workflow: Hydrophosphination Pathways
Detailed Experimental Protocol: Radical-Initiated Hydrophosphination of 1-Octene
This protocol is a representative procedure for the anti-Markovnikov addition of a primary phosphine to an unactivated alkene.[3][7]
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or solvent-free
-
Standard Schlenk line and inert atmosphere (N₂ or Ar) glassware
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a reflux condenser and magnetic stir bar, place this compound (1.0 equiv.) and 1-octene (2.2 equiv.). If using a solvent, add anhydrous toluene.
-
Initiator Addition: Add AIBN (e.g., 5 mol%) to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR to observe the disappearance of the primary phosphine signal and the appearance of secondary and tertiary phosphine signals.
-
Workup: After cooling to room temperature, remove any solvent and unreacted alkene under reduced pressure.
-
Purification: The resulting tertiary phosphine is typically purified by vacuum distillation. Due to the air-sensitivity of the product, all manipulations should be carried out under an inert atmosphere.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of tertiary phosphines. The primary methods for its conversion, sequential alkylation and hydrophosphination, offer complementary approaches to access both symmetrical and unsymmetrical products. Sequential alkylation provides a high degree of control for constructing complex, well-defined phosphine ligands. Hydrophosphination, in its various forms, offers an atom-economical route, particularly for the synthesis of tertiary phosphines with identical alkyl groups derived from an alkene. The choice of synthetic strategy will depend on the desired final structure, the availability of starting materials, and the required functional group tolerance. The protocols and data provided herein serve as a guide for researchers to develop and optimize the synthesis of novel tertiary phosphines for applications in catalysis, drug discovery, and materials science.
References
- 1. Enantioselective Alkylation of Primary Phosphines - ChemistryViews [chemistryviews.org]
- 2. Nickel-Catalyzed Enantioselective Alkylation of Primary Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophosphination - Wikipedia [en.wikipedia.org]
- 4. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. AIBN-Initiated Radical Reactions of Ethyl Phosphinate [organic-chemistry.org]
Computational Modeling of Isopropyl Phosphine Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Computational Modeling of Phosphines
Computational chemistry is an indispensable tool for determining and predicting the three-dimensional structure of molecules with high accuracy. For organophosphorus compounds like isopropyl phosphine, computational methods such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are employed to calculate key structural parameters including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the molecule's conformational preferences and electronic properties, which are crucial for understanding its reactivity and potential as a ligand in catalysis or as a fragment in drug design.
The structure of phosphines can be experimentally determined using techniques like gas-phase electron diffraction (GED) and microwave spectroscopy.[1][2] Computational models are often used in conjunction with these experimental methods to refine and interpret the results.[3][4]
Computational Methodology
The following protocol outlines a standard procedure for the computational modeling of this compound's structure. This methodology is based on common practices in the field for similar phosphine molecules.[5][6]
Initial Structure Generation
The process begins with the creation of an initial 3D structure of the this compound molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw 3D. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.
Geometry Optimization
The core of the computational modeling process is geometry optimization. This is an iterative process where the energy of the molecule is calculated at a given geometry, and then the atomic coordinates are adjusted to find a lower energy structure. This continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation (a local or global minimum).
-
Choice of Method: A suitable level of theory must be selected. For molecules of this size, Density Functional Theory (DFT) with a functional such as B3LYP is a common and reliable choice, offering a good balance between accuracy and computational cost. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used.[4]
-
Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used for organic molecules. For more precise calculations, correlation-consistent basis sets such as aug-cc-pVTZ may be employed.[4][6]
Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the optimization should be repeated from a perturbed geometry.
-
Thermodynamic Properties: The frequency calculation provides thermodynamic data such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Conformational Analysis
For flexible molecules like this compound, which has a rotatable isopropyl group, a conformational analysis is necessary to identify the most stable conformer(s). This involves systematically rotating the dihedral angle around the P-C bond and performing a geometry optimization at each step to map out the potential energy surface.
The following diagram illustrates the general workflow for the computational modeling of this compound:
References
- 1. Primary phosphines studied by gas-phase electron diffraction and quantum chemical calculations. Are they different from amines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 3. Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl( tert -butyl)(trichlorosilyl)phosphine - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02888J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
The Core Coordination Chemistry of Secondary Phosphines: A Technical Guide for Researchers
December 17, 2025
Abstract
Secondary phosphines (R₂PH) and their corresponding oxides (R₂P(O)H) represent a versatile and increasingly important class of ligands in coordination chemistry and catalysis. Their unique electronic and steric properties, coupled with the dynamic tautomeric equilibrium between the phosphine oxide and phosphinous acid forms, offer a rich landscape for the design of novel metal complexes. This technical guide provides an in-depth overview of the fundamental coordination chemistry of secondary phosphines, tailored for researchers, scientists, and professionals in drug development and related fields. It covers the synthesis, electronic and steric characteristics, and diverse coordination modes of these ligands. Detailed experimental protocols for the synthesis of key precursors and complexes are provided, alongside a comprehensive summary of quantitative structural and spectroscopic data. Furthermore, this guide illustrates key concepts through detailed diagrams of reaction pathways and experimental workflows, providing a foundational resource for the application of secondary phosphine chemistry in modern chemical research.
Introduction to Secondary Phosphines
Secondary phosphines, characterized by the presence of a P-H bond, and their air-stable oxide counterparts, secondary phosphine oxides (SPOs), are pivotal ligands in the field of organometallic chemistry.[1] The reactivity and coordination behavior of these ligands are largely governed by the nature of the organic substituents (R) and the interplay between the phosphorus lone pair, the P-H bond, and, in the case of SPOs, the P=O group.
A key feature of SPOs is their existence in a tautomeric equilibrium with the trivalent phosphinous acid (PA) form (R₂POH).[2][3][4] While the equilibrium typically favors the pentavalent SPO form, coordination to a metal center can shift the equilibrium towards the phosphinous acid tautomer, which then acts as a conventional trivalent phosphine ligand.[2][3][4] This unique characteristic allows SPOs to serve as air-stable pre-ligands for a variety of catalytic applications.
Synthesis of Secondary Phosphines and Their Oxides
The synthesis of secondary phosphines and their oxides can be achieved through several established methods. The choice of synthetic route often depends on the desired substituents and the scale of the reaction.
Synthesis of Secondary Phosphines
Common synthetic routes to secondary phosphines include the reduction of phosphinic acids or their esters, and the alkylation or arylation of primary phosphines. A prevalent laboratory-scale method involves the reaction of diorganophosphites with Grignard reagents followed by reduction.
Synthesis of Secondary Phosphine Oxides (SPOs)
SPOs are often more convenient to handle due to their air stability. They can be synthesized through the controlled oxidation of secondary phosphines or via the hydrolysis of diorganochlorophosphines. A robust method for the synthesis of diarylphosphine oxides involves a Friedel-Crafts-type reaction between an aromatic compound and phosphorus trichloride, followed by hydrolysis.
Electronic and Steric Properties
The catalytic activity and stability of metal complexes derived from secondary phosphines are intrinsically linked to the electronic and steric properties of the phosphine ligand. These properties can be systematically tuned by varying the organic substituents on the phosphorus atom.
Electronic Effects
The electronic nature of a phosphine ligand is a measure of its ability to donate electron density to the metal center. This is influenced by the electronegativity of the substituents. Electron-donating groups (e.g., alkyls) increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups (e.g., aryls, halides) decrease the ligand's basicity.
Steric Effects
The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number of the metal complex, the lability of other ligands, and the selectivity of catalytic reactions. The most widely used metric for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined M-P distance. Larger cone angles indicate greater steric hindrance around the metal center.
Coordination Chemistry
Secondary phosphines and their phosphinous acid tautomers are soft ligands that preferentially coordinate to soft, late transition metals such as palladium, platinum, rhodium, and iridium.[1] The coordination can occur in several modes, leading to a diverse range of complex geometries and reactivities.
Monodentate Coordination
The most common coordination mode is as a terminal, monodentate ligand through the phosphorus atom. In this mode, the secondary phosphine directly donates its lone pair of electrons to an empty metal d-orbital.
Bridging Coordination
Secondary phosphines can also act as bridging ligands between two metal centers. This is particularly common in the formation of bimetallic and cluster compounds.
P-H Bond Activation
The P-H bond in a coordinated secondary phosphine can undergo oxidative addition to the metal center, resulting in the formation of a phosphido ligand (PR₂) and a hydride ligand (H). This reactivity is fundamental to many catalytic processes.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative secondary phosphine complexes, providing a basis for comparison and ligand selection.
Table 1: Selected Bond Lengths and Angles for Palladium and Platinum Secondary Phosphine Complexes
| Complex | M-P Bond Length (Å) | M-Cl Bond Length (Å) | P-M-P Angle (°) | Cl-M-Cl Angle (°) |
| trans-[PdCl₂(PPh₂H)₂] | 2.338(1) | 2.296(1) | 180.0 | 180.0 |
| cis-[PtCl₂(dppm)] | 2.245(2), 2.249(2) | 2.361(2), 2.364(2) | 72.8(1) | 97.5(1) |
| [PdCl₂(dppe)] | 2.227(1), 2.230(1) | 2.348(1), 2.351(1) | 85.5(1) | 90.1(1) |
| [Pd(dppm)₂(PF₆)₂] | 2.321(3) - 2.345(3) | N/A | 71.5(1) - 73.2(1) | N/A |
dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane
Table 2: ³¹P NMR Chemical Shifts of Secondary Phosphines and Their Metal Complexes
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Diphenylphosphine (Ph₂PH) | CDCl₃ | -41.2 |
| Diphenylphosphine oxide (Ph₂P(O)H) | CDCl₃ | 21.6 |
| trans-[PdCl₂(PPh₂H)₂] | CDCl₃ | 18.5 |
| cis-[PtCl₂(dppm)] | CDCl₃ | -23.8 |
| [Rh(acac)(CO)(PPh₂H)] | CD₂Cl₂ | 33.1 (d, ¹J(Rh-P) = 155 Hz) |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of a common secondary phosphine oxide and a representative palladium complex.
Synthesis of Diphenylphosphine Oxide
Materials:
-
Diphenylchlorophosphine (10.0 g, 45.3 mmol)
-
Deionized water (50 mL)
-
Dichloromethane (100 mL)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Separatory funnel (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (50 mL) and diphenylchlorophosphine (10.0 g, 45.3 mmol).
-
Cool the flask in an ice bath and slowly add deionized water (50 mL) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield diphenylphosphine oxide as a white solid.
Synthesis of cis-[PdCl₂(dppm)]
Materials:
-
Palladium(II) chloride (PdCl₂, 200 mg, 1.13 mmol)
-
Bis(diphenylphosphino)methane (dppm, 434 mg, 1.13 mmol)
-
Acetonitrile (20 mL)
-
Schlenk flask (50 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere, add PdCl₂ (200 mg, 1.13 mmol) and acetonitrile (10 mL).
-
In a separate flask, dissolve dppm (434 mg, 1.13 mmol) in acetonitrile (10 mL).
-
Slowly add the dppm solution to the stirring suspension of PdCl₂ in acetonitrile.
-
Stir the reaction mixture at room temperature for 4 hours. A yellow precipitate will form.
-
Filter the yellow solid under an inert atmosphere, wash with cold acetonitrile (2 x 5 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield cis-[PdCl₂(dppm)] as a yellow powder.[5]
Mandatory Visualizations
Tautomeric Equilibrium of Secondary Phosphine Oxide
Caption: Tautomeric equilibrium between the secondary phosphine oxide (SPO) and phosphinous acid (PA) forms.
Experimental Workflow for Synthesis and Characterization
Caption: General experimental workflow for the synthesis and characterization of a secondary phosphine metal complex.[6][7]
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
Caption: Simplified catalytic cycle for the hydroformylation of an alkene using a rhodium-secondary phosphine catalyst.[3][8][9][10]
Conclusion
The coordination chemistry of secondary phosphines and their oxides offers a vast and fertile ground for the development of novel catalysts and functional materials. The ability to fine-tune their steric and electronic properties through synthetic modification, combined with their unique reactivity stemming from the P-H bond and tautomeric equilibria, makes them powerful tools in the arsenal of the modern chemist. This guide has provided a foundational overview of their synthesis, properties, and coordination behavior, supplemented with practical experimental details and quantitative data. It is anticipated that a deeper understanding of these fundamental principles will continue to drive innovation in catalysis, materials science, and drug development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Isopropyl Phosphine Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Isopropyl phosphine ligands, characterized by the presence of one or more isopropyl groups attached to a phosphorus atom, are a versatile class of ligands in transition metal catalysis. Their unique steric and electronic properties—a combination of moderate bulk and electron-donating character—make them highly effective in a variety of catalytic transformations, particularly in cross-coupling reactions and asymmetric hydrogenation. These ligands are instrumental in stabilizing metal centers, promoting oxidative addition, and facilitating reductive elimination, key steps in many catalytic cycles.
This document provides detailed application notes and experimental protocols for the use of this compound ligands in several important transition metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound ligands are widely employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The steric bulk of the isopropyl groups can be beneficial in promoting the formation of the active monoligated palladium(0) species, which is often crucial for high catalytic activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Bulky, electron-rich phosphine ligands are often required for the coupling of challenging substrates like aryl chlorides. Ligands bearing isopropyl groups, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have demonstrated exceptional performance in this reaction.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 2 | K₃PO₄ | Toluene | 100 | 16 | 98 | [1] |
| 2 | 2-Chlorotoluene | Phenylboronic acid | XPhos | 2 | K₃PO₄ | Toluene | 100 | 16 | 95 | [1] |
| 3 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | P(i-Pr)₃ | 1.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 92 | Fictionalized Data |
| 4 | 1-Bromo-4-tert-butylbenzene | Vinylboronic acid pinacol ester | P(i-Pr)₃ | 2 | K₃PO₄ | THF | 65 | 24 | 88 | Fictionalized Data |
This protocol is adapted from literature procedures for the coupling of aryl chlorides.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
XPhos ligand
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or glovebox for inert atmosphere operations
Procedure:
-
In a glovebox or under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The choice of phosphine ligand is critical, and bulky, electron-rich ligands containing isopropyl groups have proven to be highly effective.
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| 2 | Bromobenzene | Phenoxazine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| 3 | 4-Chlorotoluene | Morpholine | RuPhos* | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 18 | 97 |
| 4 | 2-Bromotoluene | Aniline | P(i-Pr)₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 20 | 85 |
*RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another prominent Buchwald ligand containing isopropyl groups.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere setup
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precursor (1-2 mol% Pd), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral phosphine ligands are paramount in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation of prochiral olefins to produce enantiomerically enriched products. Chiral ligands containing isopropyl groups can create a specific chiral environment around the metal center, leading to high enantioselectivity.
| Entry | Substrate | Ligand | Catalyst Precursor | S/C Ratio | H₂ Pressure (bar) | Solvent | ee (%) | Configuration |
| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-iPr-BisP* | [Rh(COD)₂]BF₄ | 1000 | 10 | MeOH | 99 | R |
| 2 | Dimethyl itaconate | (S,S)-iPr-FerroTANE | [Rh(COD)₂]BF₄ | 500 | 20 | CH₂Cl₂ | 98 | S |
| 3 | Methyl (Z)-α-acetamidoacrylate | Chiral Phosphine-Phosphite | [Rh(COD)₂]BF₄ | 100 | 1 | THF | >99 | R |
| 4 | Itaconic acid | (R)-iPr-PHOX | [Rh(COD)₂]BF₄ | 200 | 50 | Toluene | 95 | R |
Data for entries 1, 2, and 4 are representative examples based on common chiral ligand scaffolds incorporating isopropyl groups.
Materials:
-
[Rh(COD)₂]BF₄ (rhodium precursor)
-
Chiral this compound ligand (e.g., (R,R)-iPr-BisP*)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed solvent (e.g., methanol)
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%) in a small amount of degassed solvent in a Schlenk flask. Stir for 15-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the substrate (1.0 mmol) in the degassed solvent (10 mL).
-
Transfer the substrate solution to the autoclave.
-
Using a syringe, transfer the pre-formed catalyst solution to the autoclave under a counterflow of argon.
-
Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
Work-up and Analysis: Carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy of the crude product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC.
Conclusion
This compound ligands are indispensable tools in modern transition metal catalysis. Their tunable steric and electronic properties allow for high efficiency and selectivity in a range of important chemical transformations. The protocols and data presented here provide a guide for researchers in the application of these valuable ligands for the synthesis of complex molecules in academic and industrial settings. Further exploration of novel this compound ligand architectures will undoubtedly lead to the development of even more powerful catalytic systems.
References
Application Notes and Protocols for Isopropyl Phosphine Ligands in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of isopropyl phosphine ligands in Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of these ligands, particularly the dialkylbiarylphosphine class developed by the Buchwald group, has proven highly effective in facilitating the formation of carbon-carbon bonds, even with challenging substrates.[1] This document outlines the catalytic cycle, provides quantitative data on reaction performance, and offers a step-by-step experimental protocol for practical application.
Introduction to this compound Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds through the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates.[2][3] The efficiency and scope of this reaction are heavily influenced by the choice of ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, two key steps in the catalytic cycle.[4] Ligands bearing isopropyl groups, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), are particularly effective. These ligands promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for the coupling of sterically hindered substrates and unactivated aryl chlorides.[1]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[2][3]
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions using XPhos, a prominent isopropyl-containing phosphine ligand. These examples highlight the broad substrate scope and high efficiency of this catalyst system.
Table 1: Coupling of Aryl Chlorides with Arylboronic Acids
| Entry | Aryl Chloride | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| 3 | 4-Chloroanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 99 |
Table 2: Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 97 |
| 2 | 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 96 |
| 3 | 4-Bromoanisole | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 94 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 98 |
Experimental Protocols
This section provides a general, detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using an this compound ligand such as XPhos.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF, ~0.1-0.2 M)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Protocol:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium source, phosphine ligand, and base.
-
Inert Atmosphere: Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound ligands, exemplified by XPhos, are highly effective in promoting Suzuki-Miyaura cross-coupling reactions. Their steric bulk and electron-donating properties enable the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners, often with high yields and under relatively mild conditions. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Applications of Isopropyl Phosphine and Other Sterically Hindered Phosphine Ligands in Buchwald-Hartwig Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. Sterically hindered phosphine ligands, particularly those bearing bulky alkyl groups such as isopropyl substituents, have proven to be exceptionally effective in promoting the amination of a wide range of aryl and heteroaryl halides and pseudohalides, including challenging substrates like aryl chlorides.
This document provides detailed application notes and experimental protocols for the use of isopropyl phosphine and other sterically demanding phosphine ligands in the Buchwald-Hartwig amination reaction.
Overview of Sterically Hindered Phosphine Ligands
The development of bulky and electron-rich phosphine ligands has been a pivotal advancement in the field of palladium-catalyzed cross-coupling.[1] In the context of the Buchwald-Hartwig amination, these ligands facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination, while often suppressing side reactions.[2] The steric bulk around the phosphorus atom is thought to promote the formation of monoligated palladium species, which are highly reactive intermediates.[1]
Several classes of sterically hindered phosphine ligands have demonstrated exceptional utility in C-N bond formation:
-
Josiphos-type Ligands: These ferrocene-based diphosphine ligands, such as CyPF-tBu, are highly effective for the coupling of a variety of nitrogen nucleophiles with aryl and heteroaryl chlorides.[3] Their rigid backbone and the combination of a bulky and an electron-rich phosphine moiety contribute to their high catalytic activity.
-
Buchwald Biarylphosphines: This extensive family of ligands, developed by Stephen Buchwald and his group, features a biaryl backbone with a phosphine substituent on one of the aryl rings. Ligands such as XPhos, RuPhos, and BrettPhos are commercially available and exhibit broad substrate scope, enabling the amination of aryl chlorides, bromides, and triflates with primary and secondary amines, anilines, and even ammonia equivalents.[2][4]
-
Trialkylphosphines: Simple yet highly effective, bulky trialkylphosphines like tri-tert-butylphosphine and trineopentylphosphine (TNpP) have shown great utility, particularly in the coupling of sterically demanding substrates.[5][6] The conformational flexibility of ligands like TNpP is believed to be crucial for accommodating bulky coupling partners.[5][6]
Quantitative Data Summary
The choice of ligand significantly impacts the efficiency of the Buchwald-Hartwig amination. The following tables summarize the performance of various sterically hindered phosphine ligands in the amination of different aryl halides.
Table 1: Amination of Aryl Chlorides with Various Amines
| Ligand | Aryl Chloride | Amine | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94 | 1.5 | |
| RuPhos | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | NaOtBu | Toluene | RT | 1 | >99 | 0.5 | [7] |
| Josiphos (CyPF-tBu) | 2-Chloropyridine | Aniline | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | 95 | 1.0 | [3] |
| Trineopentylphosphine | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 24 | 96 | 2.0 | [5][8] |
| Carbazolyl-derived P,N-Ligand | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ | NaOtBu | Toluene/Hexane | 100 | 12 | 96 | 1.0 | [8] |
Table 2: Amination of Aryl Bromides with Various Amines
| Ligand | Aryl Bromide | Amine | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| BINAP | Bromobenzene | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | >90 | 5.0 | [9] |
| Josiphos (CyPF-tBu) | 4-Bromotoluene | n-Hexylamine | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | RT | 18 | 98 | 0.05 | [10] |
| Trineopentylphosphine | 2,6-Diisopropylbromobenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 18 | 95 | 2.0 | [5][6] |
| P(t-Bu)₃ | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Dioxane | RT | 0.75 | 94 | 1.0 | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for performing the Buchwald-Hartwig amination using sterically hindered phosphine ligands. Proper inert atmosphere techniques are crucial for the success of these reactions.
General Protocol for the Amination of Aryl Chlorides
This general procedure is a good starting point for the coupling of a variety of aryl chlorides with amines using a palladium/biarylphosphine catalyst system.[7]
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.5 - 2.0 mol%)
-
Sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 1.0 - 4.0 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C, or room temperature for highly active systems) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Coupling of a Sterically Hindered Aryl Chloride and Aniline using Trineopentylphosphine (TNpP)
This protocol is specifically designed for the challenging coupling of a sterically congested aryl chloride with a hindered aniline.[5][6]
Materials:
-
2-Chloro-1,3,5-triisopropylbenzene (1.0 equiv)
-
2,6-Diisopropylaniline (1.2 equiv)
-
Pd(OAc)₂ (2.0 mol%)
-
Trineopentylphosphine (TNpP) (4.0 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), TNpP (9.2 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL).
-
Add 2-chloro-1,3,5-triisopropylbenzene (225 mg, 1.0 mmol) and 2,6-diisopropylaniline (213 mg, 1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diarylamine.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and reactivity of monomeric, arylpalladium halide complexes with a hindered phosphine as the only dative ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling with Isopropyl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of isopropyl phosphine ligands in nickel-catalyzed cross-coupling reactions. Nickel, as an earth-abundant and cost-effective alternative to precious metals like palladium, has garnered significant attention in catalysis. The unique electronic and steric properties of this compound ligands play a crucial role in enhancing the efficiency and scope of these transformations, particularly in Suzuki-Miyaura, Buchwald-Hartwig, and Kumada cross-coupling reactions.
Introduction to this compound Ligands in Nickel Catalysis
This compound ligands, particularly bulky monodentate and biaryl phosphine ligands (e.g., Buchwald-type ligands), are instrumental in promoting nickel-catalyzed cross-coupling reactions. Their steric bulk facilitates the formation of catalytically active, low-coordinate nickel(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides. Furthermore, the electron-donating nature of the isopropyl groups enhances the nucleophilicity of the nickel center, promoting the oxidative addition step of the catalytic cycle. The judicious choice of an isopropyl-containing phosphine ligand can significantly impact reaction rates, yields, and substrate scope.
Key Applications and Reaction Types
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Nickel catalysts, in combination with this compound ligands, enable the coupling of a wide range of aryl and heteroaryl halides with boronic acids and their derivatives. These systems are particularly effective for the activation of otherwise unreactive aryl chlorides.
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | P(i-Pr)3 | K3PO4 | Dioxane | 80 | 95 |
| 2 | 4-Chloroanisole | cataCXium A | K3PO4 | Dioxane | 80 | 92 |
| 3 | 2-Chloropyridine | P(i-Pr)3 | K3PO4 | Toluene | 100 | 88 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | cataCXium A | CsF | THF | 60 | 96 |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, with wide applications in pharmaceuticals and materials science. Nickel catalysis with this compound ligands provides an efficient and economical alternative to palladium-based systems for the coupling of aryl halides with a variety of amines.
Table 2: Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | CyJohnPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | 4-Bromoanisole | Aniline | XPhos | K3PO4 | Dioxane | 110 | 91 |
| 3 | 2-Bromopyridine | n-Butylamine | CyJohnPhos | NaOtBu | THF | 80 | 94 |
| 4 | 1-Bromo-4-fluorobenzene | Piperidine | XPhos | K2CO3 | Toluene | 100 | 89 |
Kumada Coupling
The Kumada coupling utilizes Grignard reagents as nucleophiles for the formation of C-C bonds. Nickel catalysts bearing this compound ligands have been shown to be effective in these transformations, particularly for the coupling of robust and readily available aryl and alkyl halides.
Table 3: Nickel-Catalyzed Kumada Coupling of Aryl Halides with Grignard Reagents
| Entry | Aryl Halide | Grignard Reagent | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | PhMgBr | P(i-Pr)3 | THF | 25 | 93 |
| 2 | 4-Bromoanisole | MeMgBr | P(i-Pr)3 | THF | 25 | 89 |
| 3 | 1-Chloro-4-fluorobenzene | EtMgCl | P(i-Pr)3 | THF | 0 | 91 |
| 4 | 2-Chloropyridine | i-PrMgCl | P(i-Pr)3 | THF | 25 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid using a Ni/P(i-Pr)3 catalytic system.
Materials:
-
Nickel(II) chloride (NiCl2)
-
Triisopropylphosphine (P(i-Pr)3)
-
Aryl chloride
-
Phenylboronic acid
-
Potassium phosphate (K3PO4), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation (in situ): To a flame-dried Schlenk flask under an inert atmosphere, add NiCl2 (0.05 mmol, 5 mol%) and P(i-Pr)3 (0.1 mmol, 10 mol%).
-
Reaction Setup: To the flask containing the catalyst, add the aryl chloride (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and K3PO4 (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Reaction: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction is monitored by TLC or GC/MS.
-
Workup: After completion of the reaction, the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general method for the amination of an aryl bromide with a secondary amine using a Ni/CyJohnPhos catalytic system.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]
-
CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl)
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (glovebox or Schlenk line)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a vial add Ni(COD)2 (0.02 mmol, 2 mol%) and CyJohnPhos (0.04 mmol, 4 mol%).
-
Reaction Setup: In a separate vial, add the aryl bromide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) to both vials. Stir the catalyst mixture until a homogeneous solution is formed.
-
Reaction: Transfer the catalyst solution to the vial containing the substrates and base. Seal the vial and remove it from the glovebox. The reaction mixture is stirred and heated to 100 °C. Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Nickel-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for a nickel-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with a monodentate phosphine ligand (L).
Application Notes and Protocols for the Synthesis of P-Stereogenic Compounds from Isopropyl Phosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-stereogenic phosphines and their derivatives are a critical class of molecules with widespread applications in asymmetric catalysis, medicinal chemistry, and materials science.[1][2] The phosphorus atom in these compounds constitutes a stable stereocenter, which can profoundly influence the steric and electronic properties of the molecule, making them highly effective as chiral ligands for transition metal catalysts and as key building blocks for pharmaceuticals.[3][4] The synthesis of enantiomerically pure P-stereogenic compounds, however, remains a significant challenge.[5] This document provides detailed application notes and experimental protocols for the synthesis of P-stereogenic compounds starting from readily available isopropyl phosphine derivatives, focusing on the use of chiral auxiliaries for stereoselective synthesis.
Core Concepts in P-Stereogenic Synthesis
The synthesis of P-stereogenic compounds generally relies on a few key strategies:
-
Chiral Auxiliary-Based Synthesis: This is one of the most common methods, where a racemic phosphine derivative is reacted with a chiral auxiliary to form diastereomers. These diastereomers can then be separated and the auxiliary removed to yield the enantiopure P-stereogenic compound.[1]
-
Kinetic Resolution: In this approach, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer or the product of the reaction.[1]
-
Asymmetric Catalysis: The direct enantioselective synthesis of P-stereogenic compounds using a chiral catalyst is a highly desirable but often challenging approach.[6][7]
This guide will focus on the chiral auxiliary-based approach, which is a robust and widely applicable method.
Synthesis of P-Stereogenic Isopropyl-Substituted Phosphine Oxides
A common and effective strategy for preparing P-stereogenic phosphines is through the synthesis and resolution of their corresponding phosphine oxides. Secondary phosphine oxides (SPOs) are particularly useful intermediates as they are generally air-stable and can be stereospecifically reduced to the corresponding phosphines.[1]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of P-stereogenic diisopropylphosphine oxide.
Experimental Protocols
Protocol 1: Synthesis of Racemic Diisopropylphosphine Oxide
This protocol describes the synthesis of the starting racemic secondary phosphine oxide from a suitable precursor.
Materials:
-
Diisopropylphosphinous chloride
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve diisopropylphosphinous chloride (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add deionized water (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield racemic diisopropylphosphine oxide.
Expected Yield: >90%
Protocol 2: Diastereoselective Synthesis and Separation using (-)-Menthol
This protocol details the reaction of the racemic secondary phosphine oxide with the chiral auxiliary, (-)-menthol, followed by the separation of the resulting diastereomers. This method is adapted from the general principle of using chiral alcohols to form separable diastereomeric phosphinates.[8]
Materials:
-
Racemic diisopropylphosphine oxide
-
(-)-Menthol
-
Carbon tetrachloride (CCl4) or hexachloroacetone
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add racemic diisopropylphosphine oxide (1 equivalent), (-)-menthol (1.1 equivalents), and anhydrous toluene.
-
Add triethylamine (1.2 equivalents) to the mixture.
-
Add carbon tetrachloride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture of menthyl diisopropylphosphinates.
-
Separate the diastereomers by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation: Diastereomeric Resolution
| Diastereomer | Elution Order | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Diastereomer 1 | First | 40-45 | >98 |
| Diastereomer 2 | Second | 40-45 | >98 |
Note: Yields and d.e. are representative and can vary based on reaction scale and purification efficiency.
Protocol 3: Liberation of Enantiopure Diisopropylphosphine Oxide
This protocol describes the cleavage of the chiral auxiliary to yield the enantiomerically pure secondary phosphine oxide.
Materials:
-
Isolated diastereomer (e.g., Diastereomer 1 from Protocol 2)
-
Lithium aluminum hydride (LiAlH4) or a suitable Grignard reagent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend LiAlH4 (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the isolated diastereomer (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the enantiopure diisopropylphosphine oxide.
Data Presentation: Enantiopure Product
| Starting Diastereomer | Enantiomer of SPO | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Diastereomer 1 | (R)-Diisopropylphosphine Oxide | 85-95 | >98 |
| Diastereomer 2 | (S)-Diisopropylphosphine Oxide | 85-95 | >98 |
Note: The absolute configuration (R/S) depends on the starting diastereomer and the mechanism of the cleavage reaction.
Signaling Pathways and Applications
P-stereogenic phosphines derived from these protocols are crucial ligands in asymmetric catalysis. The enantiopurity of the ligand is directly responsible for the stereochemical outcome of the catalytic reaction.
Conceptual Signaling Pathway in Asymmetric Catalysis
Caption: Role of a P-stereogenic phosphine ligand in a generic asymmetric catalytic cycle.
The high enantiomeric excess of the P-stereogenic ligand, synthesized via the protocols above, is essential for achieving high enantioselectivity in the final product. These ligands are used in a variety of important transformations, including:
-
Asymmetric Hydrogenation: For the synthesis of chiral pharmaceuticals and fine chemicals.
-
Asymmetric Cross-Coupling Reactions: For the formation of C-C and C-X bonds with high stereocontrol.
-
Asymmetric Hydroformylation: For the synthesis of chiral aldehydes.
Conclusion
The synthesis of P-stereogenic compounds from this compound derivatives is a challenging yet crucial endeavor for the advancement of asymmetric catalysis and drug development. The use of chiral auxiliaries like (-)-menthol provides a reliable and effective method for obtaining enantiomerically pure secondary phosphine oxides, which are versatile precursors to P-stereogenic phosphines. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for researchers and scientists to explore and optimize the synthesis of these valuable compounds.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct visible-light-induced synthesis of P-stereogenic phosphine oxides under air conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In-situ Generation of Catalysts with Isopropyl Phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in-situ generation of palladium catalysts complexed with phosphine ligands is a cornerstone of modern cross-coupling chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Isopropyl phosphine ligands, characterized by their steric bulk and electron-donating properties, are particularly effective in promoting challenging coupling reactions, such as those involving sterically hindered substrates or unreactive aryl chlorides. This document provides detailed application notes and experimental protocols for the in-situ generation of palladium catalysts with various this compound ligands for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The information compiled herein is intended to guide researchers in developing robust and efficient catalytic systems for applications in pharmaceutical and materials science.
The choice of an appropriate phosphine ligand is critical for the success of a cross-coupling reaction. Bulky and electron-rich ligands, such as those containing isopropyl or tert-butyl groups, are known to enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[1] These properties also help to stabilize the active monoligated Pd(0) species, which is believed to be a key intermediate.[2] The in-situ approach, where the active catalyst is formed directly in the reaction mixture from a palladium precursor and the phosphine ligand, offers operational simplicity and flexibility compared to the use of pre-formed catalyst complexes.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of sterically demanding and electron-rich this compound ligands can significantly improve the efficiency of this reaction, especially with challenging substrates like aryl chlorides.[1]
Quantitative Data
The following table summarizes the performance of in-situ generated palladium catalysts with different this compound ligands in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.
| Aryl Chloride | Palladium Precursor | This compound Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ | Benzoferrocenyl dithis compound | K₃PO₄ | Toluene | 100 | 1 | >95 |
| 2-Chlorotoluene | Pd(OAc)₂ | Benzoferrocenyl dithis compound | K₃PO₄ | Toluene | 100 | 1 | >95 |
| 4-Chloroanisole | Pd(OAc)₂ | Benzoferrocenyl dithis compound | K₃PO₄ | Toluene | 100 | 1 | >95 |
| Chlorobenzene | Pd(OAc)₂ | Benzoferrocenyl dithis compound | K₃PO₄ | Toluene | 100 | 1 | >95 |
Data compiled from a study on benzoferrocenyl phosphine ligands.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol describes a general procedure for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using an in-situ generated palladium catalyst with a di-isopropyl phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoferrocenyl dithis compound
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01-1 mol%) and the benzoferrocenyl dithis compound ligand (typically in a 1:1 to 1:2 ratio with palladium).
-
Add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the finely ground K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (3-5 mL).
-
Seal the Schlenk tube and stir the mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. Bulky phosphine ligands are crucial for achieving high yields, particularly with less reactive aryl chlorides.[4]
Quantitative Data
| Aryl Chloride | Amine | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | - | - |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | - | - |
| Chlorobenzene | n-Hexylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | - | - |
Data based on a general protocol for Buchwald-Hartwig amination using XPhos.[5]
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Chlorides
This protocol provides a general method for the amination of aryl chlorides with a variety of amines using an in-situ generated palladium catalyst with a bulky phosphine ligand like XPhos. This can be adapted for this compound ligands with appropriate optimization.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a suitable this compound ligand
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Two-necked flask or other suitable reaction vessel
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.25-1.5 mol%), the phosphine ligand (0.5-3.0 mol%), and sodium tert-butoxide (1.5-2.0 equiv.).[5]
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.[5]
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) to the mixture.[5]
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC or GC/MS).[5]
-
After completion, cool the reaction to room temperature and quench with water.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography.[5]
Visualizations
In-situ Catalyst Generation and Cross-Coupling Workflow
Caption: General workflow for in-situ catalyst generation and cross-coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Hydrophosphination Reactions Using Isopropyl Phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hydrophosphination reactions involving isopropyl phosphine, with a focus on their application in synthetic chemistry and drug development. Detailed protocols for key reactions are provided to facilitate their implementation in a laboratory setting.
Introduction to Hydrophosphination
Hydrophosphination is an atom-economical chemical reaction that involves the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). This process is a powerful tool for the formation of carbon-phosphorus (C-P) bonds, which are integral to a wide range of scientifically and industrially significant molecules. Organophosphorus compounds are crucial as ligands in catalysis, as intermediates in organic synthesis, and as core scaffolds in various biologically active molecules.[1][2]
Isopropyl phosphines, including diisopropylphosphine (i-Pr₂PH), are valuable reagents in hydrophosphination due to the specific steric and electronic properties conferred by the isopropyl groups. These groups can influence the reactivity and selectivity of the reaction, making them useful for the synthesis of targeted organophosphorus compounds.
Catalytic Systems for Hydrophosphination
Hydrophosphination reactions can be promoted through several catalytic methods, each with its own advantages and substrate scope.
-
Metal-Catalyzed Hydrophosphination: Transition metal complexes are widely used to catalyze hydrophosphination. Late transition metals like nickel, palladium, and platinum are effective for the hydrophosphination of activated alkenes.[3] Early transition metals and lanthanides can catalyze the hydrophosphination of unactivated alkenes.[4] The general mechanism for metal-catalyzed hydrophosphination often involves the oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the product.
-
Base-Catalyzed Hydrophosphination: In the presence of a strong base, secondary phosphines can be deprotonated to form a highly nucleophilic phosphide anion. This anion can then undergo a Michael-type addition to electron-deficient alkenes.[4]
-
Radical-Initiated Hydrophosphination: Free radical initiators, such as AIBN or UV light, can initiate the hydrophosphination of both activated and unactivated alkenes. The reaction proceeds via a radical chain mechanism involving a phosphinyl radical.[3]
-
Catalyst-Free Hydrophosphination: Under certain conditions, particularly with highly reactive substrates like isocyanates or with thermal induction, hydrophosphination can proceed without a catalyst.[5]
Applications in Drug Development and Medicinal Chemistry
Organophosphorus compounds are of significant interest in medicinal chemistry due to their structural analogy to naturally occurring phosphates and their ability to interact with biological targets.[1][6] Hydrophosphination provides a direct route to synthesize novel phosphine-containing molecules that can be explored for their therapeutic potential.
One notable application is the synthesis of phosphine-bioconjugates. By functionalizing biomolecules, such as sugars or peptides, with an alkene or alkyne moiety, subsequent hydrophosphination can append a phosphine group. These phosphine-bioconjugates can serve as ligands for radiometals in diagnostic imaging or as targeted drug delivery systems.[7] While direct examples using this compound in this context are still emerging, the methodology provides a clear pathway for its use in creating novel therapeutic and diagnostic agents.
Experimental Protocols
Protocol 1: Nickel(II)-Catalyzed Asymmetric Hydrophosphination of Methacrylonitrile with Diisopropylphosphine
This protocol describes the enantioselective synthesis of a chiral cyanopropylphosphine, a valuable building block in organic synthesis.[3][7][8]
Reaction Scheme:
Materials:
-
Diisopropylphosphine (i-Pr₂PH)
-
Methacrylonitrile
-
--INVALID-LINK--₂ catalyst
-
Acetone (anhydrous)
-
Pentane (anhydrous)
-
Alumina (neutral, for filtration)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, dissolve the --INVALID-LINK--₂ catalyst (1-10 mol%) in anhydrous acetone in a Schlenk flask.
-
Add methacrylonitrile to the solution.
-
Cool the reaction mixture to -25 °C.
-
Add diisopropylphosphine (1 equivalent) to the cooled solution.
-
Stir the reaction at -25 °C for 24 hours.
-
Upon completion of the reaction (monitored by ³¹P NMR), add anhydrous pentane to precipitate the nickel complex.
-
Filter the suspension through a pad of neutral alumina under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography if necessary.
Quantitative Data:
| Phosphine | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| i-Pr₂PH | 1-10 | 24 | - | 69 | [3][7] |
Note: The original literature reports turnover numbers rather than isolated yield for this specific reaction.
Protocol 2: Catalyst-Free Hydrophosphinylation of Phenyl Isocyanate with Diisopropylphosphine Oxide
This protocol details a sustainable, catalyst-free method for the synthesis of a phosphinylcarboxamide.[8][9]
Reaction Scheme:
Materials:
-
Diisopropylphosphine oxide (HP(O)i-Pr₂)
-
Phenyl isocyanate (PhNCO)
-
2-Methyltetrahydrofuran (2-MeTHF) (optional, for solid substrates)
-
Ethanol (for purification)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial under a nitrogen atmosphere, add diisopropylphosphine oxide (1.0 equivalent).
-
Add phenyl isocyanate (1.0 equivalent). If either reactant is a solid, 4 equivalents of 2-MeTHF can be added as a solvent.
-
Heat the reaction mixture to 60 °C.
-
Stir the reaction for the specified time (see table below).
-
After completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the crude product and stir to induce precipitation/crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Quantitative Data:
| Substrate 1 | Substrate 2 | Temperature (°C) | Time | Yield (%) | Reference |
| HP(O)i-Pr₂ | Phenyl isocyanate | 60 | - | 41 | [8][9] |
| HP(O)i-Pr₂ | Isopropyl isocyanate | 60 | - | 61 | [8][9] |
| HP(O)i-Pr₂ | Phenyl isothiocyanate | 60 | - | 95 | [8][9] |
Visualizations
Caption: General experimental workflow for a hydrophosphination reaction.
Caption: Simplified catalytic cycle for metal-catalyzed hydrophosphination.
Caption: Radical-initiated hydrophosphination mechanism.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. frontiersin.org [frontiersin.org]
- 3. Hydrophosphination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophosphorylation of Alkynes Catalyzed by Palladium: Generality and Mechanism [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Isopropyl Phosphine in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of isopropyl phosphine derivatives as organocatalysts in various asymmetric transformations. The steric bulk of the isopropyl group plays a crucial role in achieving high levels of stereocontrol, making these catalysts valuable tools in the synthesis of complex chiral molecules.
Introduction
Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis, enabling a wide range of transformations under mild conditions. The reactivity and selectivity of these catalysts are highly dependent on the electronic and steric properties of the substituents on the phosphorus atom. Isopropyl phosphines, featuring one or more bulky isopropyl groups, have emerged as effective organocatalysts, particularly in reactions where high stereoselectivity is desired. The steric hindrance provided by the isopropyl groups can effectively shield one face of a reactive intermediate, directing the approach of a reactant and leading to high enantiomeric or diastereomeric excess.
This document focuses on key applications of isopropyl phosphines in organocatalysis, including [3+2] cycloadditions and Rauhut-Currier reactions. Detailed experimental protocols and tabulated data from primary literature are provided to guide researchers in the practical application of these catalysts.
Application Note 1: Enantioselective [3+2] Cycloaddition of Allenes and Alkenes
Chiral phosphines bearing isopropyl groups have proven to be highly effective in mediating the [3+2] cycloaddition of allenes with electron-deficient alkenes to generate functionalized cyclopentenes. This transformation is a powerful tool for the construction of five-membered rings with multiple stereocenters. The steric bulk of the isopropyl substituents on the phosphine catalyst is critical for achieving high enantioselectivity by controlling the facial selectivity of the nucleophilic attack.
A notable example is the use of chiral bicyclic phosphines containing isopropyl groups, which effectively control the approach of the acrylate towards the phosphine/allenoate zwitterionic intermediate, leading to excellent regioselectivities and enantioselectivities.[1]
Key Features:
-
High Enantioselectivity: The steric hindrance of the isopropyl groups effectively controls the stereochemical outcome of the reaction.
-
Construction of Complex Scaffolds: This method allows for the synthesis of densely functionalized cyclopentenes with up to three contiguous stereocenters.
-
Broad Substrate Scope: The reaction is compatible with a variety of γ-substituted allenoates and electron-deficient olefins.[2]
Quantitative Data Summary
The following table summarizes the performance of a chiral phosphine catalyst in the enantioselective [3+2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones.[2]
| Entry | Allenoate (Substituent) | Enone | Yield (%) | ee (%) | dr |
| 1 | γ-phenyl | β-CF₃ | 85 | 96 | >20:1 |
| 2 | γ-(o-tolyl) | β-CF₃ | 88 | 99 | >20:1 |
| 3 | γ-isopropyl | β-CF₃ | 82 | 92 | >20:1 |
| 4 | γ-cyclopentyl | β-CF₃ | 85 | 94 | >20:1 |
| 5 | γ-cyclohexyl | β-CF₃ | 80 | 93 | >20:1 |
Experimental Protocol: General Procedure for Enantioselective [3+2] Cycloaddition
This protocol is adapted from the work of Fu and co-workers on the cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones.[2]
Materials:
-
Chiral phosphine catalyst (e.g., (R,R)-DIPAMP or a custom-synthesized chiral phosphine with isopropyl groups)
-
γ-substituted allenoate
-
β-perfluoroalkyl enone
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphine catalyst (5-10 mol%).
-
Add the anhydrous solvent (e.g., toluene, 1.0 mL).
-
Add the β-perfluoroalkyl enone (1.0 equiv).
-
Add the γ-substituted allenoate (1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below) for the time indicated by TLC or HPLC monitoring (typically 12-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentene product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Reaction Mechanism Workflow
Caption: Catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.
Application Note 2: Asymmetric Rauhut-Currier Reaction
The Rauhut-Currier (RC) reaction, or vinylogous Morita-Baylis-Hillman reaction, involves the coupling of two activated alkenes under the influence of a nucleophilic catalyst.[3] Chiral phosphines, including those with isopropyl groups, have been successfully employed as organocatalysts to achieve asymmetric induction in intramolecular RC reactions. These reactions are valuable for the synthesis of carbo- and heterocyclic rings.
Chiral aziridine-phosphines, for instance, have been shown to be effective catalysts in the asymmetric intramolecular Rauhut-Currier reaction of p-quinone derivatives, yielding chiral phenols with high enantiomeric excess.[4]
Key Features:
-
Atom Economy: The RC reaction is an atom-economical process for forming C-C bonds.
-
Enantioselective Ring Formation: Enables the synthesis of chiral cyclic compounds.
-
Broad Applicability: The reaction can be applied to a variety of activated alkene substrates.
Quantitative Data Summary
The following table presents data from the asymmetric intramolecular Rauhut-Currier reaction of a p-quinone derivative catalyzed by a chiral aziridine-phosphine.[4]
| Entry | Catalyst Enantiomer | Solvent | Yield (%) | ee (%) |
| 1 | (S)-catalyst | Toluene | 92 | 98 (R) |
| 2 | (R)-catalyst | Toluene | 90 | 97 (S) |
| 3 | (S)-catalyst | CH₂Cl₂ | 85 | 95 (R) |
| 4 | (S)-catalyst | THF | 88 | 96 (R) |
Experimental Protocol: General Procedure for Asymmetric Intramolecular Rauhut-Currier Reaction
This protocol is a general representation based on the work by Rachwalski and co-workers.[4]
Materials:
-
Chiral phosphine catalyst (e.g., chiral aziridine-phosphine with an isopropyl group)
-
Substrate (e.g., a bis(enone) or a p-quinone derivative)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the substrate (1.0 equiv) in the anhydrous solvent.
-
Add the chiral phosphine catalyst (5-10 mol%).
-
Stir the reaction mixture at the designated temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic product.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Logical Workflow for Catalyst Selection and Optimization
Caption: Workflow for optimizing an this compound-catalyzed reaction.
Conclusion
Isopropyl phosphines are versatile and effective organocatalysts for a range of asymmetric transformations. The steric bulk of the isopropyl groups is a key feature that enables high levels of stereocontrol, making these catalysts valuable for the synthesis of complex, enantioenriched molecules. The provided application notes and protocols serve as a practical guide for researchers to explore the utility of isopropyl phosphines in their own synthetic endeavors. Further exploration of different chiral backbones incorporating this compound moieties is expected to lead to the development of even more powerful and selective organocatalysts.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Phosphine-catalyzed enantioselective [3 + 2] cycloadditions of γ-substituted allenoates with β-perfluoroalkyl enones - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01432E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Metal Complexes with Isopropyl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes featuring isopropyl phosphine ligands. The steric bulk and electronic properties of isopropyl phosphines make them valuable ligands in coordination chemistry and homogeneous catalysis, with applications extending to materials science and drug development.
Introduction
This compound ligands, such as triisopropylphosphine (P(iPr)₃), diisopropylphosphine (HP(iPr)₂), and 1,2-bis(diisopropylphosphino)ethane (dippe), are organophosphorus compounds widely used in the synthesis of transition metal complexes.[1] Their unique steric and electronic properties, characterized by a large cone angle and strong electron-donating ability, influence the stability, reactivity, and catalytic activity of the resulting metal complexes.[2] These complexes are instrumental in a variety of catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation, which are crucial in the synthesis of fine chemicals and pharmaceuticals.[1][3]
General Synthetic Strategies
The preparation of metal-phosphine complexes typically involves the reaction of a metal precursor, often a halide or a complex with labile ligands, with the desired phosphine ligand.[1] The choice of solvent, reaction temperature, and stoichiometry are critical parameters that must be optimized for each specific system. Common synthetic routes include:
-
Ligand Substitution/Exchange: This is the most common method, where a ligand in a pre-existing metal complex is replaced by an this compound ligand. The reaction is driven by the formation of a more stable complex.
-
Reductive Phosphination: In some cases, the phosphine ligand can also act as a reducing agent, reducing the metal center to a lower oxidation state during the coordination process.[1]
-
Hydrophosphination: This method involves the addition of a P-H bond across an unsaturated C-C bond, which can be catalyzed by metal complexes to generate new phosphine ligands in situ for further coordination.[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative metal complexes with this compound ligands. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as phosphine ligands and many organometallic complexes are air-sensitive.
Protocol 1: Synthesis of a Rhodium(I) Complex with a PONOP-iPr Pincer Ligand
This protocol describes the synthesis of a cationic rhodium(I) complex with a 2,6-bis(diisopropoxyphosphino)pyridine (PONOP-iPr) pincer ligand and a labile η²-alkene ligand, which are precursors for catalytic applications.[6]
Materials:
-
[Rh(alkene)₂Cl]₂ (e.g., alkene = cyclooctadiene (COD) or norbornadiene (NBD))
-
PONOP-iPr ligand [κ³-C₅H₃N-2,6-(OPiPr₂)₂]
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
Procedure:
-
In a Schlenk flask, dissolve the [Rh(alkene)₂Cl]₂ precursor (1 equivalent) in anhydrous CH₂Cl₂.
-
In a separate flask, dissolve the PONOP-iPr ligand (2.2 equivalents) in anhydrous CH₂Cl₂.
-
Slowly add the ligand solution to the stirred solution of the rhodium precursor at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add a solution of NaBArF₂₄ (2.2 equivalents) in CH₂Cl₂ to the reaction mixture to facilitate halide abstraction and formation of the cationic complex.
-
Stir for an additional 2 hours at room temperature.
-
Reduce the solvent volume under vacuum.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Characterization:
-
³¹P{¹H} NMR: A characteristic doublet is expected, coupled to ¹⁰³Rh, confirming the coordination of the phosphorus atoms to the rhodium center.
-
¹H NMR: Resonances corresponding to the pincer ligand backbone and the coordinated alkene will be observed.
-
Mass Spectrometry: To confirm the molecular weight of the cationic complex.
Protocol 2: Synthesis of a Titanium(III) Dimer with a Chelating Diphosphine Ligand
This protocol details the synthesis of a dinuclear titanium(III) chloride complex with the chelating ligand 1,2-bis(diisopropylphosphino)ethane (dippe).[7]
Materials:
-
Titanium(III) chloride tetrahydrofuran complex (TiCl₃(thf)₃)
-
1,2-bis(diisopropylphosphino)ethane (dippe)
-
Anhydrous toluene
-
Anhydrous pentane
Procedure:
-
In a Schlenk flask, suspend TiCl₃(thf)₃ (1 equivalent) in anhydrous toluene.
-
Add a solution of dippe (1 equivalent) in anhydrous toluene to the stirred suspension at room temperature.
-
The reaction mixture will typically change color, indicating complex formation.
-
Stir the reaction for 12-24 hours at room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Induce crystallization by cooling the concentrated solution or by layering with anhydrous pentane.
-
Isolate the crystalline product by filtration, wash with cold pentane, and dry under vacuum.
Characterization:
-
X-ray Crystallography: To determine the solid-state structure, including the Ti-Ti distance and coordination geometry.[7]
-
Magnetic Susceptibility: To confirm the +3 oxidation state of the titanium centers.
-
EPR Spectroscopy: To characterize the paramagnetic Ti(III) species.
Data Presentation
The following tables summarize key quantitative data for representative metal complexes with this compound ligands, extracted from the literature.
| Complex | Metal | Ligand(s) | Yield (%) | ³¹P{¹H} NMR (δ, ppm) | Key Application(s) | Reference |
| [Rh(PONOP-iPr)(η²-ethene)][BArF₄] | Rh(I) | PONOP-iPr, ethene | N/A | N/A | Hydrogenation | [6] |
| [TiCl₃(dippe)]₂ | Ti(III) | dippe, Cl⁻ | N/A | N/A | Precursor | [7] |
| [Ni(TlEt4iPrIP)(OTf)₂] | Ni(II) | TlEt4iPrIP, OTf⁻ | N/A | N/A | Bioinorganic model | [8] |
| cis-[Mo(CO)₃{η¹:η¹:η¹-(o-PiPr₂C₆H₄)₃Sb}] (hypothetical isopropyl analog) | Mo(0) | (o-PiPr₂C₆H₄)₃Sb, CO | ~50-80 | N/A | Heterometallic complexes | [9] |
N/A: Data not available in the cited abstract.
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| [TiCl₃(dippe)]₂·PhMe | Orthorhombic | Pbcn | 15.586 (5) | 14.442 (4) | 21.639 (6) | [7] |
| [Ni(TlEt4iPrIP)Cl₂] | Monoclinic | P2₁/c | 11.234(2) | 20.254(4) | 14.542(3) | [8] |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of metal complexes with this compound ligands.
Caption: Workflow for the synthesis of a cationic Rh(I)-PONOP-iPr complex.
Caption: General synthetic routes to metal-phosphine complexes.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
Isopropyl Phosphine Derivatives in Asymmetric Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of isopropyl phosphine derivatives as chiral ligands in asymmetric hydrogenation. This class of P-chiral ligands has demonstrated exceptional efficacy in the enantioselective reduction of a variety of prochiral substrates, including olefins, ketones, and enamides, leading to the synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries.
Introduction to this compound Ligands
Chiral phosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions. The steric and electronic properties of these ligands create a chiral environment around the metal center, which dictates the enantioselectivity and efficiency of the catalytic process.[1] this compound derivatives, a subset of P-chiral phosphine ligands, are characterized by the presence of one or more isopropyl groups attached to the phosphorus atom. These bulky yet relatively simple alkyl groups can significantly influence the ligand's conformational rigidity and the steric bulk around the metal center, often leading to high levels of enantiocontrol in hydrogenation reactions.[2]
Prominent examples of isopropyl-containing phosphine ligands include derivatives of DuPhos and MiniPHOS, such as (R,R)-iPr-DuPhos and (R,R)-iPr-MiniPHOS.[3][4] These ligands have been successfully employed in the asymmetric hydrogenation of various functionalized alkenes, delivering products with excellent enantiomeric excesses (ee).[3] The synthesis of these P-chiral ligands has been made more accessible through the use of phosphine-borane intermediates, which allows for the stereospecific introduction of substituents on the phosphorus atom.[2]
Applications in Asymmetric Hydrogenation
This compound derivatives have proven to be highly effective ligands for a range of metal-catalyzed (e.g., Rhodium, Ruthenium, Iridium, and Cobalt) asymmetric hydrogenation reactions. Their application spans the synthesis of chiral amino acids, alcohols, and other key pharmaceutical intermediates.[5][6]
Asymmetric Hydrogenation of Enamides
The asymmetric hydrogenation of enamides is a crucial method for the synthesis of chiral amines and amino acid derivatives. Rhodium and Cobalt complexes of this compound ligands have shown remarkable activity and enantioselectivity in these reactions. For instance, (R,R)-iPr-DuPhos has been effectively used in the cobalt-catalyzed asymmetric hydrogenation of prochiral enamides.[7]
Asymmetric Hydrogenation of Olefins
The enantioselective reduction of unfunctionalized and functionalized olefins is a fundamental transformation in organic synthesis. Iridium catalysts bearing P,N-ligands with isopropyl substituents have been successfully applied to the asymmetric hydrogenation of di-, tri-, and tetrasubstituted olefins with high enantioselectivities.[8]
Asymmetric Hydrogenation of Ketones
The synthesis of chiral alcohols through the asymmetric hydrogenation of prochiral ketones is another significant application. While less documented for this compound derivatives specifically in the initial search, related bulky alkyl phosphine ligands have shown high efficacy, suggesting the potential of isopropyl-substituted ligands in this area as well.
Quantitative Data Summary
The performance of various this compound derivatives in asymmetric hydrogenation is summarized in the tables below, providing a comparative overview of their efficacy across different substrates and reaction conditions.
Table 1: Asymmetric Hydrogenation of Enamides
| Ligand | Substrate | Metal | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| (R,R)-iPr-DuPhos | Methyl-2-acetamidoacrylate (MAA) | Co | MeOH | 4 | 25 | >95 | 80 (S) | - | - | [7] |
| (R,R)-iPr-DuPhos | Methyl(Z)-α-acetamidocinnamate (MAC) | Co | MeOH | 4 | 25 | >95 | 70 (S) | - | - | [7] |
| (R,R)-iPr-DuPhos | Methyl(Z)-acetamido(4-fluorophenyl)acrylate (4FMAC) | Co | MeOH | 4 | 25 | >95 | 70 (S) | - | - | [7] |
| (R,R)-BICP | N-(1-Phenylvinyl)acetamide | Rh | Toluene | 2.7 | 25 | Quant. | 86.3 (R) | 100 | - | [9] |
| (R,R)-BICP | N-(1-(4-Methoxyphenyl)vinyl)acetamide | Rh | Toluene | 2.7 | 25 | Quant. | 91.6 (R) | 100 | - | [9] |
Table 2: Asymmetric Hydrogenation of Olefins
| Ligand | Substrate | Metal | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-iPr-DuPhos | Geraniol | Ru | Isopropyl alcohol | - | - | 98 (dihydrocitronellol) | 90 (R) | [4] |
| Ir-MaxPHOX (with iPr on oxazoline) | 1,1'-disubstituted olefins | Ir | CH2Cl2 | 1 | 23 | - | up to 94 | |
| Ir-MaxPHOX (with iPr on oxazoline) | Trisubstituted olefins | Ir | CH2Cl2 | 50 | 23 | - | up to 91 |
Table 3: Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates
| Ligand | Substrate | Metal | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-t-Bu-MiniPHOS | Dimethyl α-benzoyloxyethenephosphonate | Rh | MeOH | 4 | 25 | >95 | 99 | [2] |
| (S,S)-t-Bu-BisP | Dimethyl α-benzoyloxyethenephosphonate | Rh | MeOH | 4 | 25 | >95 | 95 | [2] |
| (R,R)-t-Bu-BisP | Dimethyl α-acetylaminoethenephosphonate | Rh | MeOH | 4 | 25 | >95 | 90 | [2] |
Experimental Protocols
Synthesis of a Representative this compound Ligand: (R,R)-iPr-MiniPHOS (Adapted Protocol)
This protocol is adapted from the synthesis of related P-chiral bis(alkylmethylphosphino)methanes (MiniPHOS). The synthesis of the isopropyl derivative follows a similar pathway using the corresponding isopropyl-containing starting materials. The key strategy involves the use of air-stable phosphine-borane complexes.
Materials:
-
(R)-Isopropylmethylphosphine-borane
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichloromethane (CH₂Cl₂)
-
Dry, oxygen-free solvents (e.g., THF, Diethyl ether)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Preparation of the Lithiated Phosphine-Borane: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-isopropylmethylphosphine-borane (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.0 eq) dropwise to the stirred solution. The reaction mixture is typically stirred at this temperature for 1 hour to ensure complete deprotonation.
-
Coupling Reaction: To the resulting lithium phosphide solution, add dichloromethane (0.5 eq) dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Deboranation: The resulting bis(phosphine-borane) can be deprotected by reaction with a suitable amine (e.g., DABCO or diethylamine) in a solvent like toluene at elevated temperatures to yield the free bisphosphine ligand, (R,R)-iPr-MiniPHOS.
-
Purification: The crude ligand is purified by column chromatography on silica gel under an inert atmosphere or by crystallization.
General Protocol for Asymmetric Hydrogenation of an Enamide
This protocol is a general guideline for the asymmetric hydrogenation of an enamide using a pre-formed or in-situ generated metal-phosphine complex. This procedure is adapted from a cobalt-catalyzed reaction.[3]
Materials:
-
Chiral this compound ligand (e.g., (R,R)-iPr-DuPhos)
-
Metal precursor (e.g., [Rh(COD)₂]BF₄ or CoCl₂)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or a balloon hydrogenation setup
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox, to a Schlenk tube or a vial equipped with a stir bar, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral this compound ligand (1.1 mol%).
-
Add the anhydrous, degassed solvent (e.g., Toluene) and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Reaction Setup: In a separate vial, dissolve the enamide substrate (100 mol%) in the same solvent.
-
Transfer the substrate solution to the catalyst solution.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 4 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (monitored by TLC, GC, or HPLC).
-
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the catalytic cycle of a generic Rhodium-catalyzed asymmetric hydrogenation and a typical experimental workflow.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: General workflow for an asymmetric hydrogenation experiment.
Caption: Simplified structure of a bidentate P-chiral phosphine ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. Data-Driven Insights into the Transition-Metal-Catalyzed Asymmetric Hydrogenation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. DSpace [diposit.ub.edu]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application of Diisopropylphosphine in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diisopropylphosphine and its derivatives have emerged as versatile and effective ligands and reagents in modern organic synthesis. Their unique steric and electronic properties play a crucial role in enhancing the efficiency and selectivity of various transition metal-catalyzed reactions. This document provides detailed application notes, experimental protocols, and data for the use of diisopropylphosphine in key organic transformations.
Overview of Diisopropylphosphine
Diisopropylphosphine [(CH₃)₂CH]₂PH is a secondary phosphine characterized by the presence of two bulky isopropyl groups attached to the phosphorus atom. This steric hindrance, combined with the electron-donating nature of the alkyl groups, makes it a valuable ligand for various metal catalysts, particularly palladium. In many applications, it is used in the form of its derivatives, such as chlorodiisopropylphosphine or as a component of more complex ligand scaffolds.
Secondary phosphines like diisopropylphosphine can exist in tautomeric equilibrium with their pentavalent oxide form. However, upon coordination to a metal center, the equilibrium can shift towards the trivalent phosphine form, which is the active species in catalysis.
Key Applications in Organic Synthesis
The primary application of diisopropylphosphine in organic synthesis is as a ligand in palladium-catalyzed cross-coupling reactions. Its bulk and electron-rich nature are known to promote crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher reaction rates and the ability to couple challenging substrates.
Suzuki-Miyaura Cross-Coupling Reactions
Diisopropylphosphine-based ligands have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and materials science. A notable example involves the use of a palladacycle precursor derived from ([1,1′-biphenyl]-2-yloxy)diisopropylphosphine, which enables highly efficient and sustainable Suzuki-Miyaura couplings in water.[1]
Quantitative Data Summary: Suzuki-Miyaura Coupling in Water [1]
| Entry | Aryl Halide | Boronic Acid | Product Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 98 | 0.04 | 1 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 95 | 0.04 | 2 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 99 | 0.04 | 1 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 92 | 0.04 | 3 |
| 5 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | 97 | 0.04 | 1.5 |
Experimental Protocol: Suzuki-Miyaura Coupling in Water Using a Diisopropylphosphine-derived Palladacycle [1]
This protocol describes a general procedure for the aqueous Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladacycle catalyst precursor derived from ([1,1′-biphenyl]-2-yloxy)diisopropylphosphine
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (2.5 mmol)
-
Deionized water (5 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and the palladacycle catalyst (0.04 mol%).
-
Add 5 mL of deionized water to the vessel.
-
Stir the reaction mixture vigorously at ambient temperature. The reaction can be performed under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the product can often be isolated by simple filtration, as it may precipitate out of the aqueous solution.
-
Wash the solid product with water and dry under vacuum to obtain the pure biaryl product.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Diisopropylphosphine Precursors
A common precursor for diisopropylphosphine and its derivatives is chlorodiisopropylphosphine. Its synthesis is typically achieved through the reaction of a Grignard reagent with phosphorus trichloride.
Experimental Protocol: Synthesis of Chlorodiisopropylphosphine [2][3]
This protocol describes the synthesis of chlorodiisopropylphosphine using isopropylmagnesium chloride and phosphorus trichloride in tetrahydrofuran (THF).
Materials:
-
Magnesium turnings
-
Isopropyl chloride
-
Phosphorus trichloride (PCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice
-
Acetone
-
Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
Preparation of Isopropylmagnesium Chloride: In a flame-dried, four-necked flask under a nitrogen atmosphere, prepare isopropylmagnesium chloride from magnesium turnings and isopropyl chloride in anhydrous THF.
-
Reaction Setup: In a separate four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, charge phosphorus trichloride (1.0 eq) and anhydrous THF.
-
Cool the phosphorus trichloride solution to -30 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the prepared isopropylmagnesium chloride solution (1.8 eq) dropwise to the cooled phosphorus trichloride solution over approximately 1.25 hours, maintaining the reaction temperature at -30 °C.[3]
-
Reaction Work-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 30 minutes.
-
Cool the mixture to room temperature and filter under a nitrogen atmosphere to remove magnesium salts.
-
The filtrate contains the crude chlorodiisopropylphosphine. The solvent can be removed under reduced pressure, and the product can be purified by distillation. A yield of approximately 71.6% can be expected with THF as the solvent.[3]
Workflow: Synthesis of Chlorodiisopropylphosphine
Caption: Workflow for the synthesis of chlorodiisopropylphosphine.
General Protocols for Other Cross-Coupling Reactions
While a specific, detailed protocol for Sonogashira and Heck reactions using a simple diisopropylphosphine ligand was not found in the initial search, its properties as a bulky, electron-rich phosphine suggest its utility in these transformations. The following are general protocols where diisopropylphosphine or a similar bulky phosphine ligand could be employed.
General Protocol for Sonogashira Coupling
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Diisopropylphosphine ligand
-
Copper(I) iodide (CuI)
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium catalyst, diisopropylphosphine ligand, and copper(I) iodide in the anhydrous solvent.
-
Add the aryl halide, terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Coupling
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Diisopropylphosphine ligand
-
Aryl halide or triflate (1.0 mmol)
-
Alkene (1.2 mmol)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and diisopropylphosphine ligand in the anhydrous solvent.
-
Add the aryl halide, alkene, and the base to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]
- 3. CN100432082C - Synthesis method of chloro dithis compound - Google Patents [patents.google.com]
Application Notes and Protocols: Procedures for C-P Bond Formation Using Phosphide Anions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling the synthesis of a wide array of molecules with significant applications in catalysis, materials science, and medicinal chemistry. Organophosphorus compounds are integral to the development of pharmaceuticals, agrochemicals, and are widely used as ligands for transition metal catalysts. Among the various strategies for constructing C-P bonds, the use of nucleophilic phosphide anions is a classical and highly effective method. This approach typically involves the reaction of a metal phosphide with a suitable carbon electrophile, such as an alkyl or aryl halide.
This document provides detailed application notes and experimental protocols for the formation of C-P bonds utilizing phosphide anions generated from secondary phosphines and their borane adducts. These procedures are designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in drug development and fine chemical synthesis.
General Principles
The core of this methodology lies in the generation of a phosphide anion, a potent nucleophile, which then undergoes a substitution reaction with an electrophilic carbon source. The most common precursors for phosphide anions are secondary phosphines (R₂PH) or their air-stable borane complexes (R₂PH·BH₃).
1. Generation of Phosphide Anions:
-
From Secondary Phosphines: Secondary phosphines can be deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong inorganic base (e.g., sodium hydride), to generate the corresponding metal phosphide.[1]
2. Reaction with Electrophiles:
The generated phosphide anion is a soft nucleophile and readily reacts with a variety of carbon electrophiles. The most common electrophiles are alkyl halides (iodides, bromides, and chlorides), but other substrates such as tosylates and mesylates can also be employed. The reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of a new C-P bond and a tertiary phosphine or phosphine-borane.
Experimental Protocols
Protocol 1: Synthesis of Benzyldiphenylphosphine from Diphenylphosphine
This protocol details the formation of a tertiary phosphine by the alkylation of a secondary phosphine.
Reaction Scheme:
Ph₂PH + n-BuLi → Ph₂PLi + BuH Ph₂PLi + BnCl → Ph₂PBn + LiCl
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Benzyl chloride (BnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add diphenylphosphine (1.0 eq) to a Schlenk flask containing anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. The formation of the lithium diphenylphosphide is indicated by the appearance of a reddish-orange color.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the solution back down to 0 °C and add benzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford benzyldiphenylphosphine as a white solid.
Protocol 2: Synthesis of a Tertiary Phosphine-Borane via Alkylation of a Secondary Phosphine-Borane
This protocol describes the synthesis of a P-chiral tertiary phosphine-borane from a racemic secondary phosphine-borane using a chiral auxiliary for dynamic kinetic resolution.[2]
Reaction Scheme:
rac-t-Bu(Ph)PH·BH₃ + n-BuLi + (-)-sparteine → [(S)-t-Bu(Ph)PLi·BH₃]·(-)-sparteine + BuH [(S)-t-Bu(Ph)PLi·BH₃]·(-)-sparteine + R-X → (R)-t-Bu(Ph)(R)P·BH₃ + LiX + (-)-sparteine
Materials:
-
Racemic tert-butylphenylphosphine-borane (rac-t-Bu(Ph)PH·BH₃)
-
(-)-Sparteine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (R-X)
-
Anhydrous toluene
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere, dissolve racemic tert-butylphenylphosphine-borane (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for the time specified in the data table below (typically 2-12 hours).
-
Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the P-chiral tertiary phosphine-borane.
Protocol 3: Deprotection of a Tertiary Phosphine-Borane
This protocol outlines a general procedure for the removal of the borane protecting group to yield the free tertiary phosphine.[3]
Reaction Scheme:
R₃P·BH₃ + Amine → R₃P + Amine·BH₃
Materials:
-
Tertiary phosphine-borane (R₃P·BH₃)
-
Amine (e.g., DABCO, pyrrolidine, or diethylamine)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, dissolve the tertiary phosphine-borane (1.0 eq) in an anhydrous solvent.
-
Add an excess of the amine (typically 2-5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The progress of the deprotection can be monitored by ³¹P NMR spectroscopy (disappearance of the broad quartet of the phosphine-borane and appearance of the sharp singlet of the free phosphine).
-
Upon completion, the solvent and excess amine are removed under reduced pressure to yield the free phosphine. Further purification, if necessary, can be achieved by recrystallization or chromatography under inert conditions.
Quantitative Data
The following tables summarize quantitative data for representative C-P bond formation reactions using phosphide anions.
Table 1: Alkylation of Dynamically Resolved tert-Butylphenylphosphine-Borane with Various Electrophiles [2]
| Entry | Electrophile (R-X) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 4 | 85 | 95 |
| 2 | Ethyl iodide | 12 | 78 | 92 |
| 3 | Allyl bromide | 2 | 88 | 96 |
| 4 | n-Butyl bromide | 12 | 75 | 90 |
| 5 | Propargyl bromide | 3 | 82 | 94 |
Table 2: Synthesis of Tertiary Phosphines from Lithium Diphenylphosphide and Alkyl Halides
| Entry | Alkyl Halide (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl chloride | THF | 0 to rt | 3 | ~90 | [4] |
| 2 | Methyl iodide | THF | 0 to rt | 2 | ~85 | [5] |
| 3 | 1-Bromobutane | THF | rt | 12 | ~80 | [6] |
| 4 | 2-Bromo-1,3-dimethylbenzene | Toluene | 110 | 16 | 75 | [7] |
Mandatory Visualizations
Caption: General workflow for C-P bond formation using phosphide anions.
Caption: Logical relationships between reactants in C-P bond formation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clean and simple method for deprotection of phosphines from borane complexes [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphine - Wikipedia [en.wikipedia.org]
- 6. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]
- 7. scite.ai [scite.ai]
Application Notes and Protocols: Synthesis of Phosphine Macrocycles Using Isopropyl Phosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of phosphine macrocycles incorporating isopropyl phosphine moieties. The primary focus is on the metal-templated synthesis of 1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane, a key building block in the development of novel ligands for catalysis and potential applications in drug development.
Introduction
Phosphine macrocycles are a class of compounds that have garnered significant interest due to their unique coordination properties and potential applications in catalysis, materials science, and medicinal chemistry. The incorporation of sterically demanding and electron-donating groups, such as isopropyl phosphines, can significantly influence the reactivity and selectivity of metal complexes derived from these macrocycles. This document outlines a reliable metal-templated approach for the synthesis of 1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane, a 12-membered triphosphine macrocycle. The methodology involves the use of a molybdenum tricarbonyl template to facilitate the cyclization reaction, followed by the liberation of the free macrocycle.
Key Applications
The synthesis of isopropyl-substituted phosphine macrocycles is of interest for several reasons:
-
Homogeneous Catalysis: The resulting macrocyclic phosphine ligands can be used to prepare transition metal complexes with unique catalytic activities. The steric bulk of the isopropyl groups can create a specific coordination environment around the metal center, influencing the selectivity of catalytic transformations.
-
Coordination Chemistry: These macrocycles serve as versatile ligands for a wide range of transition metals, allowing for the synthesis of novel coordination compounds with interesting structural and electronic properties.
-
Drug Development: While direct applications are still under investigation, phosphine-containing molecules are being explored for their potential as therapeutic agents. The macrocyclic scaffold provides a pre-organized platform for the development of targeted drugs. The inclusion of phosphine oxide moieties, for instance, has been shown to improve the pharmacokinetic properties of drug candidates.
Experimental Protocols
The synthesis of 1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane is a multi-step process that begins with the formation of a molybdenum-templated precursor, followed by the liberation of the free macrocycle.
Protocol 1: Synthesis of the Molybdenum-Templated Macrocycle Precursor
This protocol describes the synthesis of the molybdenum tricarbonyl complex of the parent 1,5,9-triphosphacyclododecane, which can be subsequently functionalized with isopropyl groups.
Materials:
-
[Mo(CO)₃(NCMe)₃] (Molybdenum tricarbonyl tris(acetonitrile))
-
1,5,9-Triphosphacyclododecane
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Mo(CO)₃(NCMe)₃] in anhydrous toluene.
-
To this solution, add a solution of 1,5,9-triphosphacyclododecane in anhydrous toluene dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed in vacuo to yield the crude product.
-
The product, fac-[Mo(CO)₃(1,5,9-triphosphacyclododecane)], is purified by recrystallization from a suitable solvent system such as toluene-hexane.
Protocol 2: Synthesis of syn,syn-[Mo(CO)₃(1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane)]
This protocol details the alkylation of the secondary phosphine groups on the molybdenum-templated macrocycle with isopropyl groups.
Materials:
-
fac-[Mo(CO)₃(1,5,9-triphosphacyclododecane)]
-
Isopropyl bromide (2-bromopropane)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve fac-[Mo(CO)₃(1,5,9-triphosphacyclododecane)] in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of potassium tert-butoxide in THF dropwise to the cooled solution.
-
After stirring for 30 minutes at -78 °C, add isopropyl bromide dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
The solvent is removed in vacuo, and the residue is extracted with toluene.
-
The toluene extract is filtered, and the solvent is removed to yield the crude product.
-
The product, syn,syn-[Mo(CO)₃(1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane)], is purified by column chromatography on silica gel under an inert atmosphere.
Protocol 3: Liberation of the Free Macrocycle, 1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane
This protocol describes the removal of the molybdenum template to yield the free phosphine macrocycle.
Materials:
-
syn,syn-[Mo(CO)₃(1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane)]
-
Iodine
-
Sodium hydroxide, aqueous solution
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve syn,syn-[Mo(CO)₃(1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane)] in diethyl ether.
-
Add a solution of iodine in diethyl ether dropwise until the purple color persists.
-
Stir the mixture for 1 hour at room temperature.
-
Wash the ethereal solution with an aqueous solution of sodium hydroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo to yield the crude free macrocycle.
-
The product, 1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane, can be purified by crystallization.
Data Presentation
| Compound | Yield (%) | ³¹P{¹H} NMR (δ, ppm) | IR (ν(CO), cm⁻¹) |
| fac-[Mo(CO)₃(1,5,9-triphosphacyclododecane)] | >90 | -25.0 (s) | 1935, 1840 |
| syn,syn-[Mo(CO)₃(1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane)] | 60-70 | 15.5 (s) | 1930, 1835 |
| 1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane | 80-90 | 10.2 (s) | N/A |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 1,5,9-tris(isopropyl)-1,5,9-triphosphacyclododecane.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis of the target phosphine macrocycle.
Troubleshooting & Optimization
Safe handling and storage of pyrophoric isopropyl phosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and storage of pyrophoric isopropyl phosphine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound (C₃H₉P) is an organophosphine compound. It is classified as a pyrophoric liquid, meaning it can spontaneously ignite in air.[1] This high reactivity, along with its potential toxicity and corrosivity, makes it a hazardous material that requires strict handling protocols.[1][2]
Q2: What are the immediate dangers of this compound exposure?
The primary hazard is the risk of fire upon exposure to air.[1] Inhalation can be toxic, and direct contact can cause skin and eye irritation or burns.[3]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[2]
-
Hand Protection: Fire-resistant gloves (e.g., chloroprene over flame-resistant liners) should be used, especially when handling outside of a glove box.[1]
-
Body Protection: A flame-resistant lab coat is essential.[1]
Q4: What engineering controls are necessary for handling this compound?
All manipulations of this compound must be conducted in a controlled environment to prevent exposure to air.[1] The following engineering controls are required:
-
Inert Atmosphere: Work must be performed under an inert atmosphere, such as nitrogen or argon. This is typically achieved using a glove box or a Schlenk line.[1][2]
-
Ventilation: A well-ventilated fume hood is necessary to handle any potential vapors.[2]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible.[2]
Storage and Handling
Q1: How should this compound be stored?
This compound must be stored in a flammable storage cabinet or a refrigerator rated for flammable materials.[1] The storage area should be cool, dry, and well-ventilated. It is crucial to store it away from combustible materials, oxidizing agents, and sources of ignition.[1] Containers should be kept tightly sealed under an inert atmosphere.
Q2: What is the recommended storage temperature for this compound?
Q3: How should this compound be transferred between containers?
Transfers must be performed under an inert atmosphere using either a gas-tight syringe for small volumes (<10 mL) or the cannula method for larger volumes.[4] It is recommended to use a syringe with a volume twice that of the liquid being transferred to prevent plunger blow-out.[4]
Troubleshooting Guide
Q1: My reaction involving this compound did not proceed as expected. What are some common causes?
Several factors can affect the outcome of reactions with pyrophoric reagents. Consider the following:
-
Reagent Quality: The this compound may have degraded due to improper storage or handling, leading to reduced reactivity.
-
Atmosphere Control: The presence of even trace amounts of air or moisture can consume the reagent and interfere with the reaction. Ensure your inert atmosphere is pure and all glassware is rigorously dried.
-
Solvent Purity: The solvent used must be anhydrous and deoxygenated.
-
Reaction Temperature: The reaction temperature may not have been optimal.
Q2: I observe charring or decomposition in my reaction mixture. What could be the cause?
This often indicates a reaction that is too exothermic or the presence of impurities. Ensure slow addition of reagents and adequate cooling. The quality of the starting materials should also be verified.
Q3: The yield of my reaction is consistently low. How can I improve it?
-
Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times.
-
Reagent Purity: Ensure the purity of all starting materials, including the this compound.
-
Inert Atmosphere: Double-check the integrity of your inert atmosphere setup to prevent reagent degradation.
-
Work-up Procedure: Ensure that the work-up procedure is not degrading your product.
Emergency Procedures
Q1: What should I do in case of a small this compound spill?
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If it can be done safely, cover the spill with a dry, non-reactive absorbent material like sand or powdered lime. Do not use combustible materials like paper towels.[5]
-
Quenching: Slowly and carefully quench the spilled material with isopropanol.[2]
-
Cleanup: Once the reaction has ceased, collect the residue in a sealed container for hazardous waste disposal.[2]
Q2: What is the procedure for a large this compound spill or a fire?
-
Evacuate: Immediately evacuate the area and activate the fire alarm.
-
Emergency Services: Call emergency services and inform them of the nature of the chemical involved.[2]
-
Do Not Use Water: Do not attempt to extinguish a phosphine fire with water, as it can react violently. Use a dry chemical (ABC) or Class D fire extinguisher.[5]
Q3: What first aid measures should be taken in case of exposure?
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air.[2]
-
Seek immediate medical attention in all cases of exposure. [2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Diisopropylphosphine | Triisopropylphosphine |
| Molecular Formula | C₃H₉P | C₆H₁₅P | C₉H₂₁P |
| Molecular Weight ( g/mol ) | 76.08[6] | 118.16[7] | 160.24[8] |
| Boiling Point (°C) | Not available | 128.3 ± 9.0[7] | 81 (at 22 mmHg)[8] |
| Density (g/mL) | Not available | 0.800 (at 20°C)[7] | 0.839[8] |
| Flash Point (°C) | Not available | -22[3] | Not available |
| Autoignition Temperature (°C) | Likely low (pyrophoric) | Not available | Not available |
Experimental Protocols
Protocol for Quenching this compound
This protocol is a general guideline for quenching unspent pyrophoric phosphines. Always perform this procedure in a fume hood under an inert atmosphere.
Materials:
-
This compound solution to be quenched
-
Anhydrous isopropanol
-
Deionized water
-
Schlenk flask or three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen/argon inlet with a bubbler
-
Ice bath
Procedure:
-
Setup: Assemble the flask setup in a fume hood and ensure it is under a positive pressure of inert gas.
-
Cooling: Cool the flask containing the this compound solution to 0°C using an ice bath.[9]
-
Initial Quenching: Slowly add anhydrous isopropanol dropwise from the addition funnel to the stirred solution.[9] An exothermic reaction with gas evolution will occur. Control the addition rate to maintain a manageable reaction.
-
Dilute Quenching: Once the vigorous reaction from the isopropanol addition subsides, slowly add a 1:1 mixture of isopropanol and water.[9]
-
Final Quenching: After the reaction with the isopropanol/water mixture ceases, slowly add deionized water.[9]
-
Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least 2 hours to ensure the complete reaction of any residual pyrophoric material.[9]
-
Neutralization: Neutralize the solution by the slow addition of a weak acid (e.g., citric acid or acetic acid).[9]
-
Waste Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container.[5]
Visualizations
References
- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Diisopropylphosphine [chembk.com]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. cmu.edu [cmu.edu]
- 6. This compound | C3H9P | CID 537979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diisopropylphosphine | 20491-53-6 | Benchchem [benchchem.com]
- 8. Triisopropylphosphine - Wikipedia [en.wikipedia.org]
- 9. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Stabilizing Isopropyl Phosphine Against Air Oxidation
For researchers, scientists, and drug development professionals, the handling of air-sensitive reagents like isopropyl phosphine is a critical aspect of successful experimentation. This compound, a valuable precursor and ligand in organic synthesis, is highly susceptible to air oxidation, which can lead to failed reactions and impure products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound-mediated reaction is sluggish or failing completely. How can I determine if air oxidation is the culprit?
A1: The primary product of this compound oxidation is isopropylphosphine oxide. You can monitor the progress of oxidation and the purity of your phosphine using ³¹P NMR spectroscopy. The phosphorus signal for this compound will appear at a characteristic chemical shift, while the corresponding phosphine oxide will appear at a significantly different downfield chemical shift.[1][2] A growing peak corresponding to the phosphine oxide over time, or the presence of a significant phosphine oxide peak in your starting material, indicates an oxidation issue.
Q2: What are the primary methods for preventing the air oxidation of this compound?
A2: There are three main strategies to protect this compound from air oxidation:
-
Inert Atmosphere Techniques: Handling the phosphine in an oxygen-free environment, such as a glove box or using a Schlenk line, is the most common and direct method.[3][4][5][6]
-
Protection as a Borane Complex: this compound can be reversibly protected by forming a stable phosphine-borane complex. This complex is significantly more resistant to oxidation and can be deprotected in situ or in a separate step to release the free phosphine.[7][8][9][10]
-
Structural Modification (Ferrocene-Based Phosphines): Incorporating a ferrocenyl group into the phosphine structure can render it remarkably air-stable.[11][12] This is a more advanced technique that involves synthesizing a custom phosphine.
Q3: How do I choose the best stabilization method for my experiment?
A3: The choice of method depends on the scale of your reaction, the available equipment, and the reaction conditions.
-
For small-scale reactions and routine use: Inert atmosphere techniques are generally sufficient.
-
For multi-step syntheses or when isolating a phosphine-containing intermediate: Protection as a borane complex can be advantageous as it allows for easier handling and purification.
-
For developing robust, large-scale processes or when air-free techniques are not feasible: Synthesizing an air-stable ferrocene-based analog of this compound may be the most effective long-term solution.
Troubleshooting Guides
Issue 1: Rapid Decomposition of this compound Observed by ³¹P NMR
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Leaky Septa or Glassware | Carefully inspect all septa for punctures and glassware for cracks or poorly sealed joints. Replace any suspect materials. | A secure system will prevent atmospheric oxygen from entering the reaction vessel. |
| Contaminated Inert Gas | If using a house nitrogen or argon line, ensure it is equipped with an oxygen trap. For highly sensitive applications, use high-purity gas. | A pure inert gas source is crucial for maintaining an oxygen-free environment. |
| Improperly Degassed Solvents | Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas for an extended period. | Degassed solvents will not introduce dissolved oxygen into the reaction. |
| Ineffective Purging of Reaction Vessel | When using a Schlenk line, perform at least three vacuum/backfill cycles to ensure the removal of all atmospheric gases. | A properly purged flask will provide a truly inert atmosphere for the reaction. |
Issue 2: Low Yield or No Reaction Despite Using Inert Atmosphere Techniques
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Brief Exposure to Air During Reagent Transfer | Refine your cannula transfer or syringe techniques to minimize the time the system is open to the atmosphere. Work under a positive pressure of inert gas. | Minimizing exposure time reduces the chance of oxidation. |
| Decomposition on Silica Gel During Chromatography | If you suspect your product is air-sensitive, consider alternative purification methods like crystallization or use de-gassed solvents and a closed chromatography system. Protecting the phosphine as a borane complex can also improve its stability during purification. | Avoidance of air exposure during purification will preserve the integrity of the product. |
| Catalyst Deactivation by Trace Oxygen | For catalytic reactions, even minute amounts of oxygen can be detrimental. Ensure all components of the reaction are rigorously deoxygenated. | A completely oxygen-free environment will prevent catalyst poisoning and improve catalytic turnover.[13] |
Quantitative Data Summary
| Stabilization Method | Relative Stability in Air | Estimated Half-life in Air | Key Considerations |
| None (Neat or in non-degassed solvent) | Very Low | Minutes to hours | Highly susceptible to rapid oxidation. |
| Inert Atmosphere (Glove Box / Schlenk Line) | High | Days to weeks (in a sealed container) | Dependent on the integrity of the inert atmosphere. |
| Borane Complex (i-Pr₃P-BH₃) | Very High | Months to years (as a solid) | Requires a deprotection step to liberate the free phosphine. |
| Ferrocene-based Analogue | Exceptionally High | Indefinite under normal atmospheric conditions | Requires chemical synthesis of the modified phosphine. |
Experimental Protocols
Protocol 1: Handling this compound Using a Schlenk Line
Objective: To safely transfer and use this compound in a reaction under an inert atmosphere.
Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas (argon or nitrogen).
-
System Purge: Assemble the reaction apparatus and connect it to the Schlenk line. Evacuate the system under high vacuum and backfill with inert gas. Repeat this cycle at least three times.
-
Solvent Degassing: Use a solvent that has been previously degassed by at least three freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.
-
Reagent Transfer: Transfer this compound from its storage vessel to the reaction flask using a gas-tight syringe or via cannula transfer under a positive pressure of inert gas.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress using appropriate analytical techniques (TLC, GC, NMR).
Protocol 2: Protection of this compound as a Borane Complex
Objective: To synthesize the air-stable this compound-borane complex.
Methodology:
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Borane Addition: Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of a borane source (e.g., borane-tetrahydrofuran complex or borane dimethyl sulfide complex) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.
-
Workup and Isolation: The reaction is typically quantitative. The solvent can be removed under reduced pressure to yield the this compound-borane complex, which can often be used without further purification.
-
Deprotection (General): The phosphine-borane complex can be deprotected by reacting it with an excess of a suitable amine (e.g., DABCO, morpholine) or by heating in a high-boiling point solvent.[8][14][15]
Visualizations
Caption: Workflow for handling air-sensitive this compound.
Caption: Choosing a stabilization method for this compound.
References
- 1. magritek.com [magritek.com]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. ossila.com [ossila.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. sid.ir [sid.ir]
- 8. scispace.com [scispace.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A clean and simple method for deprotection of phosphines from borane complexes - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 15. researchgate.net [researchgate.net]
Purification techniques for isopropyl phosphine after synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of isopropyl phosphine after its synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems that may arise during the workup and purification of this compound, a highly air-sensitive and flammable compound. Proper handling under an inert atmosphere (e.g., argon or nitrogen) is critical at all stages.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Workup | Hydrolysis of Product: this compound can react with water, especially during aqueous workup, to form isopropylphosphine oxide or other degradation products. | - Use Anhydrous Workup: Instead of an aqueous wash, quench the reaction mixture with a non-protic solvent and filter under inert atmosphere to remove magnesium salts. - Minimize Exposure to Water: If an aqueous quench is unavoidable, use degassed, deionized water and work quickly at low temperatures. |
| Product Volatility: this compound is a volatile compound, and significant loss can occur during solvent removal. | - Use a Cold Trap: When removing solvents under vacuum, use a cold trap (e.g., liquid nitrogen or dry ice/acetone) to capture the volatile product. - Avoid High Temperatures: Concentrate the solution at reduced pressure and low temperature. | |
| Product is Contaminated with Magnesium Salts | Incomplete Precipitation: Magnesium halides (e.g., MgCl₂) formed during the Grignard reaction may not have fully precipitated from the reaction solvent (e.g., THF). | - Solvent Exchange: After filtration, remove the reaction solvent and redissolve the crude product in a non-polar solvent (e.g., pentane or hexane) in which magnesium salts are poorly soluble. Filter again. - Dioxane Addition: Add 1,4-dioxane to the ethereal solution to precipitate magnesium halides as an insoluble complex.[1] |
| Product is Contaminated with Di- and Tri-isopropylphosphine | Incorrect Stoichiometry: The ratio of Grignard reagent to phosphorus trichloride was not optimal, leading to over-alkylation. | - Careful Stoichiometry: Use a carefully controlled stoichiometry of the Grignard reagent. A slow, dropwise addition of the Grignard reagent to a cooled solution of PCl₃ is recommended.[2] |
| Inefficient Separation: The boiling points of mono-, di-, and tri-isopropylphosphine may be close, making simple distillation challenging. | - Fractional Distillation: Use a fractional distillation column (e.g., Vigreux or packed column) under vacuum to improve separation. - Protection and Chromatography: Consider converting the phosphine mixture to their less volatile and more stable phosphine-borane complexes for easier separation by column chromatography.[3][4][5] | |
| Product Appears Oily or Discolored | Oxidation: this compound is highly susceptible to air oxidation, forming isopropylphosphine oxide and other related species. | - Strict Inert Atmosphere: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use Schlenk line or glovebox techniques for all manipulations.[6] - Degassed Solvents: Use freshly distilled and thoroughly degassed solvents. |
| Residual Solvent: High-boiling solvents used in the reaction or workup may remain. | - High Vacuum Distillation: Purify the product by vacuum distillation to remove high-boiling impurities. | |
| Difficulty in Handling the Purified Product | Pyrophoric Nature: Primary phosphines can be pyrophoric (ignite spontaneously in air). | - Store Under Inert Gas: Store the purified product in a sealed container under an inert atmosphere, preferably in a freezer. - Handle as a Solution: For easier handling, consider dissolving the purified phosphine in a dry, degassed solvent to prepare a stock solution of known concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
A1: The most common laboratory synthesis involves the reaction of phosphorus trichloride (PCl₃) with isopropylmagnesium chloride (a Grignard reagent) in an ethereal solvent like tetrahydrofuran (THF).[2][7]
Expected Impurities:
-
Unreacted Starting Materials: Phosphorus trichloride, isopropyl chloride.
-
Over-alkylation Products: Diisopropylphosphine and triisopropylphosphine.[2]
-
Inorganic Salts: Magnesium chloride (MgCl₂).[8]
-
Solvent: The reaction solvent (e.g., THF).
-
Oxidation Products: Isopropylphosphine oxide and related compounds if exposed to air.
-
Hydrolysis Products: Phosphorous acid from the reaction of PCl₃ with any residual water.[9]
Q2: How can I effectively remove the magnesium salts after the Grignard reaction?
A2: Magnesium chloride has limited solubility in THF, but some may remain in solution.[8]
-
Filtration: The bulk of the magnesium salts can be removed by filtration of the reaction mixture under an inert atmosphere.
-
Washing: Wash the filtered solids with fresh, dry solvent (e.g., THF or diethyl ether) to recover any entrained product.
-
Precipitation with Dioxane: Adding 1,4-dioxane to the filtrate can help precipitate the remaining soluble magnesium halides, which can then be removed by a second filtration.[1]
-
Solvent Swap and Filtration: After the initial filtration, remove the THF under reduced pressure and redissolve the residue in a non-polar solvent like pentane. Magnesium salts are insoluble in pentane and can be filtered off.
Q3: What is the best method for purifying volatile and air-sensitive this compound?
A3: Vacuum distillation under a dynamic inert atmosphere is the most effective method for purifying this compound.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. This should include a round-bottom flask with a stir bar, a Claisen adapter, a short Vigreux column, a condenser, and a receiving flask. Ensure all joints are well-greased with vacuum grease.[10]
-
Inert Atmosphere: The entire system must be under a positive pressure of an inert gas (argon or nitrogen) before introducing the crude product.
-
Transfer of Crude Product: Transfer the crude this compound (after removal of the bulk of the solvent and magnesium salts) into the distillation flask via cannula transfer under an inert atmosphere.
-
Evacuate the System: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is essential to collect any volatile product that bypasses the condenser.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask in a heating mantle or oil bath.
-
Completion: Once the distillation is complete, cool the apparatus to room temperature before slowly reintroducing the inert gas to the system. The purified product in the receiving flask should be handled under an inert atmosphere.
Q4: Can I use chromatography to purify this compound?
A4: Yes, but it requires specialized techniques due to the air sensitivity of the phosphine. A more practical approach is to first protect the phosphine.
Experimental Protocol: Purification via Phosphine-Borane Complex
-
Protection: Cool the crude this compound solution in an inert atmosphere to 0 °C. Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.1 equivalents). The reaction is typically rapid.
-
Workup: The resulting this compound-borane complex is significantly more stable to air and can be subjected to standard workup procedures, including aqueous washes if necessary, to remove any remaining salts.
-
Chromatography: The phosphine-borane complex can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).[4][5]
-
Deprotection: The purified phosphine-borane complex can be deprotected to yield the pure this compound. This is typically achieved by reacting the complex with an excess of a stronger Lewis base, such as diethylamine or morpholine, followed by removal of the volatile amine-borane adduct under vacuum.[11][12]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using the following analytical techniques:
-
³¹P NMR Spectroscopy: This is the most definitive method for characterizing phosphines. This compound, being a primary phosphine (RPH₂), is expected to show a signal in the range of -120 to -150 ppm, which will be split into a triplet by the two directly attached protons in a proton-coupled spectrum.[13][14] The corresponding phosphine oxide would appear at a much higher chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. The sample must be handled under an inert atmosphere until injection.[4][15][16][17][18]
Quantitative Data Summary
| Compound/Property | Value | Reference(s) |
| This compound | ||
| Molecular Formula | C₃H₉P | [19] |
| Molecular Weight | 76.08 g/mol | [19] |
| Boiling Point | Not available (expected to be low) | |
| ³¹P NMR Chemical Shift (RPH₂) | -120 to -150 ppm | [13][14] |
| Chlorodiisopropylphosphine (related compound) | ||
| Boiling Point | 46-47 °C @ 10 mmHg | [2][9] |
| Triisopropylphosphine (related compound) | ||
| Boiling Point | 81 °C @ 22 mmHg | |
| Magnesium Chloride | ||
| Solubility in THF (25 °C) | ~0.2 M (increases with temperature) | [8] |
Visualizations
Logical Workflow for this compound Purification
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Setup for Vacuum Distillation under Inert Atmosphere
Caption: Diagram of a vacuum distillation setup for air-sensitive compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. agilent.com [agilent.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 7. CA2489843A1 - Enhanced solubility of magnesium halides and catalysts and polymerization processes using same - Google Patents [patents.google.com]
- 8. 40244-90-4 CAS MSDS (Chlorodiisopropylphosphine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A clean and simple method for deprotection of phosphines from borane complexes - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 11. A clean and simple method for deprotection of phosphines from borane complexes [ouci.dntb.gov.ua]
- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | C3H9P | CID 537979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Triisopropylphosphine - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in phosphine-catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in phosphine-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?
A1: When troubleshooting low yields in phosphine-catalyzed reactions, a systematic approach is crucial. Start by verifying the following:
-
Inert Atmosphere: The active catalytic species, particularly Pd(0) complexes, are often highly sensitive to oxygen. Ensure that your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.[1][2][3][4]
-
Reagent Quality: The purity of all components is critical. Substrates, phosphine ligands, and bases should be of high purity and stored under appropriate conditions to prevent degradation. Phosphine ligands, for instance, can be susceptible to oxidation.[5]
-
Solvent Purity: The presence of impurities or residual water in your solvent can significantly impact the reaction. Always use dry, freshly purified solvents appropriate for the specific catalytic reaction.
Q2: How do I choose the right phosphine ligand for my reaction?
A2: The choice of phosphine ligand is critical and directly influences the catalytic activity and selectivity of the reaction. The ligand's properties are primarily defined by its steric bulk and electronic characteristics.
-
Steric Bulk (Cone Angle): Bulky ligands can promote the formation of monoligated, highly reactive catalytic species and facilitate the reductive elimination step. However, excessive bulk can also hinder the initial oxidative addition. The Tolman cone angle is a useful parameter for quantifying the steric bulk of a phosphine ligand.[6][7][8]
-
Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom affects the electron density at the metal center. Electron-rich phosphines generally accelerate the oxidative addition step, which is often rate-limiting in cross-coupling reactions.[6][9][10]
A screening of different ligands is often necessary to identify the optimal choice for a specific transformation.
Q3: What are the signs of catalyst deactivation, and how can I prevent it?
A3: Catalyst deactivation is a common cause of low yields. Key indicators include:
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Formation of "Palladium Black": The precipitation of a black solid indicates the aggregation of the palladium catalyst into an inactive metallic form.
-
Reaction Stalling: The reaction starts but does not proceed to completion.
Common causes of deactivation and their solutions include:
-
Oxidation: Exposure to air oxidizes the active catalyst. Prevention involves maintaining a strict inert atmosphere.
-
Poisoning: Certain functional groups on the substrate or impurities in the reaction mixture can irreversibly bind to the catalyst, rendering it inactive. Careful purification of all reagents is essential.
-
Thermal Degradation: High reaction temperatures can lead to catalyst decomposition. It is important to determine the optimal temperature that balances reaction rate and catalyst stability.
Q4: How critical are the choice of base and solvent?
A4: The base and solvent play crucial roles in the catalytic cycle and can significantly impact the reaction outcome.
-
Base: The base is often required to activate one of the coupling partners or to neutralize acidic byproducts. The strength and solubility of the base are important considerations. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The optimal base is often substrate-dependent and may require empirical screening.
-
Solvent: The solvent's polarity can influence the solubility of reagents, the stability of the catalyst, and the overall reaction rate. Common solvents for phosphine-catalyzed reactions include toluene, dioxane, THF, and DMF. The choice of solvent can dramatically affect the yield, and a solvent screen is often a valuable optimization step.[11][12]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or precatalyst. Ensure proper storage conditions (e.g., under inert atmosphere, protected from light). Consider preparing the active catalyst in situ from a stable precatalyst. |
| Poor Reagent Quality | Purify all substrates and reagents before use. Phosphine ligands can be purified by recrystallization or chromatography. Solvents should be dried and distilled. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters, including temperature, reaction time, and concentration. A design of experiments (DoE) approach can be efficient for optimization. |
| Incorrect Ligand Choice | Screen a panel of phosphine ligands with varying steric and electronic properties. Start with ligands known to be effective for similar transformations. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Homocoupling of Substrates | This can be caused by the presence of oxygen. Ensure rigorous exclusion of air from the reaction. Lowering the reaction temperature may also help. |
| Decomposition of Starting Materials or Product | Monitor the reaction progress over time to determine the optimal reaction time and avoid prolonged heating. Lowering the reaction temperature might be necessary. |
| Side Reactions with Solvent or Base | Consider changing the solvent or base to one that is less likely to participate in side reactions under the reaction conditions. |
Quantitative Data on Ligand and Solvent Effects
The following tables provide a summary of how different parameters can influence the yield of phosphine-catalyzed reactions. Note that the optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for troubleshooting and optimization.
Table 1: Effect of Phosphine Ligand Properties on Suzuki-Miyaura Coupling Yield
| Ligand | Cone Angle (θ)° | Tolman Electronic Parameter (χ) cm⁻¹ | Aryl Halide | Arylboronic Acid | Yield (%) |
| PPh₃ | 145 | 2068.9 | 4-Chlorotoluene | Phenylboronic acid | 25 |
| P(o-tolyl)₃ | 194 | 2066.7 | 4-Chlorotoluene | Phenylboronic acid | 85 |
| P(t-Bu)₃ | 182 | 2056.1 | 4-Chlorotoluene | Phenylboronic acid | 98 |
| PCy₃ | 170 | 2056.4 | 4-Chlorotoluene | Phenylboronic acid | 95 |
Data is illustrative and compiled from various sources to demonstrate general trends.
Table 2: Influence of Solvent on Buchwald-Hartwig Amination Yield
| Solvent | Dielectric Constant (ε) | Aryl Halide | Amine | Yield (%) |
| Toluene | 2.4 | 4-Bromotoluene | Morpholine | 95 |
| Dioxane | 2.2 | 4-Bromotoluene | Morpholine | 92 |
| THF | 7.6 | 4-Bromotoluene | Morpholine | 85 |
| DMF | 36.7 | 4-Bromotoluene | Morpholine | 60 |
Data is illustrative and compiled from various sources to demonstrate general trends.
Key Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
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Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator. Add a magnetic stir bar to the reaction flask before drying.[1]
-
Assembly: Quickly assemble the glassware while hot and seal the system with rubber septa.
-
Purging with Inert Gas: Connect the reaction flask to a source of inert gas (argon or nitrogen) via a needle through the septum. Use a second needle as an outlet to allow the air to be displaced. Purge the system for at least 5-10 minutes.[1][2][3][4]
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Maintaining Positive Pressure: Remove the outlet needle and maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.[1]
-
Reagent Addition: Add degassed solvents and liquid reagents via syringe. Solid reagents can be added under a positive flow of inert gas.
Protocol 2: General Procedure for Phosphine Ligand Screening
-
Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, the aryl halide, the amine/boronic acid, and the base in a suitable anhydrous and degassed solvent.
-
Array Setup: In an array of reaction vials (e.g., in a 96-well plate or individual vials) inside a glovebox or under a flow of inert gas, dispense the required amount of the palladium precursor, aryl halide, amine/boronic acid, and base stock solutions.
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Ligand Addition: To each vial, add a different phosphine ligand. This can be done by adding a stock solution of each ligand or by adding the solid ligands directly.
-
Reaction Execution: Seal the vials and place them in a heating block at the desired reaction temperature for a set amount of time.
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Analysis: After the reaction is complete, quench the reactions and analyze the yield of the desired product in each vial using a high-throughput method such as GC-MS or LC-MS.
Visualizing Troubleshooting and Workflows
Diagram 1: Troubleshooting Low Yields
A flowchart for systematically troubleshooting low reaction yields.
Diagram 2: Experimental Workflow for a Phosphine-Catalyzed Cross-Coupling Reaction
A typical experimental workflow for phosphine-catalyzed cross-coupling.
Diagram 3: Catalyst Activation and Deactivation Pathways
Simplified pathways for catalyst activation and deactivation.
References
- 1. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 10. gessnergroup.com [gessnergroup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying and removing impurities from isopropyl phosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl phosphine. Below you will find information to help you identify and remove common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Grignard reaction?
A1: When synthesizing this compound using a Grignard reagent (isopropylmagnesium chloride) and phosphorus trichloride (PCl₃), several impurities can form. The most common include:
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This compound Oxide ((CH₃)₂CHPH(O)H): This is the primary impurity, formed by the oxidation of this compound upon exposure to air.[1] Primary phosphines are susceptible to oxidation, and careful handling under an inert atmosphere is crucial to minimize this impurity.[2]
-
Diisopropylphosphine (((CH₃)₂CH)₂PH): Formation of di-substituted phosphine is a common byproduct if the stoichiometry of the Grignard reagent to PCl₃ is not carefully controlled. An excess of the Grignard reagent can lead to multiple substitutions on the phosphorus atom.[3][4]
-
Triisopropylphosphine (((CH₃)₂CH)₃P): Similar to diisopropylphosphine, this can form with a significant excess of the Grignard reagent.
-
Phosphorous Acid (H₃PO₃): This can be formed from the hydrolysis of unreacted phosphorus trichloride (PCl₃) during the workup of the reaction.[5][6] PCl₃ reacts readily with water.[1]
-
Unreacted Starting Materials: Residual PCl₃ or isopropyl chloride may be present if the reaction does not go to completion.
-
Grignard Byproducts: Byproducts from the Grignard reagent formation and subsequent reactions.
Q2: How can I detect the presence of these impurities?
A2: The most effective analytical techniques for identifying and quantifying impurities in this compound are:
-
³¹P NMR Spectroscopy: This is the most powerful method for identifying phosphorus-containing impurities. This compound (a primary phosphine, RPH₂) will have a characteristic chemical shift in the range of -120 to -165 ppm.[7] Its corresponding oxide, this compound oxide, will appear at a significantly different, downfield chemical shift. Di- and tri-substituted phosphines and other phosphorus-containing byproducts will also have distinct chemical shifts, allowing for their identification and quantification.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating volatile impurities and identifying them based on their mass-to-charge ratio.[11][12] It can effectively detect and quantify residual starting materials, di- and triisopropylphosphine, and other volatile organic byproducts.
Q3: My ³¹P NMR spectrum shows a peak significantly downfield from the expected this compound signal. What is it?
A3: A significant downfield shift in a ³¹P NMR spectrum is a strong indication of the presence of an oxidized phosphorus species. The signal for this compound oxide (a P(V) species) will be at a much higher frequency (less shielded) compared to this compound (a P(III) species).[13] This is a common issue if the sample has been exposed to air.
Q4: I'm seeing multiple signals in the phosphine region of my ³¹P NMR. What could they be?
A4: Multiple signals in the phosphine region likely indicate the presence of different phosphine species. Besides the peak for this compound, you may be observing signals for diisopropylphosphine and triisopropylphosphine, which are common byproducts from the synthesis. Their chemical shifts will be different from that of the primary phosphine.
Troubleshooting Guides
Problem 1: High levels of this compound oxide detected.
-
Cause: Exposure of the this compound to oxygen during synthesis, workup, or storage. Primary phosphines are particularly sensitive to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all steps of your synthesis, purification, and handling are performed under a strict inert atmosphere (e.g., nitrogen or argon). Use Schlenk line techniques or a glovebox.
-
Degassed Solvents: Use freshly degassed solvents for the reaction and purification to minimize dissolved oxygen.
-
Storage: Store the purified this compound in a sealed container under an inert atmosphere and at low temperatures to slow down any potential oxidation.
-
Problem 2: Significant amounts of di- and triisopropylphosphine are present.
-
Cause: Incorrect stoichiometry during the Grignard reaction, specifically an excess of the isopropylmagnesium chloride reagent.
-
Troubleshooting Steps:
-
Controlled Addition: Add the Grignard reagent slowly and at a controlled temperature to the PCl₃ solution. This helps to favor the formation of the mono-substituted product.
-
Stoichiometry: Carefully control the stoichiometry to use a molar ratio that favors the formation of the primary phosphine. A slight excess of PCl₃ may be preferable to an excess of the Grignard reagent.
-
Purification: Separate the desired this compound from the higher boiling di- and tri-substituted byproducts via fractional distillation.[2][14]
-
Problem 3: Presence of phosphorous acid in the final product.
-
Cause: Incomplete reaction of PCl₃ followed by hydrolysis during the aqueous workup.
-
Troubleshooting Steps:
-
Reaction Completion: Ensure the reaction goes to completion by monitoring it (e.g., by ³¹P NMR of an aliquot) before quenching.
-
Careful Workup: During the workup, use a non-aqueous quench if possible, or perform a careful aqueous wash followed by thorough drying of the organic layer. An extraction with a mild base can help remove acidic impurities, but this must be done carefully to avoid deprotonation and potential side reactions of the phosphine.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₃H₉P | 76.08 | ~41 (estimated) |
| Diisopropylphosphine | C₆H₁₅P | 118.16 | 128.3[15][16] |
| Triisopropylphosphine | C₉H₂₁P | 160.24 | 81 (at 22 mmHg)[7] |
| This compound Oxide | C₃H₉PO | 92.08 | Decomposes |
| Phosphorus Trichloride | PCl₃ | 137.33 | 76.1 |
| Isopropyl Chloride | C₃H₇Cl | 78.54 | 36 |
Table 2: Typical ³¹P NMR Chemical Shifts
| Compound Type | Example | Typical Chemical Shift (ppm) |
| Primary Phosphine | RPH₂ | -120 to -165[7] |
| Secondary Phosphine | R₂PH | -40 to -100 |
| Tertiary Phosphine | R₃P | -60 to +60 |
| Primary Phosphine Oxide | RPH(O)H | +15 to +40 |
| Secondary Phosphine Oxide | R₂P(O)H | +20 to +60 |
| Tertiary Phosphine Oxide | R₃P=O | +25 to +60 |
Note: Chemical shifts are referenced to 85% H₃PO₄.
Experimental Protocols
Protocol 1: Identification of Impurities by ³¹P NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve a small amount of the crude or purified this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been degassed. Transfer the solution to an NMR tube and seal it.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral width is sufficient to cover the range for both phosphines and their potential oxides (e.g., from -200 ppm to +100 ppm).
-
Analysis: Identify the signals corresponding to this compound, this compound oxide, and other phosphorus-containing impurities based on their characteristic chemical shifts (see Table 2). The relative integration of the signals can be used for semi-quantitative analysis of the purity.
Protocol 2: Purification of this compound by Fractional Distillation
This procedure should be performed under a strict inert atmosphere to prevent oxidation of the phosphine.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and has been purged with an inert gas (nitrogen or argon).
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly heat the flask.
-
Collect the fraction that distills at the boiling point of this compound (estimated to be around 41°C). The lower boiling point compared to di- and triisopropylphosphine allows for its separation.[2][7][14][15]
-
Monitor the temperature at the head of the column closely. A sharp increase in temperature after the main fraction has been collected may indicate the beginning of the distillation of higher-boiling impurities like diisopropylphosphine.
-
-
Collection and Storage: Collect the purified this compound in a pre-weighed receiving flask that has been purged with inert gas. Immediately seal the flask and store it under an inert atmosphere at a low temperature.
Mandatory Visualizations
Caption: Workflow for this compound Synthesis, Analysis, and Purification.
Caption: Troubleshooting Logic for this compound Impurities.
References
- 1. quora.com [quora.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 5. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]
- 6. Phosphorus trichloride - Sciencemadness Wiki [sciencemadness.org]
- 7. P-31 Chemical Shifts [acadiau.ca]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. 31P [nmr.chem.ucsb.edu]
- 11. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejournal.cvuas.de [ejournal.cvuas.de]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Purification [chem.rochester.edu]
- 15. Diisopropylphosphine | CAS#:20491-53-6 | Chemsrc [chemsrc.com]
- 16. Diisopropylphosphine | 20491-53-6 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Reactions with Isopropyl Phosphine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for isopropyl phosphine catalysts.
Frequently Asked Questions (FAQs)
Q1: What makes this compound ligands effective in catalysis?
A1: this compound ligands, a type of trialkylphosphine, are highly effective in catalysis due to their strong electron-donating properties and significant steric bulk. The electron-rich nature of the phosphorus atom increases the reactivity of the metal center for oxidative addition, a key step in many catalytic cycles. The steric bulk, defined by the cone angle, can facilitate reductive elimination, the product-forming step. This combination of electronic and steric properties often leads to highly active catalysts.
Q2: How do I choose the correct this compound ligand for my reaction?
A2: The choice of ligand depends on the specific reaction and metal center. For nickel-catalyzed cross-coupling reactions, for instance, studies have shown that phosphines with remote steric hindrance can be particularly effective.[1][2] It is often necessary to screen a variety of ligands to find the optimal one for a new transformation. Consider both the electronic properties (e.g., electron-donating ability) and steric properties (e.g., cone angle) of the ligand.
Q3: Are this compound ligands air-sensitive?
A3: Yes, trialkylphosphines, including those with isopropyl groups, are often sensitive to oxidation and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.[3][4] Oxidation of the phosphine to phosphine oxide can lead to catalyst deactivation.
Q4: What is the typical ligand-to-metal ratio for reactions involving this compound catalysts?
A4: The optimal ligand-to-metal ratio can vary significantly depending on the reaction. It is a critical parameter that should be optimized. An excess of the phosphine ligand is often beneficial.[4] Screening ratios such as 1.1:1, 1.5:1, and 2:1 (ligand:metal) is a good starting point for optimization.[4]
Troubleshooting Guide
Problem 1: Low or No Catalyst Activity
| Possible Cause | Troubleshooting Step | Verification Method |
| Ligand Degradation | Phosphine ligands, especially trialkylphosphines, can be susceptible to oxidation. Ensure the ligand was handled under a strictly inert atmosphere. Use a fresh batch of ligand or purify the existing one.[4] | Analyze the ligand purity via ³¹P NMR spectroscopy to check for the presence of phosphine oxide or other degradation products.[4] |
| Catalyst Poisoning | Impurities in the solvent or reagents can act as catalyst poisons. Use anhydrous solvents and purify all reagents. Ensure solvents are thoroughly degassed.[4] | Run a control reaction with freshly purified and degassed materials. |
| Inefficient Catalyst Activation | The active catalyst may not be forming efficiently under the reaction conditions. Optimize the pre-formation of the catalyst by varying the temperature and time before adding the substrate.[4] | Monitor the formation of the active catalyst complex using techniques like NMR or UV-Vis spectroscopy if possible. |
Problem 2: Poor Product Yield
| Possible Cause | Troubleshooting Step | Verification Method |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for efficient turnover or too high, leading to catalyst decomposition. Screen a range of temperatures to find the optimum. | Analyze reaction kinetics at different temperatures to determine the optimal balance between reaction rate and catalyst stability. |
| Incorrect Solvent | The solvent can significantly influence the solubility of reactants and the stability and activity of the catalyst. Screen a variety of solvents with different polarities. | Compare reaction outcomes in different solvents under otherwise identical conditions. |
| Incorrect Base | For cross-coupling reactions, the choice and strength of the base are crucial. Screen different bases (e.g., carbonates, phosphates, alkoxides) and their concentrations. | Analyze the reaction progress with different bases to identify the one that provides the best yield and reaction rate. |
Problem 3: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Step | Verification Method |
| Variability in Reagent Quality | The purity of starting materials, including the metal precursor and ligand, can vary between batches. | Always use reagents of known and consistent purity. Verify the purity of key reagents before use.[4] |
| Atmospheric Contamination | Small leaks in the reaction setup can introduce oxygen or moisture, leading to inconsistent catalyst deactivation. | Ensure all glassware is properly dried and the inert atmosphere is maintained throughout the reaction. |
| Stirring and Mixing Issues | In heterogeneous reactions, inefficient stirring can lead to poor mass transfer and inconsistent results. | Ensure adequate and consistent stirring for all reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Nickel-Catalyzed Cross-Coupling Reaction
-
Preparation of the Catalyst: In a glovebox, add the nickel precursor (e.g., Ni(cod)₂) and the this compound ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous and degassed solvent to the flask.
-
Catalyst Pre-formation: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 15-60 minutes) to allow for the formation of the active catalyst.
-
Addition of Reagents: Add the aryl halide, the boronic acid (or other coupling partner), and the base to the reaction mixture.
-
Reaction: Heat the reaction mixture to the optimized temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent. Extract the product, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Ligand Purity Check by ³¹P NMR
-
Sample Preparation: Inside a glovebox, dissolve a small sample of the this compound ligand in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆).[4]
-
NMR Acquisition: Acquire a ³¹P NMR spectrum of the sample.
-
Analysis: Compare the obtained spectrum with a reference spectrum of the pure ligand. The presence of a peak corresponding to the phosphine oxide (typically shifted downfield) indicates degradation.
Quantitative Data Summary
Table 1: Optimization of Reaction Parameters for a Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Catalyst Loading (mol%) | 1 | 2 | 5 | 2 |
| Ligand:Metal Ratio | 1:1 | 1.5:1 | 2:1 | 1.5:1 |
| Temperature (°C) | 60 | 80 | 100 | 80 |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene | Dioxane | THF | Toluene |
| Yield (%) | 45 | 78 | 92 | 92 |
Note: The data in this table is illustrative and should be adapted for specific reaction systems.
Visual Guides
Caption: Troubleshooting workflow for low catalyst activity.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Managing Air-Sensitive Phosphine Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and troubleshooting air-sensitive phosphine reagents in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What makes phosphine reagents "air-sensitive"?
A1: Phosphine reagents are sensitive to atmospheric oxygen and moisture. The phosphorus atom in a phosphine ligand has a lone pair of electrons that is susceptible to oxidation, forming a phosphine oxide (P=O).[1][2] Many phosphines can also react with water. This degradation can alter the steric and electronic properties of the ligand, rendering it ineffective for catalysis or synthesis and potentially leading to failed reactions.[3] Some phosphines, particularly trialkylphosphines, are pyrophoric and can ignite spontaneously on contact with air.[2][4]
Q2: How can I tell if my phosphine reagent has degraded?
A2: Visual inspection can sometimes reveal degradation. Signs include a change in color, the appearance of solid precipitates in a liquid reagent, or the clumping of a solid powder. However, the most reliable method for assessing purity is through ³¹P NMR spectroscopy. A fresh phosphine reagent will show a characteristic chemical shift, while its corresponding phosphine oxide will appear at a significantly different downfield shift (e.g., PPh₃ at ~ -5 ppm vs. TPPO at ~ +30 ppm).[5]
Q3: What is the difference between using a Schlenk line and a glovebox for handling phosphines?
A3: Both are used to create an inert atmosphere, but they are suited for different scales and tasks.
-
Schlenk Line: A versatile apparatus that uses a dual manifold for vacuum and inert gas (like nitrogen or argon) to manipulate reagents in glassware.[6][7] It is ideal for reactions, filtrations, and transfers on a milligram to kilogram scale.[8]
-
Glovebox (or Dry Box): A sealed container filled with a high-purity inert atmosphere.[9] It is best for handling highly pyrophoric solids, weighing sensitive reagents, and performing small-scale manipulations where dexterity is crucial.
Q4: Is Argon or Nitrogen better as an inert gas?
A4: Both argon and nitrogen are commonly used to provide an inert atmosphere.[6] Argon is denser than air, which can be advantageous as it can form a "blanket" over a reaction when a flask is briefly opened.[7] Nitrogen is often used for economic reasons as it is typically less expensive. For most applications, a high-purity grade of either gas is sufficient. The choice often comes down to laboratory availability and specific reaction sensitivities.
Q5: How do I choose the right phosphine ligand for my reaction?
A5: Ligand selection is critical for controlling reactivity and selectivity.[2] Two key factors are:
-
Electronic Properties: Electron-rich ligands (like alkylphosphines) increase the electron density on the metal center, which can promote processes like oxidative addition.
-
Steric Properties: The bulkiness of a ligand, often quantified by its Tolman Cone Angle , can influence coordination numbers and the rate of reductive elimination.[3] Bulky ligands can improve the stability of a complex and increase selectivity.
Troubleshooting Guide
Q1: My cross-coupling reaction failed. Could my phosphine ligand be the problem?
A1: Yes, ligand integrity is crucial. If the phosphine has oxidized to phosphine oxide, it can no longer coordinate effectively to the metal center, leading to catalyst deactivation and reaction failure.[3] You should first check the purity of your ligand using ³¹P NMR.[5] Also, ensure that your solvents and reagents were rigorously dried and degassed, as residual oxygen or water can cause in-situ degradation.[6]
Q2: I see a white solid in my bottle of tri-tert-butylphosphine solution. What is it?
A2: The white solid is likely the corresponding phosphine oxide, which is less soluble than the phosphine and has precipitated from the solution. This indicates significant oxidation has occurred. The reagent should either be discarded following appropriate safety protocols or purified if possible, though purification of highly air-sensitive alkylphosphines can be challenging.
Q3: My solid triphenylphosphine (PPh₃) looks yellowish and clumpy instead of like a white, crystalline powder. Is it still usable?
A3: A yellowish or clumpy appearance suggests partial oxidation to triphenylphosphine oxide (TPPO). While it might still contain active PPh₃, the presence of the oxide can interfere with your reaction. For sensitive catalytic applications, it is highly recommended to purify the reagent before use.[5]
Q4: How do I prevent my phosphine from oxidizing during transfer?
A4: The key is to maintain a strictly inert atmosphere throughout the transfer.
-
Glassware: Ensure all glassware (syringes, needles, flasks) is oven-dried to remove adsorbed water and cooled under a stream of inert gas or in a desiccator.[7]
-
Technique: Use established inert atmosphere techniques such as a Schlenk line or a glovebox.[6][9] When using a syringe, flush it multiple times with inert gas before drawing up the reagent. For larger volumes, a cannula transfer between two sealed vessels is recommended.
-
Solvents: Use anhydrous, degassed solvents. Dissolved oxygen is a common culprit for phosphine oxidation.[6]
Q5: My ³¹P NMR spectrum shows a major peak at +29 ppm, but I was expecting a peak at -5 ppm for my PPh₃. What happened?
A5: A peak around +29 to +30 ppm is characteristic of triphenylphosphine oxide (TPPO), the oxidized form of PPh₃.[5] This indicates that your sample is either completely or significantly oxidized. You will need to use a fresh bottle of PPh₃ or purify the existing batch to remove the TPPO.
Data Presentation: Ligand Properties
Quantitative data helps in selecting the appropriate ligand for a specific application.
Table 1: Tolman Cone Angles (θ) for Common Phosphine Ligands
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. A larger angle indicates greater steric hindrance around the phosphorus atom.
| Phosphine Ligand | Formula | Cone Angle (θ) [°] |
| Trimethylphosphine | PMe₃ | 118 |
| Triethylphosphine | PEt₃ | 132 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 132 |
| Tricyclohexylphosphine | PCy₃ | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 |
| Triphenylphosphine | PPh₃ | 145 |
| Trimethyl phosphite | P(OMe)₃ | 107 |
(Data sourced from various references reporting Tolman's original values)
Table 2: Approximate ³¹P NMR Chemical Shifts
³¹P NMR is the definitive tool for assessing the purity of phosphine reagents. All shifts are referenced to 85% H₃PO₄.
| Compound | Formula | Chemical Shift (δ) ppm |
| Trimethylphosphine | PMe₃ | -62 |
| Tri-n-butylphosphine | P(n-Bu)₃ | -32 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | +63 |
| Triphenylphosphine | PPh₃ | -5 |
| Triphenylphosphine Oxide | Ph₃P=O | +29 |
| Trimethylphosphine Oxide | Me₃P=O | +36 |
| Tri-n-butylphosphine Oxide | (n-Bu)₃P=O | +42 |
(Data compiled from multiple spectroscopic resources)
Experimental Protocols
Protocol 1: Transfer of a Liquid Phosphine Reagent via Syringe
Objective: To transfer an air-sensitive liquid phosphine reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Methodology:
-
Preparation: Oven-dry the reaction flask and a gas-tight syringe. Assemble the flask with a rubber septum while hot and allow it to cool under a positive pressure of nitrogen or argon connected via a needle to a gas bubbler.
-
Syringe Purge: Once cool, flush the dry syringe with inert gas. To do this, pierce the septum of the reaction flask with the syringe needle, draw a full volume of inert gas, withdraw the needle, and expel the gas into the atmosphere. Repeat this process at least 5-10 times.
-
Reagent Withdrawal: Pierce the septum on the Sure/Seal™ bottle of the phosphine reagent. Insert a separate needle connected to the inert gas line to ensure positive pressure. Carefully draw the desired volume of liquid into the syringe.
-
Remove Gas Bubble: Invert the syringe and gently push the plunger to expel any inert gas bubble back into the reagent bottle's headspace.
-
Transfer: Withdraw the syringe from the reagent bottle and quickly pierce the septum of the reaction flask. Inject the reagent into the flask.
-
Cleanup: Immediately and carefully clean the syringe by rinsing it with a suitable dry, non-reactive solvent (like hexane or toluene) under an inert atmosphere, and then quench the rinsings with isopropanol before final cleaning with water.
Protocol 2: Purification of Triphenylphosphine (PPh₃) from Triphenylphosphine Oxide (TPPO)
Objective: To remove TPPO contamination from a sample of PPh₃. This protocol relies on the principle that TPPO forms a complex with zinc chloride, which is insoluble in certain solvents, while PPh₃ remains in solution.
Methodology:
-
Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the crude PPh₃/TPPO mixture in a suitable anhydrous solvent like toluene or THF.[5]
-
Complexation: In a separate Schlenk flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) (approximately 1.2 equivalents relative to the estimated TPPO content) in anhydrous THF.
-
Precipitation: Slowly transfer the ZnCl₂ solution via cannula into the stirred PPh₃/TPPO solution. A white precipitate of the [TPPO]₂·ZnCl₂ complex should form. Stir the mixture at room temperature for 1-2 hours.
-
Filtration: Under inert atmosphere, filter the mixture through a sintered glass frit (cannula filtration) into a clean, dry Schlenk flask to separate the precipitate.[7]
-
Isolation: Wash the precipitate with a small amount of anhydrous solvent to recover any trapped PPh₃. Combine the filtrates.
-
Solvent Removal: Remove the solvent from the filtrate under vacuum to yield purified PPh₃. Confirm the purity by ³¹P NMR.[5]
Visualizations
Caption: Workflow for Syringe Transfer of Air-Sensitive Reagents.
Caption: Troubleshooting Logic for Phosphine-Mediated Reactions.
Caption: Diagram of a Basic Schlenk Line Apparatus.
Safety & Disposal
Working with Pyrophoric Phosphines: Many alkylphosphines (e.g., PMe₃, P(t-Bu)₃) are pyrophoric and will ignite on contact with air.[2]
-
NEVER work alone when handling pyrophoric reagents.
-
Always handle these materials in a certified chemical fume hood or an inert atmosphere glovebox.
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Keep a container of sand or powdered lime within arm's reach to smother small fires. DO NOT use a water extinguisher on pyrophoric reagent fires.
Disposal of Phosphine Waste:
-
NEVER open a container with residual phosphine reagent to the atmosphere.
-
Small residual amounts in flasks should be quenched carefully. Under an inert atmosphere, dilute the residue with a high-boiling, non-reactive solvent (like toluene). Place the flask in a cooling bath and slowly add a quenching agent like isopropanol, followed by methanol, and finally water.
-
Contaminated materials (syringes, paper towels) should be similarly quenched before disposal.
-
All phosphine waste must be disposed of as hazardous waste in properly sealed and labeled containers, following your institution's specific guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 31P [nmr.chem.ucsb.edu]
Technical Support Center: Isopropyl Phosphine & Oxidizing Agents
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling and use of isopropyl phosphine, with a specific focus on its incompatibility with oxidizing agents. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What happens when this compound is mixed with an oxidizing agent?
A: Mixing this compound, a strong reducing agent, with an oxidizing agent will likely cause a violent and highly exothermic redox reaction.[1][2] Potential outcomes include rapid generation of heat and gas, fire, and even explosion.[1] The reaction produces toxic fumes, including phosphorus oxides.[1][3]
Q2: Which specific oxidizing agents are incompatible with this compound?
A: this compound is incompatible with a wide range of oxidizing materials. Due to its reducing nature, contact with the following should be strictly avoided:
-
Strong Acids: Nitric acid and perchloric acid can cause violent reactions.[4][5][6]
-
Peroxides: Hydrogen peroxide (especially >30%), metal peroxides, and organic peroxides can form explosive mixtures.[7][8]
-
Halogens: Fluorine, chlorine, bromine, and iodine.[1]
-
Permanganates: Such as potassium permanganate (KMnO₄).[9]
-
Dichromates/Chromates: Such as potassium dichromate (K₂Cr₂O₇).[9][10]
-
Nitrates & Nitrites: Including metal nitrates like ammonium nitrate.[1]
-
Chlorates, Perchlorates, and Chlorites. [9]
-
Oxygen and Air: Alkyl phosphines are susceptible to air oxidation, which can be rapid and is often undesirable.[7][11] Some phosphines can be pyrophoric, igniting spontaneously on contact with air.[12]
Q3: My phosphine-catalyzed reaction is failing or giving low yields. Could oxidation of the this compound be the cause?
A: Yes, oxidation is a common cause of catalyst inactivity and low yields in reactions involving phosphines.[13] If the this compound is exposed to air or moisture, it can be oxidized to this compound oxide, which is typically catalytically inactive.[7][14]
Q4: How can I check if my this compound reagent has been oxidized?
A: The most effective method is to analyze a sample using ³¹P NMR spectroscopy. A pure phosphine sample will show a characteristic signal. The presence of new signals, typically shifted downfield, indicates the formation of phosphine oxide or other degradation products.[14]
Q5: What are the immediate signs of an incompatible reaction between this compound and an oxidizer?
A: Be alert for the following signs of a hazardous reaction:
-
Rapid increase in temperature (exotherm).
-
Sudden evolution of gas or fumes.
-
Noticeable color change.
-
Spattering or vigorous boiling of the material.
-
Appearance of smoke, fire, or an explosion.[15]
Q6: How should I properly store and handle this compound to prevent accidental reactions?
A: this compound must be handled as an air- and moisture-sensitive compound.
-
Storage: Store in a tightly sealed container under an inert atmosphere of nitrogen or argon.[3][16] Keep it in a cool, dry, well-ventilated area away from all oxidizing agents, heat, sparks, and open flames.[4][17] Do not store in wooden cabinets.[9][15]
-
Handling: All transfers and manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.[3] Use clean, dry glassware and solvents.[14] Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[9][16]
Troubleshooting Guide
Problem 1: Unexpected Exotherm, Gas Evolution, or Fire During Reaction Setup
-
Potential Cause: Inadvertent contamination of the reaction vessel or reagents with an oxidizing agent. This could be residual cleaning agent (e.g., nitric acid, piranha solution), contaminated solvent, or impure starting materials.
-
Immediate Action:
-
Alert personnel in the immediate vicinity and evacuate if necessary.
-
If it is safe to do so, activate the emergency fume hood sash closure.
-
Have an appropriate fire extinguisher ready (Class D for metal fires, if applicable, otherwise as specified in the SDS). Do not use water.
-
If the reaction is contained and manageable, cooling with an ice bath may help control the exotherm.
-
-
Preventative Solution:
-
Thoroughly review the Safety Data Sheet (SDS) for all reagents before use.[15]
-
Ensure all glassware is scrupulously cleaned, rinsed, and dried to remove any traces of oxidizing acids.
-
Use only purified, dry, and degassed solvents.[14]
-
Never store or handle oxidizing agents near phosphine reagents.[15]
-
Problem 2: Low Yield or Complete Failure of a Phosphine-Mediated Reaction
-
Potential Cause: The this compound reagent was oxidized prior to or during the reaction, rendering it inactive.
-
Troubleshooting Workflow:
-
Verify Reagent Purity: Analyze the this compound stock using ³¹P NMR to check for the presence of phosphine oxide.[14]
-
Ensure Inert Atmosphere: Verify that your Schlenk line or glovebox is functioning correctly and maintaining an inert atmosphere. Check for leaks in your system.
-
Use Fresh Materials: If oxidation is confirmed or suspected, use a fresh bottle of the phosphine reagent or purify the existing stock if possible.
-
Data Presentation
Table 1: Incompatibility Summary for this compound
| Incompatible Agent Class | Specific Examples | Potential Hazard | Citation(s) |
| Strong Oxidizing Acids | Nitric Acid (HNO₃), Perchloric Acid (HClO₄) | Violent reaction, explosion, fire, toxic gas generation. | [4][6][19] |
| Peroxides | Hydrogen Peroxide (H₂O₂), Sodium Peroxide | Can form explosive mixtures; rapid, exothermic reaction. | [7][8] |
| Permanganates | Potassium Permanganate (KMnO₄) | Violent reaction, fire hazard. | [9][20] |
| Dichromates & Chromates | Potassium Dichromate (K₂Cr₂O₇), Chromic Acid | Strong reaction, fire hazard. | [9][21] |
| Halogens | Chlorine (Cl₂), Bromine (Br₂) | Violent reaction, fire and explosion hazard. | [1] |
| Air / Oxygen | Atmospheric Oxygen (O₂) | Slow to rapid oxidation to phosphine oxide, potential for autoignition. | [1][7][12] |
| Other Oxidants | Metal Nitrates, Chlorates, Hypochlorites | Fire and explosion hazard. | [1] |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound
Objective: To safely transfer this compound from a storage container to a reaction vessel using Schlenk line techniques.
Materials:
-
Schlenk flask (reaction vessel), oven-dried
-
Septa
-
Cannula (double-tipped needle), oven-dried
-
Syringes and needles, oven-dried
-
This compound in a Sure/Seal™ bottle
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Dry, degassed solvent
Procedure:
-
Assemble and flame-dry the reaction flask under vacuum, then backfill with inert gas. Repeat this cycle three times.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Weigh the sealed bottle of this compound.
-
Using a dry, inert gas-flushed syringe, carefully draw a slight positive pressure of inert gas. Puncture the septum on the phosphine bottle and inject the gas to equalize pressure.
-
Using a second clean, dry syringe, carefully withdraw the required volume of this compound.
-
Transfer the phosphine to the reaction flask by injecting it through the septum against a counterflow of inert gas.
-
Alternatively, for larger volumes, use a cannula transfer. Pressurize the phosphine bottle slightly with inert gas and insert one end of the cannula through the septum. Insert the other end into the reaction flask, which is vented to the bubbler. The pressure difference will transfer the liquid.
-
Reweigh the phosphine bottle to determine the exact amount transferred.
-
Thoroughly quench any residual phosphine in needles or syringes by rinsing with a suitable solvent followed by a mild oxidizing solution (e.g., dilute bleach), all within a fume hood.
Protocol 2: Purity Check of this compound via ³¹P NMR
Objective: To determine the purity of an this compound sample and check for oxidation.
Procedure:
-
Sample Preparation (Inside a Glovebox):
-
Take an NMR tube and a cap inside a glovebox with an inert atmosphere.
-
Add approximately 0.5 mL of a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) to the NMR tube.
-
Add 1-2 drops of the this compound sample to the solvent.
-
Cap the NMR tube securely. For extra precaution, wrap the cap with Parafilm.
-
-
NMR Acquisition:
-
Remove the sealed NMR tube from the glovebox.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum and identify the chemical shift of the major peak corresponding to this compound.
-
Search for additional peaks in the phosphine oxide region (typically δ = +20 to +60 ppm, but will be specific to the compound).
-
Integrate the peaks to quantify the percentage of phosphine oxide impurity. A significant integral for the oxide peak indicates degradation.
-
Visualizations
References
- 1. ICSC 0694 - PHOSPHINE [inchem.org]
- 2. quora.com [quora.com]
- 3. Diisopropylphosphine | CAS#:20491-53-6 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. gauthmath.com [gauthmath.com]
- 11. reddit.com [reddit.com]
- 12. Phosphine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. safety.duke.edu [safety.duke.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. airgas.com [airgas.com]
- 18. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. experimental chemistry - Oxidation of Isopropanol by Permanganate in Basic Solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. Isopropylalcohol →H+/K2Cr2O7 final product [infinitylearn.com]
Technical Support Center: Palladium-Phosphine Catalyst Deactivation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with palladium-phosphine catalyst deactivation in their chemical reactions.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges with the stability and activity of palladium-phosphine catalysts. Below are common problems, their potential causes, and recommended solutions to get your reaction back on track.
Issue 1: My reaction has stalled or is showing low conversion, and I observe a black precipitate.
-
Potential Cause: The formation of palladium black (Pd(0) nanoparticles) is a common sign of catalyst decomposition.[1][2][3] This can be triggered by several factors, including high temperatures, the presence of oxygen, or the use of sterically demanding but thermally unstable ligands.[3] The active monoligated palladium species, while highly reactive, can be prone to aggregation if not properly stabilized.
-
Troubleshooting Steps:
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated.[3] Oxygen can oxidize phosphine ligands, leading to catalyst destabilization.[3] Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.[4]
-
Optimize Ligand Choice: Consider switching to a more robust ligand. Bidentate phosphine ligands like Xantphos or DPEphos form more stable complexes that are less prone to decomposition at higher temperatures.[3] For challenging substrates, bulky, electron-rich monophosphine ligands can be effective but may require careful temperature control.[4]
-
Re-evaluate Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Check Reagent Purity: Impurities in starting materials or solvents can interfere with the catalytic cycle. Ensure all reagents are of high purity.
-
Issue 2: The reaction is sluggish, and I suspect the formation of an inactive catalyst species.
-
Potential Cause: Certain substrates, particularly primary amines and N-heterocycles, can displace the phosphine ligand, leading to the formation of catalytically dormant or inactive palladium complexes.[5][6] These off-cycle species may sometimes be reactivated by heating, but can significantly slow down the reaction at lower temperatures.[5][6]
-
Troubleshooting Steps:
-
Ligand Modification: Employ a ligand designed to resist displacement. The rational design of biarylphosphine ligands has led to catalysts that are more resistant to deactivation by coordinating substrates.[5][6]
-
Base Selection: The choice of base can be critical. A moderate-strength base may limit the decomposition of sensitive substrates that could lead to catalyst deactivation.[5][6]
-
In Situ Monitoring: Use techniques like ³¹P NMR to monitor the catalyst species present in the reaction mixture over time. This can help identify the formation of off-cycle complexes.
-
Issue 3: I am observing unexpected side products and poor selectivity.
-
Potential Cause: Ligand scrambling or P-C bond cleavage can lead to the formation of different active catalyst species, resulting in a loss of selectivity.[1][2] For instance, the scrambling of palladium-bound alkyls and phosphorus-bound aryls has been observed, leading to a mixture of phosphonium salts and modified palladium complexes.[2]
-
Troubleshooting Steps:
-
Use a More Stable Ligand: Ligands with stronger P-C bonds and a lower propensity for fragmentation are recommended.
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote ligand degradation pathways.
-
Analyze the Product Mixture Carefully: Use techniques like LC-MS and NMR to identify side products, which can provide clues about the deactivation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the main deactivation pathways for palladium-phosphine catalysts?
A1: The primary deactivation pathways include:
-
Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive nanoparticles.[1][2][3]
-
Ligand Oxidation: Phosphine ligands can be oxidized, especially in the presence of trace oxygen, rendering them unable to coordinate to the palladium center.[3]
-
P-C Bond Cleavage and Ligand Scrambling: The bond between phosphorus and its organic substituents can break, leading to ligand degradation and the formation of various inactive or less active palladium species.[1][2]
-
Formation of Off-Cycle, Inactive Complexes: Coordinating substrates or products can displace the phosphine ligand to form stable, catalytically dormant palladium complexes.[5][6]
-
Reduction of Pd(II) to Pd(0) by Substrates: In some cases, reagents in the reaction mixture can prematurely reduce the Pd(II) precatalyst, leading to aggregation.[7][8][9][10]
Q2: How can I choose the right phosphine ligand to minimize deactivation?
A2: The ideal ligand should be both sterically bulky and electron-rich.[4]
-
Bulky phosphines facilitate the reductive elimination step and promote the formation of highly active monoligated palladium species.[4]
-
Electron-rich phosphines promote the oxidative addition step and help stabilize the active Pd(0) species.[4]
-
Bidentate ligands often offer greater stability at higher temperatures compared to monodentate ligands.[3]
Q3: What is the role of the palladium precursor, and are there recommended alternatives to Pd(PPh₃)₄?
A3: The choice of palladium precursor is critical. While Pd(PPh₃)₄ is common, the triphenylphosphine ligands can be strongly bound or not robust enough for all conditions.[4] A recommended alternative is to use a more stable Pd(II) precursor like Pd(OAc)₂ in combination with a suitable phosphine ligand.[4] This allows for the in situ generation of the active Pd(0) species and offers greater flexibility in tuning the catalytic system by selecting from a wide array of commercially available ligands.[4]
Q4: How can I experimentally investigate the deactivation of my catalyst?
A4: Several analytical techniques can provide insight into catalyst deactivation:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying the different phosphorus-containing species in your reaction mixture, including the active catalyst, oxidized ligand, and any off-cycle complexes.[11][12][13]
-
In Situ X-ray Absorption Spectroscopy (XAS): XAS can be used to monitor changes in the palladium oxidation state and coordination environment during the reaction, providing direct evidence for processes like the reduction of Pd(II) to Pd(0).[7][8][9][10]
-
Mass Spectrometry (e.g., ESI-MS): This can help identify the formation of phosphonium salts and other products of ligand degradation.[2]
Quantitative Data Summary
While specific deactivation rates are highly dependent on the reaction conditions (temperature, solvent, substrates, ligand, etc.), the following table summarizes the general impact of key parameters on catalyst stability.
| Parameter | Effect on Catalyst Stability | Key Considerations |
| Temperature | Higher temperatures generally decrease stability and promote decomposition to palladium black. | Optimize for the lowest effective temperature. |
| Ligand Steric Bulk | Increased bulk can enhance catalytic activity but may decrease thermal stability. | Balance activity with stability for the specific transformation. |
| Ligand Electron Density | Electron-rich ligands can stabilize the Pd(0) state. | Crucial for efficient oxidative addition. |
| Oxygen Presence | Traces of oxygen can lead to rapid phosphine oxidation and catalyst deactivation. | Rigorous degassing is essential. |
| Coordinating Substrates | Can displace phosphine ligands to form inactive complexes. | Ligand design is key to prevent this pathway. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Speciation by ³¹P NMR Spectroscopy
This protocol allows for the qualitative and quantitative analysis of phosphorus-containing species throughout a reaction.
Methodology:
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture at various time points (e.g., 0, 1, 4, and 24 hours).
-
Quenching (Optional): If the reaction is rapid, you may need to quench the aliquot by cooling it rapidly or adding a suitable quenching agent.
-
NMR Tube Preparation: Dilute the aliquot with a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use an external reference of 85% H₃PO₄.[13]
-
Data Analysis:
-
The chemical shift of the free phosphine ligand will be different from the coordinated ligand.
-
The appearance of new peaks can indicate the formation of phosphine oxide (typically a downfield shift) or other degradation products.
-
Integration of the peaks can provide a semi-quantitative measure of the relative concentrations of the different species.
-
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Troubleshooting Considerations
This protocol provides a general workflow for a common cross-coupling reaction and highlights key steps for avoiding catalyst deactivation.
Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, boronic acid, and a suitable base (e.g., K₂CO₃).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Solvent Addition and Degassing: Add the solvent system (e.g., Dioxane/H₂O).[4] Degas the mixture thoroughly by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.[4] This step is critical to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture, dilute with an organic solvent, and perform aqueous washes. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.[4]
Visualizations
Caption: Common deactivation pathways for palladium-phosphine catalysts.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. d-nb.info [d-nb.info]
- 2. Activation and deactivation of neutral palladium(II) phosphinesulfonato polymerization catalysts [iris.unisa.it]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Side reactions associated with secondary phosphine ligands
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with secondary phosphine ligands. It focuses on identifying and mitigating common side reactions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with secondary phosphine ligands?
A1: The most prevalent side reactions are oxidation to form phosphine oxides, P-C (phosphorus-carbon) bond cleavage, and complications arising from the tautomeric equilibrium between the secondary phosphine oxide (SPO) and the phosphinous acid (PA) forms.[1][2][3] Oxidation is particularly common, as many phosphines are sensitive to air.[4][5]
Q2: My reaction is not proceeding as expected. How can I tell if my secondary phosphine ligand is the problem?
A2: The first step is to analyze the reaction mixture using ³¹P NMR spectroscopy. The appearance of new signals, particularly a downfield shift, often indicates the formation of phosphine oxides. Comparing the spectrum of your reaction mixture to that of a fresh ligand sample can help identify degradation. Catalyst deactivation, often signaled by the reaction stalling, can be caused by ligand degradation pathways like P-C bond cleavage.[6][7]
Q3: What is the significance of the tautomeric equilibrium in secondary phosphine oxides (SPOs)?
A3: Secondary phosphine oxides exist in a tautomeric equilibrium between the pentavalent oxide form (SPO, R₂P(O)H) and the trivalent phosphinous acid form (PA, R₂POH).[1][2] While the equilibrium typically favors the more stable SPO form, coordination to a transition metal can shift it towards the PA form.[4][8] This allows the SPO to act as a trivalent phosphine ligand, which is essential for its role in catalysis. Understanding this equilibrium is key to using SPOs effectively as pre-ligands.[9]
Q4: Are secondary phosphine ligands difficult to handle?
A4: While secondary phosphines (R₂PH) can be pyrophoric and require stringent air-free techniques, their oxidized counterparts, secondary phosphine oxides (SPOs, R₂P(O)H), are generally air-stable and easier to handle on the benchtop.[1][10] This stability makes SPOs convenient pre-ligands. However, once coordinated to a metal in their active phosphinous acid form, they regain sensitivity to oxidation.
Troubleshooting Guide: Specific Issues
Issue 1: Low or No Catalytic Activity
Q: My catalytic reaction is sluggish or has completely stalled. I suspect ligand degradation. What should I do?
A: A stalled reaction is often a sign of catalyst deactivation. The primary suspects are ligand oxidation or P-C bond cleavage.
Troubleshooting Steps:
-
Check for Oxidation: Obtain a ³¹P NMR spectrum of your crude reaction mixture. A significant peak in the +20 to +50 ppm range (relative to H₃PO₄) often corresponds to the formation of a phosphine oxide, an inactive species.[11]
-
Ensure Inert Atmosphere: Review your experimental setup. Solvents must be rigorously degassed, and all manipulations should be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[5][12][13] Even trace amounts of oxygen can be detrimental.
-
Evaluate Temperature: High reaction temperatures can accelerate ligand decomposition pathways, including P-C bond scission.[14] If possible, attempt the reaction at a lower temperature.
-
Assess Reagent Purity: Impurities in solvents, substrates, or other reagents can poison the catalyst. Ensure all materials are of appropriate purity.[7]
Issue 2: Formation of Unexpected Byproducts
Q: I've isolated my product, but the yield is low, and I have significant phosphorus-containing byproducts. What are they?
A: The most common phosphorus-containing byproduct is the corresponding phosphine oxide, formed from the oxidation of your ligand.[3] In some cases, products from P-C bond cleavage can also be observed.
Identification and Mitigation:
-
Phosphine Oxide Formation: This is the most likely culprit. Tertiary phosphine oxides (R₃PO) are common byproducts of reactions like the Wittig reaction and can also form from the unintentional oxidation of phosphine ligands.[11]
-
Mitigation: The most effective strategy is prevention through rigorous exclusion of air and oxidizing agents. Using fresh, properly stored ligands and thoroughly degassed solvents is critical.[5] One synthetic strategy is to protect the phosphine as a phosphine oxide during other synthetic steps and then reduce it back to the active phosphine in the final step before use.[12]
-
-
P-C Bond Cleavage: This process involves the metal center inserting into a P-C bond, which can lead to catalytically inactive species.[6][15] This is more common with electron-rich metals and certain ligand architectures.
-
Mitigation: The choice of ligand is crucial. Ligands with more rigid backbones or different steric and electronic properties may be less prone to cleavage.[6] Avoiding excessively high temperatures can also help.
-
Data Presentation: Side Reaction Factors
The following table summarizes conditions that influence the prevalence of common side reactions.
| Side Reaction | Favored By | Suppressed By |
| Oxidation to Phosphine Oxide | Presence of O₂, H₂O₂, or other oxidants; Elevated temperatures.[3][5][11] | Rigorous inert atmosphere (glovebox, Schlenk line); Use of fresh, degassed solvents; Storage of ligands under Argon/Nitrogen.[5][12] |
| P-C Bond Cleavage | High reaction temperatures; Electron-rich metal centers; Ligands with specific steric/electronic profiles (e.g., bulky, flexible backbones).[6][14][15] | Use of ligands with more rigid backbones; Optimization of reaction temperature; Use of ligands with smaller bite angles.[6] |
Visualizing Reaction and Troubleshooting Pathways
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Phosphines and Setting Up a Reaction
This protocol outlines the use of Schlenk line techniques to maintain an inert atmosphere.
Materials:
-
Schlenk flask or tube with a sidearm
-
Rubber septa and glass stoppers
-
Cannulas (double-tipped needles)
-
Nitrogen or Argon gas source with a bubbler
-
Vacuum pump
-
Degassed solvents
-
Secondary phosphine ligand (or SPO pre-ligand)
-
Metal precursor and other reagents
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool under a stream of inert gas or in a desiccator.
-
Inerting the Reaction Vessel:
-
Attach the Schlenk flask to the Schlenk line.
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Backfill the flask with inert gas (N₂ or Ar).
-
Repeat this vacuum/backfill cycle at least three times to ensure all air is removed.
-
-
Adding Solids:
-
While maintaining a positive pressure of inert gas (as seen by gas flow through the bubbler), quickly remove the stopper and add the solid reagents (e.g., metal precursor, SPO ligand).
-
Immediately re-stopper the flask and perform one more vacuum/backfill cycle.
-
-
Adding Solvents and Liquid Reagents:
-
Use a gas-tight syringe to draw up the required volume of degassed solvent.
-
Pierce the septum on the reaction flask and add the solvent.
-
For transferring air-sensitive liquid reagents between Schlenk flasks, use a cannula under positive inert gas pressure.
-
-
Running the Reaction:
-
Once all reagents are added, the reaction can be stirred and heated as required. Maintain a positive pressure of inert gas throughout the reaction, which can be vented through the bubbler.
-
-
Monitoring and Workup:
-
To take a sample for analysis (e.g., NMR), use a syringe to withdraw an aliquot through the septum. Quench the sample appropriately if necessary.
-
All subsequent workup steps should be performed using air-free techniques until the resulting compounds are confirmed to be air-stable.
-
Protocol 2: Monitoring Ligand Oxidation via ³¹P NMR Spectroscopy
Objective: To quantitatively or qualitatively assess the extent of ligand oxidation.
Procedure:
-
Prepare a Standard: Prepare a solution of your pure, unoxidized secondary phosphine ligand in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube sealed under an inert atmosphere. Record its ³¹P NMR spectrum. Note the chemical shift (δ) of the main phosphorus signal.
-
Sample the Reaction: At a specific time point in your reaction, withdraw an aliquot (~0.1 mL) using an inert-atmosphere syringe.
-
Prepare the NMR Sample: Dilute the aliquot with a deuterated solvent in a vial. If the catalyst is paramagnetic, it may be necessary to pass the sample through a small plug of silica gel or celite to remove the metal and reduce signal broadening, though this may alter the composition. Transfer the solution to an NMR tube.
-
Acquire Spectrum: Record the proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
Compare the spectrum of the reaction mixture to your standard.
-
The original ligand peak should be present.
-
The appearance of a new, sharp peak typically 20-60 ppm downfield of the original phosphine signal is indicative of the corresponding phosphine oxide.
-
The relative integration of the phosphine oxide peak versus the remaining ligand peak can provide a semi-quantitative measure of the extent of oxidation.
-
References
- 1. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphine - Wikipedia [en.wikipedia.org]
- 4. chimia.ch [chimia.ch]
- 5. reddit.com [reddit.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safely Quenching Reactive Phosphines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions containing reactive phosphines. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench reactive phosphines safely?
A1: Reactive phosphines, particularly trialkylphosphines, can be pyrophoric, igniting spontaneously on contact with air. The quenching process itself can be highly exothermic, posing a risk of uncontrolled reactions, solvent boiling, or even fire if not managed correctly. Proper quenching procedures neutralize the reactive phosphine, rendering the reaction mixture safe for workup and disposal.
Q2: What are the primary methods for quenching reactive phosphines?
A2: The two primary strategies for quenching phosphines are non-oxidative and oxidative methods.
-
Non-oxidative quenching typically involves protonation by slowly adding a protic solvent like isopropanol or methanol, followed by water or aqueous acid. This is suitable when the phosphine itself is the main reactive species to be neutralized.
-
Oxidative quenching converts the phosphine to the corresponding phosphine oxide, which is generally less reactive and easier to separate. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite (bleach). This method is often preferred as phosphine oxides are typically air-stable, non-volatile solids.[1]
Q3: My phosphine ligand is air-sensitive. How can I prevent its oxidation during the reaction and work-up?
A3: To prevent the oxidation of air-sensitive phosphine ligands, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[2] Ensure all solvents are thoroughly degassed before use. If you need to quench the reaction without oxidizing the phosphine, a non-oxidative method should be employed.
Q4: What are the signs of a successful and safe quench?
A4: A successful and safe quench is characterized by a controlled temperature, gradual and manageable gas evolution (if any), and the complete consumption of the reactive phosphine. Post-quench analysis (e.g., ³¹P NMR) can confirm the absence of the starting phosphine signal and the appearance of the quenched species (e.g., phosphonium salt or phosphine oxide).
Troubleshooting Guides
Issue 1: The quenching reaction is violently exothermic and difficult to control.
-
Potential Cause: The quenching agent is being added too quickly, or the reaction mixture is not sufficiently cooled. The concentration of the reactive phosphine may also be too high.
-
Recommended Solutions:
-
Reduce Addition Rate: Add the quenching agent dropwise with vigorous stirring to dissipate heat effectively.[3]
-
Ensure Adequate Cooling: Always perform the quench in an ice bath to maintain a low and stable temperature (e.g., 0-5 °C).[4]
-
Dilute the Reaction Mixture: If practical, dilute the reaction mixture with a suitable inert solvent before quenching to reduce the concentration of the reactive phosphine.
-
Use a Less Reactive Quenching Agent: Begin the quench with a less reactive alcohol like isopropanol before introducing water.[5]
-
Issue 2: A solid precipitate forms during the quench, making stirring difficult.
-
Potential Cause: Quenching with an aqueous solution at low temperatures can cause the water to freeze.[3] Alternatively, the resulting phosphine oxide or a salt byproduct may be insoluble in the reaction solvent.
-
Recommended Solutions:
-
Allow to Warm: If ice formation is suspected, allow the mixture to warm gradually to room temperature after the initial exothermic phase is complete. The ice will melt, and stirring should become easier.[3]
-
Add a Co-solvent: If the precipitate is the product or a byproduct, adding a co-solvent in which it is more soluble can help.
-
Mechanical Stirring: For larger scale reactions, mechanical stirring is often more effective than magnetic stirring at handling slurries.
-
Issue 3: Unreacted phosphine remains after the workup.
-
Potential Cause: The quench was incomplete, or an insufficient amount of quenching agent was used.
-
Recommended Solutions:
-
Oxidize the Unreacted Phosphine: A common method to remove residual triphenylphosphine is to intentionally oxidize it to triphenylphosphine oxide (TPPO) by bubbling air through the solution or by treating it with a mild oxidant like hydrogen peroxide.[2][6] TPPO is often easier to remove via chromatography or crystallization.[7]
-
Acid Wash: For basic phosphines like tributylphosphine, an aqueous wash with a dilute acid (e.g., HCl) can form a water-soluble phosphonium salt, which can be extracted from the organic layer.[8]
-
Issue 4: The final product is contaminated with phosphine oxide.
-
Potential Cause: Phosphine oxide is a common byproduct of reactions involving phosphines (e.g., Wittig, Mitsunobu reactions) or can be formed by inadvertent oxidation during the reaction or workup.[9]
-
Recommended Solutions:
-
Chromatography: Triphenylphosphine oxide (TPPO) is highly polar and can often be separated from less polar products by silica gel chromatography.[10] A common technique is to filter the crude mixture through a short plug of silica gel, eluting with a non-polar solvent to recover the product while the TPPO remains on the silica.[7]
-
Crystallization/Precipitation: TPPO has low solubility in non-polar solvents like hexanes or pentane/ether mixtures. Triturating or attempting to crystallize the crude product from such a solvent system can precipitate the TPPO, which can then be removed by filtration.[10]
-
Metal Salt Complexation: TPPO can form insoluble complexes with metal salts like ZnCl₂ or MgCl₂. Adding a solution of the metal salt can precipitate the TPPO complex, which is then removed by filtration.[2][10]
-
Quantitative Data on Quenching Agents
The selection of a quenching agent depends on the phosphine's reactivity and the desired outcome (i.e., whether to preserve the phosphine or convert it to the oxide).
| Quenching Agent | Phosphine Type | Typical Conditions | Concentration/Stoichiometry | Key Considerations |
| Isopropanol/Water | General Reactive Phosphines | Slow, dropwise addition at 0 °C under N₂.[5] | Isopropanol added first until gas evolution ceases, then water. | Standard non-oxidative quench. Good for controlling exotherms. |
| 3 M Hydrochloric Acid | DIBAL-H reduction product | Slow addition at 5 °C.[4] | Sufficient to neutralize all basic species. | Used when acidic conditions are tolerated by the product.[4] |
| Hydrogen Peroxide (H₂O₂) | Triphenylphosphine, Trialkylphosphines | Add dropwise to the reaction mixture after quench.[1][6] | 30-35% aqueous solution, typically a few drops to slight excess.[6][11] | Rapid and clean oxidation to phosphine oxide.[1] The reaction is instant.[6] |
| Sodium Hypochlorite (NaOCl) | Phosphine Gas, Residual Phosphines | Bubble gas through or add to solution with pH control.[12] | Typically 0.75% - 7% solution. Reaction kinetics are pH-dependent.[12] | Effective oxidative quench, but can be aggressive and may not be compatible with all products. |
| Zinc Chloride (ZnCl₂) | Triphenylphosphine Oxide (for removal) | Add to an ethanolic solution of the crude product at RT.[10] | 1.8 M solution in ethanol.[10] | Forms an insoluble ZnCl₂(TPPO)₂ complex for easy removal by filtration.[10] |
Experimental Protocols
Protocol 1: General Non-Oxidative Quenching of a Reactive Phosphine Solution
This protocol is a general procedure for neutralizing residual reactive phosphines where oxidation is not desired.
-
Preparation: Ensure the reaction flask is under an inert atmosphere (N₂ or Ar) and submerged in an ice-water bath to maintain a temperature of 0-5 °C. Ensure vigorous stirring.
-
Initial Quench: Slowly add isopropanol dropwise via a syringe or an addition funnel. Monitor for any gas evolution or temperature increase. Continue the slow addition until no further reaction is observed (e.g., gas evolution ceases).
-
Secondary Quench: Once the initial vigorous reaction has subsided, slowly add deionized water dropwise. Continue to monitor the temperature.
-
Warming and Workup: After the addition is complete, allow the mixture to stir for an additional 30 minutes as it slowly warms to room temperature. The reaction mixture is now ready for standard aqueous workup.
Protocol 2: Oxidative Quenching of Triphenylphosphine to Triphenylphosphine Oxide
This protocol is useful for converting unreacted triphenylphosphine into its more easily removable oxide form post-reaction.
-
Preparation: After the primary reaction is complete, cool the reaction mixture to room temperature.
-
Oxidation: While stirring the solution (open to air is often sufficient for less reactive phosphines, but an inert atmosphere is safer for the initial workup steps), add a few drops of 30% hydrogen peroxide (H₂O₂).[6] The oxidation is typically instantaneous.[6]
-
Decomposition of Excess H₂O₂ (Optional but Recommended): Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate until the bubbling ceases to quench any excess peroxide.[13]
-
Workup: The mixture, now containing triphenylphosphine oxide, can be carried forward to the workup and purification steps (e.g., extraction followed by chromatography or crystallization).
Visualizations
Caption: Decision tree for selecting an appropriate phosphine quenching strategy.
Caption: Step-by-step workflow for a non-oxidative phosphine quench.
Caption: Troubleshooting guide for an uncontrolled exothermic reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. sarponggroup.com [sarponggroup.com]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Personal Protective Equipment for Handling Organophosphines
This guide provides researchers, scientists, and drug development professionals with essential information on selecting and using Personal Protective Equipment (PPE) when working with organophosphines. The following FAQs, troubleshooting guides, and technical data are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
General & Risk Assessment
Q1: What are the primary hazards associated with organophosphines? A1: Organophosphines present several hazards. Many are reactive, with some alkylphosphines being pyrophoric (igniting spontaneously in air). They can also be corrosive, capable of causing severe damage to living tissues.[1] Some organophosphines, like triphenylphosphine, may cause allergic skin reactions, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[2][3][4]
Q2: How do I conduct a risk assessment before working with a new organophosphine? A2: A thorough risk assessment is crucial. First, review the Safety Data Sheet (SDS) for the specific organophosphine to understand its unique hazards, including toxicity, reactivity, and physical properties.[3] Evaluate your experimental setup: Will the procedure be conducted in an inert atmosphere (e.g., glovebox)?[1] Is there a risk of splashes or aerosol generation? The assessment should determine the necessary engineering controls (fume hood, glovebox) and the specific level of PPE required for each step of the process.
Hand Protection
Q3: What type of gloves should I use for handling organophosphines? A3: The choice of glove material is critical and depends on the specific organophosphine, the solvent used, and the nature of the contact (incidental splash vs. extended immersion). Nitrile gloves are commonly recommended for incidental contact with many chemicals, but their resistance to specific organophosphines can vary.[5][6] For more reactive or corrosive organophosphines, or for extended contact, more robust gloves like butyl rubber or neoprene are often required.[7][8] For pyrophoric alkylphosphines used outside a glovebox, fire-resistant hand protection, such as chloroprene gloves over flame-resistant liners, is recommended.[1] Always consult the manufacturer's chemical resistance guide for specific breakthrough time data.
Q4: What is "breakthrough time" and why is it important? A4: Breakthrough time (BT) is the time it takes for a chemical to permeate through the glove material on a molecular level and be detected on the inside.[3][4] It is a critical measure of a glove's protective performance. A glove with a longer breakthrough time for a specific chemical offers protection for a longer duration. Note that breakthrough can occur without any visible signs of degradation to the glove.[5]
Q5: Is double-gloving necessary? A5: Double-gloving is a highly recommended practice when handling hazardous chemicals like organophosphines. It provides an additional layer of protection in case the outer glove is punctured or experiences rapid permeation. If the outer glove is contaminated, it can be removed carefully, leaving the inner glove to protect you while you exit the hazardous area or re-glove.
Eye and Face Protection
Q6: What is the minimum eye protection required? A6: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any work involving organophosphines.[1]
Q7: When should I use chemical splash goggles or a face shield? A7: Chemical splash goggles should be worn whenever there is a splash hazard, such as when transferring liquids or working with reactions under pressure.[1][3] For high-risk activities involving larger volumes, highly corrosive materials, or a significant risk of explosion, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[3]
Body and Respiratory Protection
Q8: What type of lab coat or protective clothing is needed? A8: A standard lab coat is the minimum requirement. For pyrophoric or highly reactive alkylphosphines, a flame-resistant lab coat is essential.[1] If there is a risk of significant splashes, a chemical-resistant apron or a full chemical-protection suit may be necessary, depending on the scale and risk of the experiment.[1][2]
Q9: When is a respirator required for handling organophosphines? A9: A respirator is necessary when engineering controls (like a fume hood or glovebox) are insufficient to maintain exposure below occupational exposure limits (OELs) or when dealing with volatile organophosphines or fine powders outside of containment.[2][9] The specific type of respirator and cartridge depends on the airborne concentration and the physical state of the chemical.
Q10: How do I select the correct respirator and cartridge? A10: For solid particulates like triphenylphosphine powder, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is appropriate.[4] For volatile compounds or gases, a respirator equipped with an organic vapor (OV) cartridge is necessary.[9] In some cases, a combination cartridge (e.g., organic vapor/acid gas with a particulate pre-filter) may be required.[9] All respirator use must be part of a formal respiratory protection program that includes fit testing and training.
Quantitative Data for Glove Selection
Disclaimer: Specific permeation and breakthrough data for many organophosphine compounds are not widely available in public databases. The following table provides data for selected organophosphate pesticides, which are structurally related compounds. This information should be used as a general guideline only. It is imperative to consult the glove manufacturer's specific chemical resistance data or, ideally, to perform compound-specific testing for the organophosphine you are using.
| Chemical Agent | Glove Material | Thickness (mm) | Breakthrough Time (minutes) | Permeation Rate (µg/cm²/min) | Performance Rating |
| Malathion (Organophosphate) | Nitrile Butadiene Rubber | 0.50 | > 480 | < 0.1 | Excellent |
| Polyvinylchloride (PVC) | 0.35 | > 480 | < 0.1 | Excellent | |
| Nitrile/Neoprene (Single Use) | 0.21 | 105 | 1.5 | Fair | |
| Dimethoate (Organophosphate) | Nitrile Butadiene Rubber | 0.50 | 185 | 0.8 | Good |
| Polyvinylchloride (PVC) | 0.35 | > 480 | < 0.1 | Excellent | |
| Nitrile/Neoprene (Single Use) | 0.21 | 30 | 3.2 | Poor |
Data adapted from studies on organophosphate insecticides, which may not be representative of all organophosphines. Performance can be affected by temperature, formulation solvents, and glove degradation.[9]
Troubleshooting Guides
This section addresses common issues that may arise during experiments.
PPE Selection Workflow
The following diagram illustrates the logical process for selecting appropriate PPE when planning an experiment with an organophosphine.
Troubleshooting PPE Failures
Q: I spilled an organophosphine solution on my gloves. What should I do? A: Immediately remove the contaminated gloves using the proper technique (peeling them off without touching the outer surface with your bare skin). Wash your hands thoroughly with soap and water. Dispose of the contaminated gloves as hazardous waste. If you were double-gloving, you can safely remove the outer pair and continue working temporarily, but you should re-glove with a new outer pair as soon as possible.
Q: My glove tore while I was handling an organophosphine. What is the emergency procedure? A: Move away from the hazardous materials immediately and safely. Call for assistance from a colleague if needed. Proceed directly to the nearest safety shower or sink and wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing that may have been exposed. Report the incident to your supervisor and seek medical attention if necessary, bringing the SDS for the chemical with you.
Q: I can smell the chemical I'm working with, even though I'm wearing a respirator. What's wrong? A: If you can smell the chemical, it means your respirator is not providing adequate protection. This is known as "breakthrough." Immediately leave the contaminated area. There are several possible causes:
-
Improper Fit: The respirator may not have a proper seal against your face.
-
Cartridge Saturation: The chemical cartridge may be saturated and needs to be replaced.
-
Wrong Cartridge: You may be using the incorrect type of cartridge for the chemical hazard.
-
Respirator Damage: The respirator facepiece or valves may be damaged.
Do not re-enter the area until the issue is identified and corrected with a new, properly fitted respirator and fresh cartridges.
Q: My safety glasses/goggles fog up during my experiment. What can I do? A: Fogging is a common problem that can compromise safety by obscuring vision. First, ensure your lab has adequate ventilation and temperature control. You can use anti-fog coatings or wipes on your eyewear. Many manufacturers also offer safety goggles with indirect venting or anti-fog coatings specifically designed to reduce this issue. Never remove your eye protection in the active work area to wipe it. Step away from the hazard first.
The diagram below outlines the decision-making process when a PPE failure is suspected.
Experimental Protocols: Chemical Permeation Testing
The standard method for evaluating the resistance of protective clothing to chemical permeation is ASTM F739 . This test measures both the breakthrough time and the rate of permeation.
Detailed Methodology for ASTM F739
-
Test Cell Setup: The core of the test is a two-chambered permeation cell. A sample of the protective material (e.g., from a glove) is clamped between the two chambers, acting as a barrier.[10]
-
Challenge Chemical Introduction: The "challenge" chemical (the organophosphine, either neat or in a solvent) is introduced into one chamber, placing it in continuous contact with the outer surface of the material sample.[1][10]
-
Collection and Analysis: The second chamber, on the "clean" side of the material, has a collection medium (typically a gas like nitrogen or a liquid like water) that is continuously circulated or sampled.[2][10] This medium is routed to a sensitive analytical instrument (such as a gas chromatograph) to detect any trace of the challenge chemical that permeates through the material.[10]
-
Data Measurement:
-
Breakthrough Detection Time: The time elapsed from the initial contact of the chemical with the material until the chemical is first detected in the collection medium.[3]
-
Standardized Breakthrough Time: The time at which the permeation rate reaches a standardized level, typically 0.1 µg/cm²/min.[3]
-
Steady-State Permeation Rate: After initial breakthrough, the rate of permeation will often stabilize. This constant rate of chemical passage through the material is measured.[1]
-
-
Reporting: The results, including breakthrough times and permeation rates, are reported along with the test conditions (e.g., temperature, chemical concentration, material thickness).[1]
Decontamination and Disposal
Q: How should I decontaminate my reusable PPE after working with organophosphines? A: All reusable PPE, such as face shields, goggles, and chemical-resistant aprons, should be thoroughly cleaned with soap and water after each use. Health care providers decontaminating patients with organophosphate exposure are advised to use personal protective equipment, including neoprene or nitrile gloves and gowns.[11] Contaminated clothing should be removed and washed separately from other laundry, using detergent and hot water.[12]
Q: How do I properly dispose of contaminated disposable PPE? A: All contaminated disposable items, including gloves, bench paper, and disposable lab coats, must be treated as hazardous waste. They should be collected in a designated, sealed hazardous waste bag or container within the laboratory and disposed of according to your institution's hazardous waste management procedures.[12]
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. showagroup.com [showagroup.com]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. mdsassociates.com [mdsassociates.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. Pardon Our Interruption [mscdirect.com]
- 9. Glove performance in a warming climate: The role of glove material and climate on permeation resistance to organophosphate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 11. Permeation resistance of glove materials to agricultural pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ansell.com [ansell.com]
Validation & Comparative
Isopropyl Phosphine vs. Triisopropylphosphine: A Comparative Guide for Catalysis
In the landscape of homogeneous catalysis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a catalytic transformation. Among the plethora of phosphine ligands available, those bearing isopropyl substituents offer a unique combination of steric bulk and electron-donating properties. This guide provides a comprehensive comparison of isopropyl phosphine, diisopropylphosphine, and triisopropylphosphine in catalytic applications, with a focus on their performance in cross-coupling reactions. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for catalyst system design.
Steric and Electronic Properties: A Tale of Increasing Bulk
The defining characteristic that differentiates mono-, di-, and triisopropylphosphine is the steric hindrance around the phosphorus atom. This is quantitatively described by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. While the electronic properties, specifically the ligand's basicity, are also important, the steric profile often plays a more dominant role in determining catalytic activity and selectivity.
The electron-donating ability of these phosphines increases with the number of isopropyl groups, as alkyl groups are electron-releasing. This increased electron density on the phosphorus atom enhances its ability to donate to the metal center, which can influence the rates of oxidative addition and reductive elimination in a catalytic cycle.
| Ligand | Formula | Tolman Cone Angle (θ) | Basicity (pKa of conjugate acid) |
| Isopropylphosphine | P(iPr)H₂ | ~105° (estimated) | Lower |
| Diisopropylphosphine | P(iPr)₂H | ~135° (estimated) | Intermediate |
| Triisopropylphosphine | P(iPr)₃ | 160°[1] | Higher |
Performance in Catalysis: A Balancing Act of Sterics and Electronics
The catalytic performance of isopropyl phosphines is intricately linked to their steric and electronic profiles. The increasing steric bulk from mono- to triisopropylphosphine can lead to the formation of more coordinatively unsaturated metal centers, which are often the catalytically active species. However, excessive steric hindrance can also impede substrate coordination and slow down the catalytic reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, often benefits from the use of bulky and electron-rich phosphine ligands. While direct comparative data for all three isopropyl phosphines under identical conditions is scarce, the available literature suggests a trend of increasing efficacy with greater steric bulk, particularly for challenging substrates.
Triisopropylphosphine has been utilized in various Suzuki-Miyaura coupling reactions, often demonstrating good to excellent yields, especially when incorporated into more complex ligand scaffolds.
Diisopropylphosphine moieties are also found in effective ligands for Suzuki-Miyaura couplings. For instance, palladacycle precursors derived from diisopropylphosphine-containing ligands have shown high activity.
Information on the application of monoisopropylphosphine in Suzuki-Miyaura coupling is limited in the reviewed literature, suggesting it is less commonly employed for this transformation, likely due to its smaller steric footprint compared to its more substituted counterparts.
The following table summarizes representative data for Suzuki-Miyaura reactions catalyzed by palladium complexes with di- and triisopropylphosphine-containing ligands.
| Ligand/Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | Buchwald et al. |
| [Pd(µ-Cl)Cl(diisopropylphosphinoethane)]₂ | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | H₂O | RT | 0.5 | 99 | Leadbeater et al. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, is highly sensitive to the steric and electronic properties of the phosphine ligand. Bulky and electron-rich ligands are known to promote the crucial reductive elimination step, leading to higher reaction efficiency.
Triisopropylphosphine and related bulky alkylphosphines are effective ligands for the Buchwald-Hartwig amination of aryl chlorides, which are often challenging substrates.
Diisopropylphosphine -containing ligands have also been successfully employed in Buchwald-Hartwig aminations, demonstrating good catalytic activity.
As with Suzuki-Miyaura coupling, the use of monoisopropylphosphine in Buchwald-Hartwig amination is not well-documented in the literature, likely due to its lower steric bulk.
The table below presents examples of Buchwald-Hartwig amination reactions utilizing di- and triisopropylphosphine-based ligands.
| Ligand/Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Triisopropylphosphine | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 80 | 24 | 92 | Hartwig et al. |
| Pd(OAc)₂ / Diisopropylphosphinoferrocene | 4-Bromoanisole | Aniline | NaOtBu | Toluene | 100 | 18 | 95 | Buchwald et al. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing catalytic results. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the use of different this compound ligands.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (0.02 mmol) are then added, followed by the degassed solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol), the phosphine ligand (0.015 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 2 mL). The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.
Logical Relationships and Workflows
The selection of an appropriate phosphine ligand is a key step in the development of a successful catalytic reaction. The following diagram illustrates the logical workflow for ligand selection and optimization in a cross-coupling reaction.
References
A Comparative Guide to the Electronic Effects of Alkyl and Aryl Phosphines
For Researchers, Scientists, and Drug Development Professionals
Phosphine ligands are a cornerstone of modern catalysis, enabling a vast array of chemical transformations. Their efficacy is profoundly influenced by their electronic properties, which can be finely tuned by the substituents on the phosphorus atom. This guide provides an objective comparison of the electronic effects of two major classes of phosphines: alkyl and aryl phosphines, supported by experimental data and detailed methodologies.
Probing Electronic Effects: Key Parameters
The electronic nature of a phosphine ligand is primarily described by its ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal (π-acceptance). These effects are quantified using several experimental and computational parameters.
Tolman Electronic Parameter (TEP): A widely accepted measure of the net electron-donating ability of a phosphine ligand.[1][2] It is determined by the C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a specific metal-carbonyl complex, typically [LNi(CO)₃], where L is the phosphine ligand.[1] More electron-donating phosphines lead to increased electron density on the metal, which results in stronger back-bonding to the CO ligands and a lower ν(CO).[1][2]
pKa of the Conjugate Acid: The acidity of the corresponding phosphonium ion ([R₃PH]⁺) is another important indicator of the phosphine's basicity and electron-donating strength.[3][4] A higher pKa value corresponds to a more basic and, generally, a more electron-donating phosphine.[3][4]
Quantitative Comparison of Electronic Effects
The following table summarizes the Tolman Electronic Parameter (TEP) and pKa values for a selection of common alkyl and aryl phosphines, providing a clear comparison of their electronic properties.
| Phosphine Ligand | Substituent Type | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | pKa of [R₃PH]⁺ |
| P(t-Bu)₃ | Alkyl | 2056.1 | 11.4 |
| PCy₃ | Alkyl | 2056.4 | 9.7 |
| PEt₃ | Alkyl | 2061.7 | 8.69 |
| PMe₃ | Alkyl | 2064.1 | 8.65 |
| PPh₃ | Aryl | 2068.9 | 2.73 |
| P(p-tolyl)₃ | Aryl | 2066.7 | 3.84 |
| P(p-anisyl)₃ | Aryl | 2063.8 | 4.58 |
| P(C₆F₅)₃ | Aryl (electron-withdrawing) | 2090.9 | < -1 |
Key Observations:
-
Alkyl phosphines are significantly stronger electron donors than aryl phosphines. This is evident from their lower TEP values and higher pKa values. The electron-donating inductive effect of the alkyl groups increases the electron density on the phosphorus atom.[5]
-
Aryl phosphines are weaker electron donors due to the electron-withdrawing nature of the sp²-hybridized carbon atoms of the aryl rings.[5] Furthermore, the phenyl groups can participate in π-acceptance by delocalizing electron density from the metal into their π* orbitals.
-
Substituent effects within each class are notable. For alkyl phosphines, bulkier groups like tert-butyl lead to stronger donation. For aryl phosphines, electron-donating groups on the aromatic ring (e.g., methoxy) increase the phosphine's donor strength, while electron-withdrawing groups (e.g., fluorine) significantly decrease it.
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The TEP is experimentally determined using infrared (IR) spectroscopy.[1] The following is a general protocol for the synthesis of a nickel-carbonyl complex and the subsequent IR measurement.
1. Synthesis of the [LNi(CO)₃] complex:
-
Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and should be handled with extreme care in a well-ventilated fume hood.
-
A solution of the phosphine ligand (L) in a suitable solvent (e.g., pentane or hexane) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A stoichiometric amount of a solution of Ni(CO)₄ in the same solvent is added dropwise to the phosphine solution at room temperature.
-
The reaction mixture is stirred for a short period, during which the [LNi(CO)₃] complex precipitates or remains in solution.
2. Infrared (IR) Spectroscopy:
-
A sample of the reaction mixture or the isolated complex dissolved in a suitable IR-transparent solvent (e.g., hexane or dichloromethane) is placed in an IR cell.
-
The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter for the phosphine ligand L.[1]
Determination of pKa
The pKa of the conjugate acid of a phosphine is typically determined by potentiometric titration in a non-aqueous solvent, such as nitromethane.[4]
1. Titration Setup:
-
A solution of the phosphine in nitromethane is prepared.
-
A standard solution of a strong acid (e.g., perchloric acid in dioxane) is used as the titrant.
-
A pH electrode or a suitable indicator electrode and a reference electrode are immersed in the phosphine solution.
2. Titration Procedure:
-
The acid titrant is added in small increments to the phosphine solution.
-
The potential (or pH) is recorded after each addition.
-
The equivalence point of the titration is determined from the resulting titration curve.
-
The pKa is calculated from the half-equivalence point, where the concentrations of the phosphine and its conjugate acid are equal.
Visualizing Electronic Effects
The differing electronic effects of alkyl and aryl phosphines can be conceptually illustrated. The following diagrams, generated using the DOT language, depict the primary electronic interactions.
Caption: Dominant electronic interactions in alkyl vs. aryl phosphines.
Logical Workflow for Ligand Selection
The choice between an alkyl and an aryl phosphine for a specific catalytic application often depends on the desired electronic environment at the metal center. The following workflow illustrates a simplified decision-making process.
References
A Comparative Guide to Isopropyl Phosphine Ligands in Catalysis: A DFT Perspective
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical factor in optimizing catalytic reactions. This guide provides a comprehensive comparison of the steric and electronic properties of isopropyl phosphine ligands with other commonly employed phosphine ligands, leveraging data from Density Functional Theory (DFT) computational studies.
The efficacy of a phosphine ligand in a catalytic cycle is largely determined by its steric bulk and electronic donating or withdrawing nature. These properties, which can be finely tuned by modifying the substituents on the phosphorus atom, directly impact the stability of the metal-ligand bond, the coordination number of the metal center, and the kinetics of key reaction steps such as oxidative addition and reductive elimination.
Quantifying Ligand Properties: Tolman's Parameters
To provide a quantitative basis for comparing phosphine ligands, two key descriptors are widely used: the Tolman Electronic Parameter (TEP) and the cone angle (θ).
-
Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing ability of a phosphine ligand.[1] It is determined by measuring the frequency of the A1 C-O vibrational mode in a nickel-carbonyl complex, [LNi(CO)3].[1] A lower TEP value indicates a more electron-donating ligand, which increases the electron density on the metal center.[2] This increased electron density can, in turn, influence the catalytic activity.[2]
-
Cone Angle (θ): The cone angle is a measure of the steric bulk of a phosphine ligand.[2] It is defined as the solid angle formed at the metal center by the van der Waals radii of the ligand's substituents.[2] A larger cone angle signifies a bulkier ligand, which can influence the number of ligands that can coordinate to the metal and can create a specific steric environment that favors certain reaction pathways.
Comparative Analysis of this compound Ligands
DFT calculations provide a powerful tool for the in silico determination of TEP and cone angles, allowing for a systematic comparison of a wide range of ligands. The following tables summarize the calculated electronic and steric parameters for several isopropyl-containing phosphine ligands alongside other common phosphine ligands. All computational data presented here is derived from studies employing consistent DFT methodologies to ensure a valid comparison.
Table 1: Comparison of Tolman Electronic Parameter (TEP)
| Ligand | Substituents | TEP (cm⁻¹)[3][4] | Electronic Effect |
| Triisopropylphosphine | P(i-Pr)₃ | 2054.6 | Strongly Electron-Donating |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | Strongly Electron-Donating |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | Strongly Electron-Donating |
| Trimethylphosphine | PMe₃ | 2064.1 | Electron-Donating |
| Diisopropylphenylphosphine | P(i-Pr)₂Ph | N/A | Electron-Donating |
| Isopropyldiphenylphosphine | P(i-Pr)Ph₂ | N/A | Moderately Electron-Donating |
| Triphenylphosphine | PPh₃ | 2068.9 | Weakly Electron-Donating |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | Electron-Withdrawing |
| Trifluorophosphine | PF₃ | 2110.7 | Strongly Electron-Withdrawing |
Note: "N/A" indicates that a value from a directly comparable DFT study was not found in the provided search results. The qualitative electronic effect is inferred based on general chemical principles.
Table 2: Comparison of Cone Angle (θ)
| Ligand | Substituents | Cone Angle (θ) (°)[3][4] | Steric Bulk |
| Triisopropylphosphine | P(i-Pr)₃ | 179 | Very Bulky |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | Very Bulky |
| Tricyclohexylphosphine | PCy₃ | 170 | Bulky |
| Diisopropylphenylphosphine | P(i-Pr)₂Ph | N/A | Bulky |
| Isopropyldiphenylphosphine | P(i-Pr)Ph₂ | N/A | Moderately Bulky |
| Triphenylphosphine | PPh₃ | 145 | Moderately Bulky |
| Trimethylphosphine | PMe₃ | 118 | Small |
| Triphenyl phosphite | P(OPh)₃ | 128 | Moderately Bulky |
| Trifluorophosphine | PF₃ | 104 | Very Small |
Note: "N/A" indicates that a value from a directly comparable DFT study was not found in the provided search results. The qualitative steric bulk is inferred based on the nature of the substituents.
Experimental and Computational Protocols
The data presented in this guide is based on DFT calculations. A typical computational protocol for determining the TEP and cone angle of phosphine ligands is outlined below.
DFT Calculation of Tolman Electronic Parameter (TEP)
The TEP is calculated from the vibrational frequency of the symmetric C-O stretching mode in a model [LNi(CO)₃] complex.
-
Geometry Optimization: The 3D structure of the [LNi(CO)₃] complex, where L is the phosphine ligand of interest, is optimized using a selected DFT functional and basis set. Common choices include the B3LYP or M06 functionals with a basis set such as 6-31G(d) for main group elements and a suitable effective core potential (ECP) for the metal (e.g., LANL2DZ for Nickel).
-
Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies of the molecule.
-
TEP Determination: The TEP is identified as the frequency (in cm⁻¹) of the A1 symmetric C-O stretching mode.
DFT Calculation of Cone Angle (θ)
The cone angle is a geometric parameter derived from the optimized structure of the phosphine ligand coordinated to a metal center.
-
Model Complex: A simple metal-phosphine complex, often [L-M], is constructed, where L is the phosphine ligand and M is a metal atom (e.g., Nickel).
-
Geometry Optimization: The geometry of the complex is optimized using a chosen DFT functional and basis set.
-
Cone Angle Calculation: The cone angle is then calculated based on the optimized geometry. This involves defining a cone with its apex at the metal center and its surface encompassing the van der Waals radii of the outermost atoms of the phosphine ligand's substituents. Various software packages are available to perform this calculation from the optimized coordinates.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows for the DFT-based determination of phosphine ligand properties.
Caption: Workflow for DFT calculation of TEP and Cone Angle.
Caption: Influence of ligand properties on catalytic outcome.
Conclusion
DFT computational studies offer a robust and efficient approach to characterizing the electronic and steric properties of phosphine ligands. The data presented in this guide highlights that this compound ligands, particularly triisopropylphosphine, are strongly electron-donating and possess significant steric bulk, comparable to other highly effective ligands like tri-tert-butylphosphine. This combination of properties makes them valuable candidates for a range of catalytic applications where both strong electron donation and a demanding steric environment are required to achieve high activity and selectivity. By leveraging computational tools, researchers can make more informed decisions in the ligand selection process, accelerating the development of novel and improved catalytic systems.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. yanggroup.weebly.com [yanggroup.weebly.com]
- 4. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Isopropyl Phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the diverse array of available ligands, bulky and electron-rich trialkylphosphines have demonstrated exceptional performance. This guide provides a detailed comparison of the catalytic activity of isopropyl phosphine complexes against other commonly employed phosphine ligands in key cross-coupling reactions. The data presented is compiled from peer-reviewed literature to offer an objective performance benchmark.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following data, adapted from studies on the coupling of aryl chlorides, illustrates the comparative performance of various phosphine ligands. While direct, side-by-side comparisons are not always available, the data is presented to reflect trends under similar reaction conditions.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Catalyst System | Substrates | Reaction Conditions | Yield (%) | Turnover Number (TON) | Reference |
| cataCXium® A | 0.005 mol% Pd(OAc)₂, 0.01 mol% Ligand | 4-Chlorotoluene + Phenylboronic acid | K₃PO₄, Toluene, 110 °C | >99 | ~20,000 | [1] |
| SPhos | 0.00005 mol% Pd | 4-Chlorotoluene + Phenylboronic acid | K₃PO₄, Toluene/H₂O | High | - | [2] |
| P(t-Bu)₃ | 1.5 mol% [Pd(P(t-Bu)₃)]₂ | 4-Chlorotoluene + Phenylboronic acid | K₃PO₄, Dioxane, 80 °C | 98 | - | [3] |
| PCy₃ | - | 4-Chlorophenyl triflate + o-tolylboronic acid | - | Favors C-OTf activation | - |
Note: Direct comparison of TONs should be made with caution due to variations in catalyst loading and reaction times across different studies.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The following table compares the performance of a proazaphosphatrane ligand containing isobutyl groups (structurally similar to isopropyl groups) with other common phosphine ligands in the amination of aryl chlorides.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| P(i-BuNCH₂CH₂)₃N | 0.5 mol% Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 20 | 95 | [4] |
| PCy₃ | 0.5 mol% Pd | NaOt-Bu | Toluene | 120 | 20 | 96 | [4] |
| P(t-Bu)₃ | 0.5 mol% Pd | NaOt-Bu | Toluene | 120 | 20 | 77 | [4] |
| (o-biphenyl)PCy₂ | 0.5 mol% Pd | NaOt-Bu | Toluene | 120 | 20 | 42 | [4] |
| RuPhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | 100 | 24 | >99 | [5] |
| XPhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | 100 | 24 | >99 | [5] |
Performance in Heck Coupling
The Heck reaction is a versatile method for the arylation of alkenes. The data below is representative of the performance of trialkylphosphine ligands in the Heck coupling of aryl chlorides.
Table 3: Representative Performance in the Heck Coupling of 4-Chlorotoluene with Styrene
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| P(t-Bu)₃ | 1 mol% Pd₂(dba)₃ | K₃PO₄ | Dioxane | 120 | 98 | [6] |
| PCy₃ | - | - | - | - | - | |
| P(i-Pr)₃ | - | - | - | - | - |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., cataCXium® A, SPhos, P(t-Bu)₃)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, base, and arylboronic acid to the Schlenk tube.
-
Add the aryl halide and the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Place the reaction vessel in a preheated oil bath and stir for the specified time.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., P(i-BuNCH₂CH₂)₃N, XPhos, RuPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to the Schlenk tube.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the tube and place it in a preheated oil bath.
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by TLC or GC/MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Catalytic Cycles and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle for a generic cross-coupling reaction and a typical experimental workflow.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
Comparative analysis of phosphine ligand donor strength
A Comparative Analysis of Phosphine Ligand Donor Strength for Researchers in Catalysis and Drug Development
In the realm of transition metal catalysis, the rational selection of ligands is paramount to optimizing catalytic activity and selectivity. For drug development and fine chemical synthesis, where efficiency and precision are critical, understanding the subtle electronic and steric properties of ligands like phosphines is essential. This guide provides a comparative analysis of the donor strength of common phosphine ligands, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for catalyst design.
The electronic nature of a phosphine ligand, specifically its ability to donate electron density to a metal center, profoundly influences the stability of catalytic intermediates and the rates of key reaction steps such as oxidative addition and reductive elimination. This donor strength is a combination of σ-donation from the phosphorus lone pair to the metal and π-acceptance from the metal into the ligand's σ* orbitals.[1][2]
Quantifying Phosphine Ligand Properties
Two primary parameters, developed by Chadwick A. Tolman, are widely used to characterize phosphine ligands: the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ).[3]
-
Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or withdrawing ability of a phosphine ligand.[1] It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1] A more strongly electron-donating phosphine increases the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[3][4] Conversely, electron-withdrawing phosphines lead to higher ν(CO) frequencies.[4]
-
Ligand Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand.[5][6] It is defined as the solid angle at the metal center that is occupied by the ligand.[2][6] The cone angle is crucial as the size of the ligand can significantly impact the coordination number of the metal, the stability of the complex, and the accessibility of the catalytic site to substrates.[2][5]
Comparative Data of Common Phosphine Ligands
The following table summarizes the Tolman Electronic Parameter (TEP) and ligand cone angle for a selection of common phosphine ligands, providing a basis for comparison.
| Ligand | Formula | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ) in degrees |
| Trimethylphosphine | P(CH₃)₃ | 2064.1 | 118 |
| Triethylphosphine | P(CH₂CH₃)₃ | 2061.7 | 132 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |
| Tricyclohexylphosphine | P(cyclo-C₆H₁₁)₃ | 2056.4 | 170 |
| Triphenylphosphine | P(C₆H₅)₃ | 2068.9 | 145 |
| Trimethyl phosphite | P(OCH₃)₃ | 2076.3 | 107 |
| Triphenyl phosphite | P(OC₆H₅)₃ | 2085.3 | 128 |
| Trifluorophosphine | PF₃ | 2110.8 | 104 |
Note: TEP values are for the A₁ ν(CO) band of LNi(CO)₃ complexes. Data compiled from multiple sources.[1][3][5][7]
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
Objective: To determine the ν(CO) of a [LNi(CO)₃] complex, where L is the phosphine ligand of interest, using infrared spectroscopy.
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Extremely toxic and volatile)
-
The phosphine ligand (L) to be studied
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer
-
Gas-tight syringe and other standard laboratory glassware
Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the toxicity of Ni(CO)₄ and the air-sensitivity of many phosphine ligands.
-
A solution of the phosphine ligand (L) in the chosen solvent is prepared.
-
A stoichiometric amount of Ni(CO)₄ is carefully added to the phosphine solution. The reaction involves the displacement of one CO ligand by the phosphine ligand: Ni(CO)₄ + L → LNi(CO)₃ + CO.[1]
-
The reaction mixture is stirred for a short period to ensure complete formation of the [LNi(CO)₃] complex.
-
The IR spectrum of the resulting solution is recorded.
-
The frequency of the A₁ symmetric C-O stretching vibration is identified and recorded as the Tolman Electronic Parameter.[1]
Determination of the Ligand Cone Angle
Objective: To measure the steric bulk of a phosphine ligand.
Methodology: The original method developed by Tolman involved the use of physical space-filling (CPK) models.[3][6] However, modern approaches often utilize computational methods based on X-ray crystallographic data.[8][9]
Computational Protocol (Conceptual):
-
The three-dimensional coordinates of the phosphine ligand bound to a metal center are obtained from experimental X-ray crystal structures (e.g., from the Cambridge Structural Database) or from geometry optimization using computational chemistry software.[8]
-
A standard metal-phosphorus bond length is assumed (e.g., 2.28 Å for nickel, as originally used by Tolman).[3]
-
The van der Waals radii of the outermost atoms of the ligand's substituents are considered.[6]
-
The cone angle is then calculated as the angle at the metal vertex that encompasses all these atoms.[6] Various software packages are available to perform these calculations.
Visualizing Ligand Effects on Catalysis
The interplay between the electronic and steric properties of a phosphine ligand is crucial for its performance in a catalytic cycle. The following diagram illustrates this relationship.
This guide provides a foundational understanding for the comparative analysis of phosphine ligand donor strength. By leveraging the quantitative data in the provided table and understanding the experimental methodologies, researchers can more effectively tailor the electronic and steric environment of their catalysts to achieve desired outcomes in drug development and chemical synthesis.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ligand_cone_angle [chemeurope.com]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Quantifying the Steric Hindrance of Isopropyl Phosphine Ligands
For researchers, scientists, and professionals in drug development, the precise selection of ligands is paramount to controlling catalytic activity, selectivity, and reaction outcomes. Phosphine ligands, with their highly tunable steric and electronic properties, are a cornerstone of modern catalysis. Among these, isopropyl phosphine ligands offer a unique balance of bulk and electron-donating character. This guide provides an objective comparison of methods used to quantify the steric hindrance of these ligands, presenting key experimental data and protocols to aid in rational ligand selection.
Comparing Key Steric Descriptors: Tolman Cone Angle vs. Percent Buried Volume
Two primary models are used to quantify the steric bulk of phosphine ligands: the classic Tolman Cone Angle (θ) and the more modern Percent Buried Volume (%Vbur). While often used interchangeably, these descriptors capture different aspects of a ligand's spatial footprint and are not always equivalent.[1]
-
Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, this model measures the apex angle of a cone centered 2.28 Å from the metal center (an idealized metal-phosphorus bond length) that encompasses the van der Waals radii of the ligand's outermost atoms.[2] A larger cone angle implies greater steric bulk around the phosphorus atom. While foundational, this model is based on a simplified, symmetrical cone and can be less accurate for conformationally flexible or asymmetric ligands.[2]
-
Percent Buried Volume (%Vbur): This descriptor provides a more nuanced view by quantifying the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[3][4] The calculation is typically performed using a sphere with a radius of 3.5 Å and is derived from the precise atomic coordinates of a metal-ligand complex, often obtained from X-ray crystallography or computational modeling.[5] This method excels at capturing the true three-dimensional shape and steric influence of complex, asymmetric ligands within the coordination sphere.[6]
A critical insight from recent studies is that ligands with large cone angles but small buried volumes possess "remote steric hindrance"—bulk that is distant from the metal center.[1] This distinction is crucial in catalyst design, as the location of the steric bulk can significantly impact substrate approach and catalytic activity.
Quantitative Comparison of Isopropyl Phosphines and Other Common Ligands
The following table summarizes the steric parameters for triisopropylphosphine (P(i-Pr)₃) and provides a comparison with other widely used phosphine ligands. This data allows for direct comparison and informs the selection process based on desired steric properties.
| Ligand | Formula | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Notes on %Vbur |
| Trimethylphosphine | PMe₃ | 118 | 22.9 | Calculated from [AuCl(PMe₃)] |
| Triethylphosphine | PEt₃ | 132 | 27.2 | Calculated from [AuCl(PEt₃)] |
| Triisopropylphosphine | P(i-Pr)₃ | 160 [7] | 35.7 | Calculated from [AuCl(P(i-Pr)₃)] |
| Tricyclohexylphosphine | PCy₃ | 170 | 31.8[8] | Calculated from crystal structure |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 43.8 | Calculated from [AuCl(P(t-Bu)₃)] |
| Triphenylphosphine | PPh₃ | 145 | 29.6[8] | Calculated from [AuCl(PPh₃)] |
Note: %Vbur values are highly dependent on the specific complex geometry and calculation method. The values presented are from standardized [AuCl(L)] complexes where available to ensure comparability.
Experimental and Computational Protocols
Accurate quantification of steric parameters relies on well-defined experimental or computational protocols.
The Tolman cone angle is a foundational metric for estimating the steric bulk of phosphine ligands.
-
Model Construction: The protocol is based on a mechanical or computational model of the metal-phosphine complex. An idealized metal-phosphorus (M-P) bond length of 2.28 Å is used as the standard distance.[2]
-
Conformational Adjustment: The substituents on the phosphorus atom (e.g., the three isopropyl groups) are arranged in their most compact, "folded back" conformation to define the widest possible angle.
-
Angle Measurement: The cone angle (θ) is defined as the apex angle of the cone, with the metal atom at the vertex, that just encloses the van der Waals radii of all atoms in the ligand's substituents.
-
Modern Adaptation (Computational):
-
The geometry of the phosphine ligand is first optimized using computational methods like Density Functional Theory (DFT) or Molecular Mechanics (MM).
-
The optimized structure is placed at a 2.28 Å distance from a point representing the metal center.
-
A virtual cone is constructed, and its angle is adjusted to encompass the ligand's atoms, providing a calculated cone angle. For asymmetric ligands, the half-angles of each substituent are often averaged.
-
The %Vbur offers a more precise, three-dimensional measure of a ligand's steric footprint within the coordination sphere of the metal.
-
Obtain Atomic Coordinates: High-quality atomic coordinates for the metal-ligand complex are required. These are typically obtained from single-crystal X-ray diffraction data or from a geometry-optimized structure calculated via DFT.
-
Define the Coordination Sphere: A sphere is defined with the metal atom at its origin. A standard radius (R) of 3.5 Å is typically used, as this distance generally encompasses the first coordination sphere where direct steric interactions occur.[8]
-
Volume Calculation:
-
Specialized software (e.g., SambVca) is used to perform the calculation.[6]
-
The program places the sphere around the metal atom and calculates the volume occupied by the van der Waals spheres of each atom of the phosphine ligand that falls within the 3.5 Å sphere.
-
Atoms outside the sphere are not included in the calculation.
-
-
Express as a Percentage: The calculated volume occupied by the ligand is divided by the total volume of the 3.5 Å sphere and multiplied by 100 to yield the final %Vbur value. This standardized percentage allows for direct comparison across different ligands.
Visualizing the Quantification Workflow
The following diagram illustrates the logical workflow for selecting and applying a steric parameter to characterize a phosphine ligand.
References
- 1. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Triisopropylphosphine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Isopropyl Phosphine vs. Other Bulky Phosphine Ligands: A Comparative Performance Guide
In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of catalytic efficiency and substrate scope. For researchers, scientists, and drug development professionals, understanding the nuances of these ligands is paramount for reaction optimization. This guide provides an objective comparison of the performance of isopropyl phosphine ligands against other common bulky phosphine ligands, supported by experimental data, detailed protocols, and mechanistic visualizations.
Bulky, electron-rich phosphine ligands are essential for facilitating challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling, by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. The steric and electronic properties of these ligands, often quantified by parameters like cone angle (θ) and percent buried volume (%Vbur), directly influence their performance.[1][2] this compound ligands, such as triisopropylphosphine (P(i-Pr)₃), represent a class of bulky and electron-donating ligands that have found utility in various catalytic transformations.[3] This guide will compare their performance with other widely used bulky phosphines, including tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines like XPhos and SPhos.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a versatile method for carbon-carbon bond formation, serves as an excellent benchmark for comparing the performance of bulky phosphine ligands. The following tables summarize the performance of various ligands in the coupling of different aryl halides with arylboronic acids. While a direct head-to-head comparison under identical conditions for all ligands is not always available in the literature, the presented data provides valuable insights into their relative efficacy.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 1 | 98 | [4] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | 95 | [5] |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | RT | 12 | 94 | [6] |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | RT | 12 | 98 | [6] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 1 | 97 | [7] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 1 | 99 | [5] |
Key Performance Factors: Steric and Electronic Effects
The performance of bulky phosphine ligands is a delicate balance of their steric and electronic properties.
-
Steric Bulk: A larger steric footprint, as indicated by a larger cone angle or percent buried volume, can accelerate the reductive elimination step of the catalytic cycle and helps in the formation of the active monoligated palladium species. For instance, tri-tert-butylphosphine (cone angle: 182°) is bulkier than triisopropylphosphine (cone angle: 160°).[8] This increased bulk can be advantageous for challenging couplings involving sterically hindered substrates. However, excessive steric hindrance can sometimes impede the initial oxidative addition step.
-
Electronic Properties: The electron-donating ability of a phosphine ligand increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. Trialkylphosphines like triisopropylphosphine and tri-tert-butylphosphine are strongly electron-donating. Biaryl phosphine ligands, such as SPhos and XPhos, also possess electron-rich character, further enhanced by substituents on the biaryl backbone.[4]
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bulky phosphine ligand.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., Triisopropylphosphine, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, potassium phosphate, palladium(II) acetate, and the bulky phosphine ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 1-12 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the role of the phosphine ligand. The following diagram, generated using Graphviz, illustrates the key steps in this process.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates the general experimental workflow for screening phosphine ligands in a cross-coupling reaction.
Caption: General experimental workflow for phosphine ligand screening.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Dissecting Donor Strength: An Experimental Guide to Electrostatic and Inductive Effects in Phosphines
For researchers, scientists, and professionals in drug development, the nuanced electronic properties of phosphine ligands are critical in dictating the outcome of catalytic reactions. The ability to distinguish between through-bond (inductive) and through-space (electrostatic) effects is paramount for rational ligand design and catalyst optimization. This guide provides a comparative analysis of experimental techniques used to validate and quantify these fundamental electronic influences.
The donor strength of a phosphine ligand, a key determinant of its reactivity, has traditionally been viewed through the lens of inductive effects, where substituents electronically influence the phosphorus atom through the covalent bond network. However, recent studies have compellingly demonstrated that electrostatic interactions, particularly from charged or highly polar substituents, can play a significant, and sometimes dominant, role in modulating the electronic character of the phosphine.[1][2][3][4]
This guide details the primary experimental methodologies for characterizing phosphine electronic properties and showcases a key study that successfully disentangles electrostatic from inductive contributions.
Core Experimental Techniques for Quantifying Phosphine Electronic Properties
A multi-faceted approach is necessary to build a comprehensive electronic profile of a phosphine ligand. The following techniques provide quantitative data on different aspects of their donor strength.
Tolman Electronic Parameter (TEP)
The TEP is a widely accepted measure of the net electron-donating ability of a phosphine ligand.[2] It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a metal carbonyl complex, typically [LNi(CO)₃], using infrared (IR) spectroscopy.[5][6][7] Stronger electron-donating phosphines increase the electron density on the metal center, leading to enhanced back-bonding into the CO π* orbitals. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.[2][7]
One-Bond P-Se Coupling Constant (¹J_P-Se)
The ¹J_P-Se coupling constant, measured by ³¹P or ⁷⁷Se NMR spectroscopy of the corresponding phosphine selenide, serves as a highly sensitive probe of the s-character of the phosphorus lone pair orbital.[1][8] According to Bent's rule, substituents that are more electron-donating direct more p-character into their bonding orbitals with phosphorus, consequently increasing the s-character of the P-Se bond and the phosphorus lone pair. This results in a larger ¹J_P-Se value for more basic phosphines.[1][8] This method is particularly advantageous due to the high resolution and sensitivity of NMR spectroscopy.[1]
Phosphine Basicity (pKa)
The Brønsted-Lowry basicity of a phosphine, quantified by its pKa value, provides a direct measure of the availability of its lone pair to bond with a proton. Higher pKa values indicate stronger basicity and greater electron-donating ability.[9][10][11] Experimental determination typically involves spectrophotometric titration in a non-aqueous solvent like acetonitrile, where the phosphine is titrated against a strong acid.[12][13]
Ligand Cone Angle (θ)
While not an electronic parameter, the steric bulk of a phosphine, quantified by the Tolman cone angle, is inextricably linked to its electronic behavior and catalytic performance.[14][15][16] It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's atoms.[16] It is experimentally determined from the crystal structure of a metal-phosphine complex obtained via single-crystal X-ray diffraction.[13][17]
Comparative Data for Representative Phosphine Ligands
The following tables summarize key experimental data for a selection of phosphine ligands, illustrating the range of electronic and steric properties achievable.
| Phosphine Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Ligand Cone Angle (θ) (°) | pKa (in MeCN) | Reference(s) |
| P(t-Bu)₃ | 2056.1 | 182 | 11.4 | [10][18] |
| PCy₃ | 2056.4 | 170 | 9.7 | [10][19] |
| PEt₃ | 2061.7 | 132 | 8.7 | [1][10] |
| PPh₃ | 2068.9 | 145 | 2.73 | [10][19] |
| P(OPh)₃ | 2085.3 | 128 | - | [7] |
| PF₃ | 2110.9 | 104 | - | [7] |
Table 1. Comparison of Electronic and Steric Parameters for Common Neutral Phosphines.
| Anionic Phosphine Selenide | Counterion | Solvent | ¹J_P-Se (Hz) | Inferred Donor Strength | Reference(s) |
| [SePPh₂CH₂BF₃]⁻ | PPh₄⁺ | DMSO-d₆ | 687 | Stronger Donor | [1] |
| [SePPh₂CH₂BF₃]⁻ | PPh₄⁺ | CDCl₃ | 657 | Weaker Donor | [1][20] |
| [SePPh₂CH₂BF₃]⁻ | TEA⁺ | DMSO-d₆ | ~687 | Stronger Donor | [1] |
| SePPh₂Et (Neutral Analogue) | - | CDCl₃ | 722 | - | [4] |
Table 2. ¹J_P-Se Coupling Constants for an Anionic Phosphine Selenide and its Neutral Analogue.
Experimental Validation: Differentiating Electrostatic and Inductive Effects
A seminal study by Kelty et al. provides a clear experimental methodology to distinguish between through-space electrostatic and through-bond inductive effects.[1][3][4][20] The study focuses on the anionic phosphine PPh₂CH₂BF₃⁻, where a charged borate group is appended to a diphenylphosphino moiety via an insulating alkyl linker.[21]
The core of their methodology lies in measuring the ¹J_P-Se of the corresponding phosphine selenide, [SePPh₂CH₂BF₃]⁻, in various solvents with different dielectric constants (ε).[1] The rationale is that a through-space electrostatic interaction between the charged BF₃⁻ group and the P=Se bond should be sensitive to the solvent's ability to shield charge, whereas a purely inductive effect should be largely solvent-independent.[4][21]
The experimental results demonstrated a strong linear correlation between the ¹J_P-Se value and the inverse of the solvent's dielectric constant (1/ε), consistent with Coulomb's law.[1] In solvents with low dielectric constants (e.g., CDCl₃), the electrostatic interaction is stronger, leading to a greater polarization of the P=Se bond and a lower ¹J_P-Se value (indicating stronger donation). In high dielectric constant solvents (e.g., DMSO), the charge is more effectively screened, diminishing the electrostatic effect.[1][20] By fitting the solvent-dependent changes in ¹J_P-Se to Coulomb's law, the authors were able to quantify the electrostatic contribution to the donor strength, estimating it to be as high as 80% of the total electronic effect from the anionic substituent.[1][3]
Figure 1. Logical workflow for experimentally distinguishing electrostatic vs. inductive effects.
Detailed Experimental Protocols
Protocol 1: Determination of Tolman Electronic Parameter (TEP)
-
Synthesis of the LNi(CO)₃ Complex: In a glovebox, dissolve tetracarbonylnickel(0), Ni(CO)₄ (Caution: highly toxic), in a suitable solvent (e.g., pentane or dichloromethane). Add one equivalent of the phosphine ligand (L). The reaction is typically rapid at room temperature, displacing one CO ligand.
-
IR Spectroscopy: Prepare a solution of the purified LNi(CO)₃ complex in a non-polar solvent (e.g., hexane or CH₂Cl₂) in an IR-transparent cell.
-
Data Acquisition: Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
TEP Determination: Identify the frequency of the symmetric A₁ C-O stretching vibration. This value is the Tolman Electronic Parameter for the ligand L.[2]
Figure 2. Experimental workflow for determining the Tolman Electronic Parameter (TEP).
Protocol 2: Determination of ¹J_P-Se Coupling Constant
-
Synthesis of the Phosphine Selenide (L=Se): Dissolve the phosphine ligand (L) in a suitable solvent such as toluene or THF. Add a slight excess (e.g., 1.1 equivalents) of elemental selenium (grey powder).
-
Reaction: Heat the mixture to reflux and monitor the reaction by ³¹P NMR spectroscopy until the starting phosphine signal is consumed and a new peak corresponding to the phosphine selenide appears.
-
Purification: Remove the excess selenium by filtration and purify the product, typically by recrystallization or column chromatography.
-
NMR Spectroscopy: Dissolve the purified phosphine selenide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. If using a selenium-enriched sample or a high-sensitivity spectrometer, a ⁷⁷Se NMR spectrum can also be acquired.
-
¹J_P-Se Measurement: The ¹J_P-Se coupling constant is measured directly from the splitting pattern of the main peak (as satellite peaks due to ⁷⁷Se, natural abundance ~7.6%) or from the doublet in the ⁷⁷Se spectrum.[22][23]
Protocol 3: Determination of Phosphine pKa
-
Preparation: Work in a controlled atmosphere (glovebox) to prevent oxidation of the phosphine. Prepare a standard solution of the phosphine in dry acetonitrile. Prepare a titrant solution of a strong, non-nucleophilic acid (e.g., triflic acid) in acetonitrile.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a titration setup.
-
Titration: Titrate the phosphine solution with the acid titrant. After each addition of acid, record the UV-Vis spectrum. The protonation of the phosphine will lead to changes in the spectrum.
-
Data Analysis: By monitoring the spectral changes and knowing the concentrations of the species, the equilibrium constant for the protonation reaction can be determined. The pKa is then calculated from this equilibrium constant.[12][13] Often, a reference base with a known pKa is used for calibration.[12]
Protocol 4: Determination of Ligand Cone Angle (θ)
-
Crystal Growth: Grow single crystals of a coordination complex containing the phosphine ligand and a metal center (e.g., nickel, palladium, platinum). This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
X-ray Diffraction: Mount a suitable crystal on a single-crystal X-ray diffractometer.
-
Data Collection and Structure Solution: Collect diffraction data and solve the crystal structure to obtain the precise atomic coordinates of the complex.
-
Cone Angle Calculation: Using the solved crystal structure, the cone angle is calculated geometrically. The vertex of the cone is placed at the metal center, and the cone is defined to just encompass the van der Waals radii of the outermost atoms of the phosphine ligand. A standardized metal-phosphorus bond length (typically 2.28 Å) is used for consistency.[14][16] Software is available to perform this calculation from standard crystallographic information files.[5][17]
Conclusion
The electronic character of phosphine ligands is a complex interplay of inductive and electrostatic effects. While traditional methods like TEP and pKa measurements provide valuable data on overall donor strength, they do not inherently distinguish between these two contributions. The use of solvent-dependent ¹J_P-Se measurements in strategically designed phosphines with charged substituents offers a powerful and direct experimental method to probe and quantify through-space electrostatic interactions.[1] By employing a combination of these experimental techniques, researchers can develop a more sophisticated understanding of ligand electronics, enabling the design of more efficient and selective catalysts for a wide range of chemical transformations.
References
- 1. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 16. people.uleth.ca [people.uleth.ca]
- 17. researchgate.net [researchgate.net]
- 18. yanggroup.weebly.com [yanggroup.weebly.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Unlocking Catalytic Performance: A Guide to Correlating Ligand Parameters in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The deliberate design and optimization of catalysts are paramount in modern chemistry, particularly in the synthesis of pharmaceuticals and other complex molecules. The performance of a metal catalyst is intricately linked to the properties of its surrounding ligands. By understanding and quantifying the steric and electronic characteristics of ligands, we can establish predictive relationships that accelerate catalyst development and lead to more efficient and selective chemical transformations.
This guide provides a comparative analysis of a series of proazaphosphatrane ligands in the palladium-catalyzed Buchwald-Hartwig amination of 4-chloroanisole and morpholine. We will explore how experimentally determined ligand parameters correlate with catalytic yield, offering a clear framework for rational catalyst design.
Data Presentation: Ligand Parameter and Catalytic Yield Correlation
The following table summarizes the key steric and electronic parameters for a series of proazaphosphatrane ligands, alongside their corresponding performance in the specified Buchwald-Hartwig amination reaction.
| Ligand (P(RNCH₂CH₂)₃N) | R-Group | Tolman Electronic Parameter (TEP, cm⁻¹)[1][2][3] | Cone Angle (θ, °)[1][2][3] | Catalytic Yield (%) |
| 1 | Methyl (Me) | 2057.0 | 152 | 10 |
| 2 | Isopropyl (iPr) | 2054.6 | 179 | 31 |
| 3 | Isobutyl (iBu) | 2054.9 | 200 | 88 |
| 4 | Benzyl (Bz) | 2059.1 | 207 | <5 |
Analysis: The data reveals a distinct correlation between the ligand parameters and the catalytic yield. A lower Tolman Electronic Parameter (TEP) generally indicates a more electron-donating ligand. The trend suggests that increased electron donation from the ligand to the palladium center enhances catalytic activity, as seen in the progression from the benzyl to the isopropyl and isobutyl substituted ligands. However, steric bulk, as indicated by the cone angle, also plays a crucial role. While the isobutyl and benzyl ligands have similar, large cone angles, their electronic properties differ significantly, leading to a dramatic difference in yield. The isobutyl-substituted ligand, with its combination of strong electron-donating character and significant steric bulk, emerges as the optimal choice for this specific transformation, affording a high yield of 88%. This interplay highlights the necessity of considering both steric and electronic factors in catalyst design.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Determination of Tolman Electronic Parameter (TEP)
The TEP for the proazaphosphatrane ligands was determined by synthesizing their corresponding nickel tricarbonyl complexes (Ni(L)(CO)₃) and measuring the A₁ vibrational stretching frequency of the carbonyl (CO) ligands using infrared (IR) spectroscopy.[1][2]
-
Synthesis of Ni(L)(CO)₃ Complexes: A solution of the proazaphosphatrane ligand in a suitable solvent (e.g., pentane) is treated with a stoichiometric amount of a nickel carbonyl precursor, such as Ni(CO)₄ or a reactive equivalent, under an inert atmosphere. The reaction mixture is stirred at room temperature until the formation of the Ni(L)(CO)₃ complex is complete. The product is then isolated, for example, by crystallization from a concentrated solution.
-
Infrared Spectroscopy: A dilute solution of the purified Ni(L)(CO)₃ complex in a non-polar solvent (e.g., hexane or cyclohexane) is prepared. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The frequency of the A₁ symmetry CO stretching band is identified and recorded in wavenumbers (cm⁻¹). This value serves as the Tolman Electronic Parameter.
2. Determination of Ligand Cone Angle
The cone angle for each proazaphosphatrane ligand was determined from the crystal structure of its corresponding Ni(L)(CO)₃ complex obtained through single-crystal X-ray diffraction.[1][3]
-
Single-Crystal X-ray Diffraction: A suitable single crystal of the Ni(L)(CO)₃ complex is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure of the complex, yielding the precise atomic coordinates.
-
Cone Angle Calculation: The cone angle is calculated from the refined crystal structure. It is defined as the apex angle of a cone, centered on the nickel atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.
3. General Protocol for Buchwald-Hartwig Amination
The following is a general procedure for the palladium-catalyzed amination of an aryl chloride with an amine, based on established protocols.[4]
-
Reaction Setup: An oven-dried Schlenk tube or reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the proazaphosphatrane ligand, and a base (e.g., sodium tert-butoxide, NaOt-Bu). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.
-
Addition of Reagents: The aryl chloride, the amine, and a dry, degassed solvent (e.g., toluene or dioxane) are added to the reaction vessel via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (e.g., 1-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the desired arylamine product is determined by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by isolation and purification via column chromatography followed by gravimetric analysis.
Visualizing the Correlation and Workflow
Diagram 1: The Logic of Ligand Parameter Correlation
Caption: Relationship between ligand parameters and catalytic performance.
Diagram 2: Experimental Workflow for Correlating Ligand Parameters
Caption: Workflow for ligand parameter and catalytic performance studies.
References
- 1. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. yanggroup.weebly.com [yanggroup.weebly.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Crystallographic Characterization of Isopropyl Phosphine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of isopropyl phosphine metal complexes characterized by X-ray crystallography. By presenting key experimental data in a clear, tabular format and detailing the methodologies involved, this document aims to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development.
Introduction
This compound ligands, such as triisopropylphosphine (PiPr₃) and diisopropylphosphine (HPiPr₂), are important in coordination chemistry due to their specific steric and electronic properties. The bulky isopropyl groups create a large cone angle, influencing the coordination number and geometry of the resulting metal complexes. X-ray crystallography provides the most definitive method for elucidating the three-dimensional structure of these molecules, offering precise data on bond lengths, bond angles, and overall molecular conformation. This information is critical for understanding reaction mechanisms, designing novel catalysts, and developing new metallodrugs.
Comparative Crystallographic Data
The following table summarizes key structural parameters for a selection of metal complexes featuring this compound or closely related phosphine ligands. This data allows for a direct comparison of how the identity of the metal center influences the metal-phosphine bond characteristics.
| Complex | Metal | M-P Bond Length (Å) | P-M-P Angle (°) | M-Cl Bond Length (Å) | Coordination Geometry | Reference |
| o-phenylenebis(diisopropylphosphine)NiCl₂ | Ni | 2.173(1), 2.176(1) | 86.8(1) | 2.185(1), 2.188(1) | Square Planar | |
| o-phenylenebis(diisopropylphosphine)PdCl₂ | Pd | 2.228(1), 2.232(1) | 84.9(1) | 2.292(1), 2.296(1) | Square Planar | |
| o-phenylenebis(diisopropylphosphine)PtCl₂ | Pt | 2.221(2), 2.225(2) | 84.7(1) | 2.288(2), 2.292(2) | Square Planar | |
| [CuCl(PiPr₃)]₄ | Cu | 2.1926(5) | N/A | 2.3981(5)-2.5282(5) | Distorted Tetrahedral | [1] |
| [Au(C₉H₂₁PS)₂][AuCl₄] (PiPr₃S ligand) | Au(I) | N/A (Au-S bond) | N/A | N/A (in cation) | Linear (at Au(I)) | [2] |
| [Rh(COD)(TiPrAP)]SbF₆ (cage ligand) | Rh(I) | 2.207, 2.218 | N/A | N/A | Square Planar | [3][4] |
Note: Data for Ni, Pd, and Pt are for a chelating diisopropylphosphine ligand, which may influence bond parameters. The Gold complex features a triisopropylphosphine sulfide ligand, and the Rhodium complex contains a complex azaphosphatrane ligand.
Experimental Protocols
The following section details a generalized methodology for the key experiments cited in the characterization of this compound metal complexes, with a focus on single-crystal X-ray diffraction of air-sensitive compounds.
Synthesis and Crystallization of a Representative Complex: [CuCl(PiPr₃)]₄
Synthesis: The synthesis of copper(I) chloride triisopropylphosphine complexes is typically carried out under an inert atmosphere using Schlenk line techniques. In a representative procedure, a suspension of copper(I) chloride in an organic solvent such as toluene is treated with a stoichiometric amount of triisopropylphosphine. The reaction mixture is stirred at room temperature until a clear solution is obtained, indicating the formation of the complex.
Crystallization: Single crystals suitable for X-ray diffraction are often grown by slow cooling of a saturated solution. For [CuCl(PiPr₃)]₄, large colorless crystals can be obtained by cooling a saturated hexane solution to -70 °C.[1] Alternatively, vapor diffusion or solvent layering techniques can be employed. In vapor diffusion, a solution of the complex in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent; slow diffusion of the anti-solvent into the solution induces crystallization.
Single-Crystal X-ray Diffraction
Data Collection: A suitable single crystal is selected under a microscope, coated in a cryoprotectant oil (e.g., Paratone-N), and mounted on a goniometer head. The crystal is then placed on the diffractometer and cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms. Data collection is performed using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson synthesis, which provides an initial model of the atomic positions. This model is subsequently refined by least-squares methods against the experimental data. In the final stages of refinement, anisotropic displacement parameters are typically applied to non-hydrogen atoms, and hydrogen atoms are placed in calculated positions. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and the residual electron density map.
Visualizations
The following diagrams illustrate the experimental workflow for crystallographic analysis and a conceptual comparison of phosphine ligand properties.
Caption: Experimental workflow for X-ray crystallography.
Caption: Comparison of phosphine ligand properties.
References
A Comparative Guide to Phosphine Catalysts: Analyzing Reaction Kinetics in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine ligand is a critical determinant for the success of a multitude of metal-catalyzed and organocatalytic reactions. The electronic and steric properties of phosphine catalysts directly influence reaction rates, yields, and selectivity. This guide provides a comparative analysis of the performance of various phosphine catalysts in two widely utilized transformations: the Morita-Baylis-Hillman (MBH) reaction and the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to aid researchers in catalyst selection and optimization.
Performance Comparison of Phosphine Catalysts
The efficacy of a phosphine catalyst is intimately linked to its structural and electronic characteristics. Generally, electron-rich phosphine ligands, such as trialkylphosphines, enhance the rate of oxidative addition in cross-coupling reactions, while sterically bulky ligands can promote the reductive elimination step.[1] In contrast, for nucleophilic phosphine catalysis, the nucleophilicity of the phosphine is a key driver of the reaction rate.[2]
Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that benefits from nucleophilic phosphine catalysis.[2] The reaction's efficiency is significantly impacted by the choice of the phosphine catalyst. Trialkylphosphines are generally more reactive than triarylphosphines due to their higher nucleophilicity.[2] Below is a summary of the performance of selected phosphine catalysts in the reaction between an aldehyde and an activated alkene.
| Catalyst | Structure | Reaction Time (h) | Yield (%) |
| Trimethylphosphine | P(CH₃)₃ | 24 | 85 |
| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 72 | 70 |
| Triphenylphosphine | P(C₆H₅)₃ | 120 | 55 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65 |
Note: The data presented is for comparative purposes and is based on typical findings in the literature. Reaction conditions can vary between studies.[2]
Suzuki-Miyaura Cross-Coupling Reaction
In the palladium-catalyzed Suzuki-Miyaura cross-coupling, phosphine ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. The electronic and steric properties of the phosphine ligand influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] Biaryl phosphine ligands are often highly effective for these transformations.[5]
The following table compares the performance of different P-bridged biaryl phosphine ligands in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.
| Ligand | Aryl Bromide | Yield (%) |
| 1 (Phobane-based) | 4-Bromotoluene | 99 |
| 3 (Adamantane-based) | 4-Bromotoluene | 99 |
| 5 (Dialkylbiaryl) | 4-Bromotoluene | 98 |
| 7 (Dialkylbiaryl) | 4-Bromotoluene | 85 |
| 1 (Phobane-based) | 1-Bromo-4-(tert-butyl)benzene | 99 |
| 3 (Adamantane-based) | 1-Bromo-4-(tert-butyl)benzene | 99 |
| 5 (Dialkylbiaryl) | 1-Bromo-4-(tert-butyl)benzene | 99 |
| 7 (Dialkylbiaryl) | 1-Bromo-4-(tert-butyl)benzene | 68 |
Data adapted from a study on P-bridged biaryl phosphine ligands in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.[5]
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of catalyst performance. Below is a general procedure for evaluating phosphine catalyst kinetics in a cross-coupling reaction.
General Procedure for Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction
-
Catalyst Precursor Preparation: In an inert atmosphere glovebox, a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand in a suitable anhydrous solvent (e.g., toluene) is prepared. The molar ratio of palladium to ligand is typically 1:2 or 1:1, depending on the desired active species.
-
Reaction Setup: A reaction vessel is charged with the aryl halide, the boronic acid, and a base (e.g., K₃PO₄).
-
Initiation of Reaction: The vessel is sealed, removed from the glovebox, and brought to the desired reaction temperature. The reaction is initiated by injecting the catalyst precursor stock solution.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are taken at regular time intervals. Each aliquot is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The organic extracts are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an internal standard to determine the concentration of the product and the remaining starting materials.
-
Data Processing: The concentration of the product is plotted against time to determine the initial reaction rate. By comparing the initial rates obtained with different phosphine ligands under identical conditions, their relative kinetic performance can be established.
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for kinetic analysis of phosphine catalysts.
Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The kinetic analysis of phosphine-catalyzed reactions reveals a clear dependence on the ligand's structure. In the Morita-Baylis-Hillman reaction, nucleophilicity is paramount, with trialkylphosphines generally outperforming their triaryl counterparts.[2] For the Suzuki-Miyaura cross-coupling, a delicate balance of steric and electronic properties is required to optimize the multiple steps of the catalytic cycle, with bulky and electron-rich biaryl phosphines often providing superior results.[1][5] The provided data and protocols serve as a foundational guide for researchers to make informed decisions in the selection of phosphine catalysts, ultimately accelerating the development of efficient and robust chemical transformations.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Isopropyl Advantage: Enhancing Catalyst Stability Through Steric Shielding
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bulky functional groups into a catalyst's design is a well-established method for enhancing its stability and, consequently, its overall performance. Among these, the isopropyl group stands out as a particularly effective substituent for imparting steric protection to the active metal center. This guide provides a comparative analysis of the impact of isopropyl groups on catalyst stability, drawing on experimental data to illustrate the tangible benefits in terms of catalyst lifetime and efficiency. We will delve into specific examples, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
The Steric Shielding Effect of Isopropyl Groups
The primary mechanism by which isopropyl groups enhance catalyst stability is through steric hindrance. The branched, three-dimensional nature of the isopropyl group creates a crowded environment around the catalytically active site. This "steric shield" can significantly inhibit deactivation pathways that require the approach of catalyst poisons or the aggregation of catalyst molecules. By physically blocking these detrimental interactions, the catalyst can maintain its activity for a longer duration, leading to higher turnover numbers (TONs) and a more efficient catalytic process.
Comparative Analysis: Isopropyl vs. Smaller Alkyl Groups
To quantify the impact of isopropyl groups on catalyst stability, we will examine a case study involving ruthenium-based metathesis catalysts. These catalysts are widely used in the synthesis of complex organic molecules and are particularly susceptible to deactivation.
Case Study: Ruthenium Metathesis Catalysts for Ethenolysis
In a study focused on the ethenolysis of methyl oleate, a series of N-aryl, N-alkyl N-heterocyclic carbene (NHC) ruthenium metathesis catalysts were evaluated. The stability and selectivity of these catalysts were found to be highly dependent on the steric bulk of the N-aryl substituents. A direct comparison was made between a catalyst bearing a di-isopropylphenyl group and one with a less sterically demanding di-methylphenyl (tolyl) group.
Table 1: Comparison of Ruthenium Metathesis Catalyst Performance
| Catalyst N-Aryl Substituent | Catalyst Loading (ppm) | Turnover Number (TON) | Selectivity (%) |
| Di-isopropylphenyl | 500 | 5,070 | 87 |
| Di-methylphenyl (Tolyl) | 500 | 2,800 | 44 |
Data sourced from a study on ethenolysis of methyl oleate.[1]
The data clearly demonstrates that the catalyst with the bulkier di-isopropylphenyl substituents (Catalyst 19 in the source) exhibited a significantly higher turnover number and greater selectivity compared to the catalyst with the smaller di-methylphenyl groups (Catalyst 3 in the source). This indicates a longer catalyst lifetime and a more efficient catalytic process, directly attributable to the increased steric hindrance provided by the isopropyl groups.[1] The more sterically hindered catalyst also demonstrated a longer lifetime during the reactions.[1]
Experimental Protocols
To ensure the reproducibility of these findings, the following experimental protocol for the ethenolysis of methyl oleate is provided.
Reaction Setup:
A high-pressure reactor is charged with the ruthenium catalyst and the substrate, methyl oleate. The reactor is then pressurized with ethylene and heated to the desired reaction temperature. The reaction progress is monitored by analyzing aliquots of the reaction mixture at regular intervals using gas chromatography (GC).
Materials:
-
Ruthenium Catalyst (e.g., Catalyst 19 or 3 from the study)
-
Methyl Oleate (substrate)
-
Ethylene (reagent)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an inert atmosphere glovebox, a solution of the ruthenium catalyst in the chosen solvent is prepared.
-
The catalyst solution is added to the high-pressure reactor containing the methyl oleate.
-
The reactor is sealed, removed from the glovebox, and connected to an ethylene line.
-
The reactor is purged with ethylene and then pressurized to the desired pressure (e.g., 150 psi).
-
The reactor is heated to the reaction temperature (e.g., 40 °C) with stirring.
-
Aliquots are carefully taken from the reactor at specified time points and quenched.
-
The quenched samples are analyzed by GC to determine the conversion of methyl oleate and the selectivity for the ethenolysis products.
-
The Turnover Number (TON) is calculated by dividing the moles of product formed by the moles of catalyst used.
Visualizing the Impact of Isopropyl Groups
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
The diagram above illustrates the concept of steric shielding. The catalyst with smaller methyl groups is more susceptible to attack by poisons and to aggregation, leading to faster deactivation. In contrast, the isopropyl groups on the second catalyst create a protective barrier, hindering these deactivation pathways and prolonging the catalyst's active lifetime.
This workflow diagram outlines the key steps in the experimental procedure used to generate the comparative data presented in this guide. Following a standardized protocol is crucial for obtaining reliable and comparable results when assessing the performance of different catalysts.
Conclusion
References
Safety Operating Guide
Isopropyl Phosphine: A Comprehensive Guide to Proper Disposal
Disclaimer: Isopropyl phosphine and related alkylphosphines are highly hazardous, pyrophoric materials that can ignite spontaneously upon contact with air. These procedures should only be performed by trained personnel in a controlled laboratory setting equipped with the necessary safety features. Always consult your institution's Environmental Health & Safety (EHS) department before proceeding.
This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. The following procedures are designed to mitigate risks by safely neutralizing the reactive chemical before its final disposal as hazardous waste.
Immediate Safety and Handling Precautions
This compound is corrosive and can cause severe skin burns and eye damage.[1][2] It is critical to handle this substance under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to air and moisture.[3] Work should always be conducted in a chemical fume hood.[4]
Essential Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves (consult manufacturer's data for suitable material)
-
Ensure a safety shower and eyewash station are immediately accessible.[3][4]
-
A Class ABC or Class D dry powder fire extinguisher should be readily available. Do not use water to extinguish a phosphine fire. [5]
Protocol 1: Disposal of Unused or Waste this compound
The primary method for safely disposing of this compound is through controlled quenching (neutralization). This procedure slowly reacts the pyrophoric compound with a less reactive alcohol before introducing water to yield non-pyrophoric phosphine oxides.
Detailed Methodology:
-
Preparation (Inert Atmosphere):
-
Conduct all steps under an inert atmosphere (argon or nitrogen) in a chemical fume hood.[3]
-
Place a three-necked round-bottom flask, equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas inlet/outlet, in a cooling bath (e.g., dry ice/acetone or an ice bath).[6]
-
Add an inert, dry solvent such as heptane or toluene to the flask. The volume should be sufficient to dilute the this compound and help dissipate heat.
-
-
Dilution:
-
Slowly and carefully transfer the waste this compound to the reaction flask containing the inert solvent.
-
-
Initial Quenching:
-
While vigorously stirring the cooled, diluted solution, slowly add a less reactive alcohol, such as isopropanol, dropwise from the addition funnel.[7] This reaction is highly exothermic; maintain a slow addition rate to control the temperature and prevent excessive gas evolution.
-
-
Secondary Quenching:
-
Once the vigorous reaction from the isopropanol addition has subsided, slowly add a 1:1 mixture of isopropanol and water.[7] Continue to maintain cooling and stirring.
-
-
Final Quenching:
-
After the reaction with the isopropanol/water mixture ceases, slowly add water to ensure the complete neutralization of any remaining reactive material.[7]
-
-
Neutralization and Final Steps:
-
Allow the mixture to warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.[7]
-
Neutralize the resulting solution with a weak acid, such as citric or acetic acid.[7]
-
The final, fully quenched solution should be collected in a clearly labeled hazardous waste container. Do not tighten the cap completely for a few days to allow for the potential off-gassing of any residual reaction byproducts, or use a vented cap.[7]
-
Arrange for pickup and disposal through your institution's EHS department.[4]
-
Protocol 2: Disposal of Contaminated Materials and Empty Containers
All materials that have come into contact with this compound are considered hazardous and must be decontaminated before disposal.
-
Contaminated Labware (e.g., syringes, cannulas, glassware):
-
Contaminated Solid Waste (e.g., paper towels, kimwipes, gloves):
-
Crucially, do not dispose of potentially contaminated dry materials directly into a waste bin, as this can lead to a fire. [6]
-
These items must be carefully and slowly quenched. Place the contaminated material in a flask under an inert atmosphere and follow the quenching procedure from Protocol 1, starting with the addition of isopropanol.
-
-
Empty this compound Containers:
-
Triple rinse the container with a dry, inert solvent (e.g., heptane). This must be done under an inert atmosphere.[4]
-
The solvent rinsate is hazardous and must be collected and quenched as described above.[4]
-
After rinsing, leave the empty, uncapped container in a safe location, such as the back of a fume hood, for at least one week to allow any final residues to evaporate and oxidize.
-
Dispose of the decontaminated container according to your institution's guidelines.[8]
-
Quantitative Data and Safety Parameters
| Parameter | Value/Specification | Rationale | Source |
| Quenching Temperature | 0 °C or lower (e.g., dry ice/acetone bath) | To control the highly exothermic neutralization reaction and prevent thermal runaway. | [6][7] |
| Initial Quenching Agent | Isopropanol | Reacts less vigorously with pyrophorics than water, allowing for more controlled neutralization. | [7] |
| Secondary Quenching Agent | 1:1 Isopropanol/Water, then Water | Ensures complete and safe neutralization after the initial, most vigorous reaction has subsided. | [7] |
| Post-Quenching Stir Time | At least 6 hours at 20 °C | To ensure the reaction has gone to completion and no pockets of unreacted material remain. | [7] |
| Empty Container Aeration | At least one week | To ensure any residual pyrophoric material has been safely oxidized by atmospheric moisture and oxygen. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound and related materials.
Emergency Procedures
-
Spill: In the event of a small spill, immediately cover the material with a dry, inert substance like powdered lime, dry sand, or Celite.[8][9] Do not use water or combustible materials like paper towels.[5][6] Evacuate the area and contact your institution's EHS for assistance.[4]
-
Personal Contact: If this compound contacts the skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.[2] If clothing catches fire, use a safety shower.[3]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Phosphine
For researchers, scientists, and drug development professionals, the safe handling of reactive and hazardous chemicals is paramount. Isopropyl phosphine, a pyrophoric and highly toxic compound, demands rigorous safety protocols to mitigate risks of fire, explosion, and severe health effects. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Essential Safety Information at a Glance
A thorough understanding of the physical and chemical properties of this compound, along with established exposure limits for similar phosphine compounds, is critical for safe handling.
| Property | Data |
| Chemical Formula | C₃H₉P |
| Molar Mass | 76.08 g/mol [1] |
| Boiling Point | 118 °C[2] |
| Flash Point | -22 °C[2] |
| Appearance | Colorless liquid or powder[2][3] |
| Odor | Pungent, noxious, fish- or garlic-like odor[3][4][5] |
| Air Sensitivity | Air sensitive; may ignite spontaneously on contact with air[2][3][6] |
| OSHA PEL (Phosphine) | 0.3 ppm (8-hour TWA)[5][7] |
| NIOSH REL (Phosphine) | 0.3 ppm (10-hour TWA), 1 ppm (STEL)[7][8] |
| NIOSH IDLH (Phosphine) | 50 ppm[5][8][9] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health. Exposure limits for phosphine are provided as a conservative proxy due to the similar primary hazards.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step operational plan is non-negotiable when working with this compound. All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon)[10][11].
1. Preparation and Personal Protective Equipment (PPE):
-
Engineering Controls: A certified chemical fume hood or glove box is mandatory. Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed[10].
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant lab coat must be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.
-
Respiratory Protection: For work outside of a glove box, a NIOSH-approved full-face respirator with cartridges appropriate for organic vapors and particulates is necessary, especially if there is any potential for exposure above the PEL. In situations with unknown concentrations or potential for high exposure, a self-contained breathing apparatus (SCBA) is required[12].
-
Footwear: Closed-toe, chemical-resistant shoes are mandatory.
-
2. Handling and Transfer:
-
Inert Atmosphere: All transfers of this compound must be performed under an inert atmosphere of nitrogen or argon to prevent contact with air and moisture[3][10][13].
-
Syringe and Cannula Techniques: Use syringe or double-tipped needle (cannula) techniques for transferring the liquid[14]. Ensure all glassware and equipment are oven-dried and cooled under an inert atmosphere before use.
-
Avoid Contamination: Never return excess reagent to the original container, as this can introduce impurities that may cause a fire or explosion[13].
-
Work Area: Keep the work area clear of clutter and remove all flammable materials and ignition sources[10].
3. Emergency Procedures:
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention[15].
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention[15].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
-
Spills:
-
Evacuate the area immediately.
-
If the spill is small and you are trained to handle it, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealed container for proper disposal.
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately[10].
-
-
Fire:
-
If a small fire occurs, and you are trained to use an extinguisher, use a Class D fire extinguisher (for combustible metals) or dry powder (such as sand).
-
DO NOT USE WATER, CARBON DIOXIDE, OR HALON EXTINGUISHERS , as they can react violently with pyrophoric materials[16].
-
For a large fire, evacuate the area and activate the fire alarm.
-
Disposal Plan: Quenching and Neutralization
Proper disposal of this compound and any contaminated materials is a critical final step to ensure safety. Unused or unwanted pyrophoric materials must be destroyed through a process called quenching[11].
1. Quenching Procedure:
-
Work in a Fume Hood: All quenching procedures must be performed in a certified chemical fume hood.
-
Inert Atmosphere: The reaction flask should be under an inert atmosphere.
-
Dilution: Dilute the pyrophoric material with an inert, high-boiling point solvent such as heptane or toluene.
-
Slow Addition of Quenching Agent: Slowly add a quenching agent. A common and safe method is the dropwise addition of a solution of isopropanol in an inert solvent.
-
Temperature Control: Perform the quenching in an ice bath to control the exothermic reaction.
-
Final Quench: After the initial reaction with isopropanol has subsided, slowly add methanol, followed by the very slow and careful addition of water to ensure complete neutralization.
-
Observation: Continue to stir the mixture and observe for any signs of reaction. Once the reaction is complete, the solution can be prepared for waste disposal.
2. Waste Disposal:
-
Containerization: The neutralized solution should be placed in a properly labeled hazardous waste container.
-
Contaminated Materials: All materials contaminated with this compound, including empty containers, syringes, needles, and absorbent materials, must be treated as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with an inert solvent (e.g., toluene or hexane) under an inert atmosphere. The rinsate must also be quenched and disposed of as hazardous waste. After rinsing, the container can be left open in the back of a fume hood to evaporate any remaining solvent before being discarded[14].
-
Labeling and Pickup: All waste must be clearly labeled in accordance with institutional and regulatory guidelines and disposed of through your institution's hazardous waste management program.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical procedures, laboratories can build a culture of safety, ensuring the protection of all personnel while advancing critical research and development.
References
- 1. This compound | C3H9P | CID 537979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Diisopropylphosphine | CAS#:20491-53-6 | Chemsrc [chemsrc.com]
- 4. Phosphine | PH3 | CID 24404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PHOSPHINE | Occupational Safety and Health Administration [osha.gov]
- 6. Phosphine: Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 7. nj.gov [nj.gov]
- 8. Phosphine - IDLH | NIOSH |CDC [cdc.gov]
- 9. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. collections.uhsp.edu [collections.uhsp.edu]
- 14. sarponggroup.com [sarponggroup.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. sjsu.edu [sjsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
